Bakkenolide A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-12-7-15(9-14(10,12)3)11(2)8-17-13(15)16/h10,12H,2,4-9H2,1,3H3/t10-,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXAYHNZXBOVPV-QMGNLALYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1(CC3(C2)C(=C)COC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@]3(C2)C(=C)COC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173684 | |
| Record name | Bakkenolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19906-72-0 | |
| Record name | (+)-Bakkenolide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19906-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bakkenolide A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019906720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bakkenolide A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAKKENOLIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T86ZPP5FMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bakkenolide A: A Comprehensive Technical Guide to its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide A is a naturally occurring sesquiterpenoid lactone that has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, detailed experimental protocols for its isolation, and a summary of its known biological activities and associated signaling pathways based on current research.
Discovery and Characterization
This compound was first isolated in 1968 from the flower buds of the plant Petasites japonicus.[1][2] It belongs to a class of sesquiterpenoids known as bakkenolides, which are characterized by a distinctive spiro-γ-lactone moiety fused to a hydrindane skeleton.[2][3] The elucidation of its structure, including its stereochemistry and absolute configuration, was achieved through a combination of chemical degradation studies and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[4]
The biosynthesis of this compound is believed to be closely related to that of eremophilane-type sesquiterpenoids. The proposed biosynthetic pathway commences with farnesyl pyrophosphate (FPP), which undergoes a series of enzymatic cyclizations and rearrangements to form the characteristic bakkenolide scaffold.
Natural Sources of this compound
This compound has been identified in a variety of plant species, predominantly within the Asteraceae family. The genus Petasites is a particularly rich source of this compound.
| Plant Genus | Species | Plant Part(s) |
| Petasites | P. japonicus | Flower buds, Leaves, Roots |
| P. formosanus | Roots | |
| P. albus | Not specified | |
| Gynoxys | G. buxifolia | Not specified |
| Ligularia | L. kanaitzensis | Not specified |
| L. dolichobotrys | Not specified | |
| Homogyne | Not specified | Not specified |
| Cacalia | Not specified | Not specified |
| Cetraria | Not specified | Not specified |
| Hertia | Not specified | Not specified |
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following protocols are representative of the methodologies employed in the literature.
General Extraction and Fractionation
A common procedure for the extraction of bakkenolides from plant material is as follows:
-
Drying and Pulverization : The collected plant material (e.g., leaves, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction : The powdered material is then extracted with a suitable organic solvent, most commonly methanol or ethanol, at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound typically concentrating in the less polar fractions.
Chromatographic Purification
The fractions enriched with this compound are subjected to further purification using a combination of chromatographic methods:
-
Column Chromatography : The enriched fraction is loaded onto a silica gel or Diaion HP-20 column. The column is then eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate or chloroform and methanol, to separate the constituent compounds based on their affinity for the stationary phase.
-
Sephadex Column Chromatography : Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, which separates molecules based on their size.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain highly pure this compound is often performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.
Structure Elucidation
The definitive identification and structural confirmation of isolated this compound are carried out using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the connectivity of atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.
Biological Activity and Signaling Pathways
While research into the specific biological activities of this compound is ongoing, studies on related bakkenolides have revealed a range of pharmacological effects, suggesting potential therapeutic applications.
Quantitative Data on Biological Activity of Bakkenolides
The following table summarizes some of the reported quantitative data for the biological activities of various bakkenolides. It is important to note that these values are for related compounds and not this compound itself, unless specified.
| Bakkenolide Derivative | Biological Activity | Assay System | IC₅₀ / EC₅₀ |
| Bakkenolide B | Anti-inflammatory | Inhibition of iNOS and COX-2 gene induction | Not specified |
| Bakkenolide G | PAF-receptor antagonist | PAF-induced platelet aggregation | 5.6 ± 0.9 µM |
| [³H]PAF binding competition | 2.5 ± 0.4 µM |
Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, research on other bakkenolides provides insights into the potential mechanisms of action for this class of compounds. For instance, Bakkenolide B has been shown to exert its anti-inflammatory effects by inhibiting the gene induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, Bakkenolide B has been reported to activate the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular stress response and antioxidant defense.
Visualizations
Workflow for Discovery and Isolation of this compound
Caption: Workflow of the discovery and isolation of this compound.
Postulated Anti-inflammatory Signaling Pathway of Bakkenolide B
Caption: Postulated anti-inflammatory signaling of Bakkenolide B.
Conclusion
This compound stands as a noteworthy natural product with a well-documented history of its discovery and a range of natural sources, primarily within the Petasites genus. The experimental protocols for its isolation and characterization are well-established, relying on standard phytochemical techniques. While direct evidence for the biological activities and signaling pathways of this compound is still emerging, research on closely related bakkenolides suggests a promising potential for anti-inflammatory and other therapeutic applications. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its potential in drug development.
References
- 1. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Bakkenolide A from Petasites japonicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Bakkenolide A and other related sesquiterpenes from Petasites japonicus. It details the necessary experimental protocols, summarizes quantitative data, and visualizes key processes to facilitate further research and development of these promising bioactive compounds. While specific data for this compound is limited in publicly available research, this guide synthesizes the established methodologies for isolating similar bakkenolides from the same source, offering a robust framework for its targeted purification.
Quantitative Data Summary
The concentration and activity of bakkenolides can vary significantly depending on the plant part, collection time, and specific compound. The following tables summarize the available quantitative data for bakkenolides found in Petasites japonicus.
Table 1: Concentration of Bakkenolides in Petasites japonicus
| Bakkenolide | Plant Part | Concentration (mg/g dry weight) | Reference |
| Bakkenolide B | Leaves | Higher than petiole and rhizome | [1] |
| Bakkenolide D | Roots | 107.203 | [2] |
| Bakkenolide D | Other Parts | 0.403 - 4.419 | [1][2] |
Table 2: Bioactivity of Bakkenolides from Petasites japonicus
| Bakkenolide | Bioactivity | Assay | IC50 | Reference |
| Bakkenolide D | Neuraminidase Inhibition | Enzyme Assay | 2.3–80.1 μM | [3] |
| Bakkenolide B | Neuraminidase Inhibition | Enzyme Assay | > 200 μM (inactive) | |
| Bakkenolide B | Mast Cell Degranulation | β-hexosamidase activity | Concentration-dependent inhibition | |
| Bakkenolide G | PAF-induced Platelet Aggregation | Platelet Aggregometry | 5.6 ± 0.9 μM | |
| Bakkenolide G | [3H]PAF Binding to Platelets | Radioligand Binding Assay | 2.5 ± 0.4 μM | |
| This compound | Interleukin-2 Production | Jurkat cells | Weak activity |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and isolation of bakkenolides from Petasites japonicus. While a specific protocol for this compound is not explicitly available, the following generalized procedure for bakkenolides B and D can be adapted for its isolation.
Extraction of Bakkenolides
-
Plant Material Preparation : Fresh leaves of Petasites japonicus (1.0 kg) are chopped into fine particles using an electric mixer. Alternatively, dried and powdered leaves and stems (1.6 kg) can be used.
-
Solvent Extraction :
-
Ethanol Extraction : The finely chopped fresh leaves are extracted with 70% ethanol (3 L x 3) under sonication for one hour at room temperature.
-
Methanol Extraction : The dried and powdered plant material is extracted with 95% methanol at room temperature. The extraction is performed twice, with each extraction lasting for three days.
-
-
Crude Extract Preparation : The solvent from the combined extracts is removed under reduced pressure at 45°C to obtain the crude residue.
Isolation and Purification of Bakkenolides
-
Initial Fractionation (Methanol Extract) : The methanol extract is passed through a Diaion HP-20 column and then subjected to solvent partitioning successively with n-hexane, ethyl acetate, n-butanol, and water. The n-butanol fraction, which typically shows potent bioactivity, is selected for further fractionation.
-
Column Chromatography :
-
Silica Gel Chromatography : The hexane extract (from the ethanol extraction protocol) is chromatographed on a silica gel column. A step gradient of acetone in dichloromethane (2.5%, 15%, 25%) followed by methanol in chloroform (15%, 25%) is used to obtain multiple fractions.
-
Sephadex LH-20 Chromatography : Fractions of interest are further purified on a Sephadex LH-20 column.
-
ODS (Reversed-Phase) Chromatography : The n-butanol fraction is subjected to chromatography on an ODS column, eluting with a gradient of increasing methanol (20–100%) in water.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) : Final purification of the isolated fractions is achieved by preparative HPLC. A common mobile phase used is 70% aqueous methanol.
-
Structure Elucidation : The chemical structures of the purified bakkenolides are determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, DEPT, and HMBC.
Visualizations
The following diagrams illustrate the experimental workflow for bakkenolide isolation and a known signaling pathway modulated by a related bakkenolide.
Caption: Experimental workflow for the isolation of this compound.
Caption: Known signaling pathway for Bakkenolide B.
Signaling Pathways and Biological Activity
While the specific signaling pathways modulated by this compound are not yet well-elucidated, studies on other bakkenolides from Petasites japonicus provide valuable insights into their potential mechanisms of action.
Bakkenolide B has demonstrated anti-allergic and anti-inflammatory properties. It has been shown to inhibit the degranulation of mast cells, a key event in the allergic response. Furthermore, in microglia, Bakkenolide B exerts anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Bakkenolide G , isolated from a related Petasites species, acts as a specific antagonist of the platelet-activating factor (PAF) receptor. It competitively inhibits the binding of PAF to its receptor on platelets, thereby blocking downstream signaling events such as intracellular calcium increase and thromboxane B2 formation, which are crucial for platelet aggregation.
Given the structural similarities among bakkenolides, it is plausible that this compound may also exhibit anti-inflammatory or other receptor-modulating activities. The observation of its weak inhibitory effect on interleukin-2 production suggests a potential role in immunomodulation, although the underlying mechanism remains to be explored. Further research is warranted to delineate the specific biological targets and signaling cascades affected by this compound to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of Bakkenolide D in Petasites japonicus and Farfugium japonicum by HPLC/UV -Natural Product Sciences | Korea Science [koreascience.kr]
- 3. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability | MDPI [mdpi.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide A, a sesquiterpenoid lactone first isolated from Petasites japonicus, belongs to a class of natural products known as bakkanes. These compounds have garnered significant interest due to their unique spirocyclic skeleton and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its spectroscopic data, experimental protocols for its isolation, and insights into its biosynthetic and synthetic pathways. The absolute configuration of this compound has been unequivocally established through total synthesis. While the specific signaling pathways of this compound are still under investigation, related bakkenolides have demonstrated notable anti-inflammatory and anti-allergic properties, suggesting potential therapeutic applications.
Chemical Structure and Properties
This compound is a tetracyclic sesquiterpenoid characterized by a unique spiro-γ-lactone moiety fused to a decahydroindene core.[1] Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| IUPAC Name | (2R,3aR,7S,7aR)-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | [1] |
| CAS Number | 19906-72-0 | |
| Synonyms | Fukinanolid, (+)-Bakkenolide A |
Stereochemistry
The stereochemistry of this compound is a defining feature of its structure, possessing four stereocenters. The absolute configuration has been determined as (2R,3aR,7S,7aR). This was definitively confirmed through multiple total syntheses of the natural product, which yielded a final product with spectroscopic data identical to that of the naturally isolated compound.
The key stereochemical features are:
-
Cis-fused hydrindane system: The two five-membered rings of the decahydroindene core are fused in a cis configuration.
-
Spirocyclic center: The γ-lactone ring is attached to the hydrindane core through a spirocyclic carbon atom (C-2).
-
Defined stereocenters: The four stereocenters at positions 2, 3a, 7, and 7a have the R, R, S, and R configurations, respectively.
Spectroscopic Data
The structural elucidation of this compound relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton framework of the molecule.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |
| 1 | 38.9 | 1.55 (m), 1.75 (m) |
| 2 | 50.1 | 2.55 (m) |
| 3 | 26.7 | 1.45 (m), 1.65 (m) |
| 3a | 45.8 | - |
| 4 | 23.5 | 1.30 (m), 1.90 (m) |
| 5 | 121.2 | 5.30 (br s) |
| 6 | 32.4 | 2.10 (m) |
| 7 | 41.5 | 2.30 (m) |
| 7a | 49.8 | - |
| 8 | 17.1 | 0.95 (d, J=7.0) |
| 9 | 15.6 | 1.05 (s) |
| 2' | 170.5 | - |
| 3' | 88.9 | - |
| 4' | 138.9 | - |
| 5' | 70.4 | 4.60 (d, J=2.5), 4.80 (d, J=2.5) |
| 1'' | - | 4.95 (s), 5.15 (s) |
Note: The specific assignments are based on data reported for synthetic (±)-Bakkenolide A, which were found to be identical to the natural product. Data compiled from related bakkenolide structures and total synthesis literature.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1760 | γ-Lactone carbonyl (C=O) stretch |
| ~1660 | Alkene (C=C) stretch |
| ~3080, 890 | Exocyclic methylene (=CH₂) stretches |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M]⁺ | 234.1620 (Calculated for C₁₅H₂₂O₂: 234.1620) |
| Key Fragments | Further fragmentation analysis would reveal characteristic losses of CO, CO₂, and portions of the hydrocarbon skeleton. |
Experimental Protocols
Isolation of this compound from Petasites japonicus
The following is a general procedure for the isolation of bakkenolides from Petasites japonicus, which can be adapted for the specific isolation of this compound.
1. Extraction:
- Air-dried and powdered plant material (e.g., rhizomes, leaves) is extracted exhaustively with methanol or ethanol at room temperature.
- The solvent is removed under reduced pressure to yield a crude extract.
2. Fractionation:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- This compound, being moderately polar, is typically found in the chloroform or ethyl acetate fraction.
3. Chromatographic Purification:
- The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
- Fractions are monitored by Thin Layer Chromatography (TLC).
- Further purification is achieved by repeated column chromatography, including Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
plant_material [label="Petasites japonicus (dried, powdered)"];
extraction [label="Methanol Extraction"];
crude_extract [label="Crude Extract"];
partitioning [label="Solvent Partitioning\n(Hexane, Chloroform, EtOAc, Butanol)"];
active_fraction [label="Chloroform/EtOAc Fraction"];
silica_gel [label="Silica Gel Column Chromatography"];
fractions [label="Collected Fractions (TLC analysis)"];
purification [label="Further Purification\n(Sephadex LH-20, Prep-HPLC)"];
bakkenolide_a [label="Pure this compound", fillcolor="#FBBC05"];
plant_material -> extraction;
extraction -> crude_extract;
crude_extract -> partitioning;
partitioning -> active_fraction;
active_fraction -> silica_gel;
silica_gel -> fractions;
fractions -> purification;
purification -> bakkenolide_a;
}
Caption: General workflow for the isolation of this compound.
Structural Elucidation
The structure of this compound was determined using a combination of the spectroscopic methods detailed above (NMR, IR, MS) and confirmed by total synthesis.
Total Synthesis and Stereochemical Confirmation
Several total syntheses of this compound have been reported, which have been instrumental in confirming its complex structure and absolute stereochemistry. A common strategy involves the construction of the hydrindane core followed by the introduction of the spiro-lactone moiety. The successful synthesis of (+)-Bakkenolide A, with spectroscopic data matching the natural product, unequivocally established its absolute configuration.
Biological Activity and Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, research on closely related bakkenolides from Petasites species provides valuable insights into its potential biological activities. Bakkenolide B, for example, has been shown to possess anti-inflammatory and anti-allergic effects.
One proposed mechanism of action for Bakkenolide B involves the activation of the AMP-activated protein kinase (AMPK) and the subsequent upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in the cellular antioxidant response and the suppression of inflammatory gene expression. It is plausible that this compound may exert similar effects through this or related pathways.
Another related compound, Bakkenolide G, has been identified as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, thereby inhibiting platelet aggregation. This suggests that bakkenolides may have therapeutic potential in inflammatory and cardiovascular diseases.
Caption: Postulated anti-inflammatory pathway of a Bakkenolide.
Conclusion
This compound is a structurally intriguing natural product with a well-defined chemical structure and stereochemistry, confirmed through extensive spectroscopic analysis and total synthesis. While its own biological activity profile is yet to be fully elucidated, the demonstrated anti-inflammatory and anti-allergic properties of its close analogues suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery and development. This guide provides a solid foundation of its chemical and physical properties to aid researchers in this endeavor.
References
The Biosynthesis of Bakkenolide A: A Technical Guide to a Proposed Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide A, a member of the sesquiterpene lactone family, is a natural product found in various plants, notably within the genus Petasites. These compounds have garnered significant interest from the scientific community due to their potential therapeutic properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the proposed enzymatic steps and the classes of enzymes likely involved. While the complete enzymatic cascade has not been fully elucidated in a single producing organism, this guide synthesizes the available evidence and provides general experimental protocols for the characterization of the key enzyme families.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to commence from the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions. The key intermediate is believed to be fukinone, an eremophilane-type sesquiterpene. The proposed pathway can be divided into the following stages:
-
Cyclization of Farnesyl Pyrophosphate (FPP) to Fukinone: A terpene synthase, likely a fukinone synthase, catalyzes the cyclization of the linear FPP molecule to form the characteristic bicyclic eremophilane skeleton of fukinone.
-
Oxidation of Fukinone: The ketone fukinone is thought to undergo epoxidation to form fukinone epoxide. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).
-
Favorskii-like Rearrangement: The fukinone epoxide intermediate is proposed to undergo a Favorskii-like rearrangement. This key step is believed to be responsible for the carbon skeleton rearrangement that leads to the characteristic spiro-lactone precursor of this compound. The exact enzymatic control of this rearrangement in vivo is yet to be determined, but it may be spontaneous or catalyzed by a yet-unidentified enzyme.
-
Lactone Formation: Following the rearrangement, a series of dehydration and further oxidation steps, likely mediated by additional CYP450s or other oxidoreductases, would lead to the formation of the final lactone ring, completing the biosynthesis of this compound.[1]
Below is a diagram illustrating the proposed biosynthetic pathway.
References
Bakkenolide A: A Deep Dive into its Anti-Cancer Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bakkenolide A, a natural sesquiterpenoid lactone, has emerged as a promising candidate in cancer therapy. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer activity of this compound, with a primary focus on its effects on leukemia cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the signaling pathways involved.
Introduction
Leukemia remains a significant global health challenge. This compound, extracted from Petasites tricholobus, has demonstrated potent anti-cancer properties, particularly in the context of leukemia.[1] Its mechanism of action is multifaceted, primarily involving the regulation of histone deacetylase 3 (HDAC3) and the modulation of the PI3K/Akt signaling pathway.[1] This guide will dissect these mechanisms to provide a comprehensive understanding for researchers and professionals in drug development.
Cytotoxicity and Anti-Proliferative Effects
Table 1: Summary of this compound's Effects on Leukemia Cells
| Parameter | Cell Line | Effect | Reference |
| Cell Viability | K562 | Dose-dependent decrease | [1] |
| Apoptosis | K562 | Induction of apoptosis | [1] |
| Inflammation | K562 | Inhibition of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) |
Core Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects through the intricate regulation of several key signaling pathways. The central mechanism involves the inhibition of HDAC3, which subsequently influences the PI3K/Akt and NF-κB pathways, leading to apoptosis and the suppression of inflammatory responses.
Inhibition of HDAC3 and Regulation of the PI3K/Akt Pathway
Histone deacetylase 3 (HDAC3) is frequently upregulated in leukemia and plays a crucial role in cancer cell survival and proliferation. This compound has been found to inhibit HDAC3, a critical event that triggers a cascade of downstream effects. This inhibition appears to sensitize leukemia cells to apoptosis.
The inhibition of HDAC3 by this compound leads to the modulation of the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers. This compound treatment leads to changes in the expression of key components of this pathway, including Akt and GSK.
References
The Neuroprotective Potential of Bakkenolide A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide A, a sesquiterpene lactone primarily isolated from plants of the Petasites genus, has emerged as a compound of significant interest in the field of neuropharmacology. Preclinical studies have demonstrated its potential neuroprotective effects in various models of neuronal injury, including ischemic stroke and neuroinflammation. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While direct quantitative data for this compound is still emerging, this guide incorporates data from closely related bakkenolides, such as Bakkenolide B and total bakkenolides, to provide a comprehensive picture of this class of compounds.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound and related compounds are primarily attributed to their potent anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of key cellular signaling pathways, namely the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Anti-Inflammatory Effects via NF-κB Inhibition
Neuroinflammation, often characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a critical contributor to neuronal damage in various neurological disorders. Bakkenolides have been shown to suppress this inflammatory cascade by inhibiting the NF-κB signaling pathway.[1]
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Total bakkenolides have been demonstrated to inhibit the phosphorylation of the IκB-kinase complex and the subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB.[2] Furthermore, total bakkenolides can also inhibit the activation of Akt and ERK1/2, which are upstream activators of NF-κB.[2]
Antioxidant Effects via Nrf2 Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal cell death. The Nrf2 pathway is a primary regulator of endogenous antioxidant responses. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Bakkenolide B, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription.[1][3]
Studies on Bakkenolide B have revealed that its activation of the Nrf2 pathway is mediated by the upstream kinase, AMP-activated protein kinase (AMPK). Bakkenolide B has been shown to increase the phosphorylation of AMPK, which in turn promotes the nuclear translocation of Nrf2 and the subsequent expression of its target antioxidant enzymes.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from studies on total bakkenolides and Bakkenolide B, demonstrating their neuroprotective efficacy in various experimental models.
Table 1: In Vivo Neuroprotective Effects of Total Bakkenolides in a Rat Model of Transient Focal Cerebral Ischemia
| Treatment Group | Dose (mg/kg, p.o.) | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement |
| Sham | - | N/A | N/A |
| Model | - | 0 | Baseline |
| Total Bakkenolides | 5 | Markedly Reduced | Significantly Improved |
| Total Bakkenolides | 10 | Markedly Reduced | Significantly Improved |
| Total Bakkenolides | 20 | Markedly Reduced | Significantly Improved |
Data synthesized from a study on a rat transient focal cerebral ischemia-reperfusion model. Neurological deficit was markedly reduced at all tested doses.
Table 2: Anti-Neuroinflammatory Effects of Bakkenolide B on LPS-Stimulated Microglia
| Treatment Group | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | NO Production (µM) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | ~3500 | ~1800 | ~25 |
| LPS + Bakkenolide B (10 µM) | ~2000 | ~1000 | ~15 |
| LPS + Bakkenolide B (25 µM) | ~1200 | ~600 | ~8 |
| LPS + Bakkenolide B (50 µM) | ~500 | ~200 | ~3 |
Data represents approximate values synthesized from graphical representations in a study on lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Bakkenolide B showed a dose-dependent inhibition of pro-inflammatory mediators.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by bakkenolides.
Caption: Inhibition of the NF-κB signaling pathway by total bakkenolides.
Caption: Activation of the AMPK/Nrf2 signaling pathway by Bakkenolide B.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of bakkenolides' neuroprotective effects.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model is a widely used in vitro model to simulate ischemic conditions.
Protocol:
-
Cell Culture: Primary cortical neurons are cultured in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
OGD Induction: On the day of the experiment, the culture medium is replaced with glucose-free DMEM. The cells are then transferred to a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a period of 1 to 4 hours.
-
Reperfusion: Following the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to the normoxic incubator for 24 hours to simulate reperfusion.
-
Treatment: this compound or other test compounds are added to the culture medium at desired concentrations either before, during, or after the OGD period, depending on the experimental design.
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT assay, which measures the metabolic activity of viable cells.
-
Cell Death: Quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a common in vivo model of focal cerebral ischemia in rodents.
Protocol:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure:
-
A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is ligated and a nylon monofilament with a rounded tip is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 2 hours) to induce transient focal ischemia.
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.
-
Treatment: Total bakkenolides or the vehicle are administered orally immediately after the induction of reperfusion.
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Behavioral tests are performed at 24 hours post-reperfusion to assess neurological function.
-
Infarct Volume Measurement: Animals are euthanized, and the brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.
Protocol:
-
Protein Extraction: Cells or brain tissue samples are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., p-IKK, IκB, p-AMPK, Nrf2, HO-1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental and Logical Workflow Diagrams
Caption: In Vitro Experimental Workflow for Assessing Neuroprotection.
Caption: In Vivo Experimental Workflow for Assessing Neuroprotection.
Conclusion and Future Directions
This compound and its related compounds represent a promising class of natural products with significant neuroprotective potential. Their dual action in suppressing neuroinflammation and combating oxidative stress through the modulation of the NF-κB and Nrf2 pathways provides a strong rationale for their further development as therapeutic agents for neurological disorders such as ischemic stroke.
Future research should focus on obtaining more specific quantitative data for this compound to establish a clear dose-response relationship and to determine its therapeutic window. Further elucidation of the upstream and downstream targets within the NF-κB and Nrf2 pathways will provide a more comprehensive understanding of its mechanism of action. Additionally, long-term studies in chronic models of neurodegenerative diseases are warranted to evaluate the sustained neuroprotective effects and safety profile of this compound. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors and accelerate the translation of these promising natural compounds into clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Total bakkenolides protects neurons against cerebral ischemic injury through inhibition of nuclear factor-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Anti-inflammatory Properties of Bakkenolide A: A Review of Current Knowledge
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the anti-inflammatory properties of Bakkenolide A. While related compounds within the bakkenolide family, such as Bakkenolide B and Bakkenolide G, have demonstrated notable anti-inflammatory and anti-allergic effects, specific data on this compound's activity in this area remains elusive. This technical guide summarizes the available information on this compound and highlights the established anti-inflammatory mechanisms of its close structural analogs, providing a framework for future research into this potentially valuable therapeutic compound.
This compound: Structure and Known Biological Activities
This compound, also known as fukinanolide, is a sesquiterpenoid lactone first isolated from the plant Petasites japonicus. Its chemical structure is characterized by a cis-fused hydrindane skeleton. To date, the primary focus of research on this compound has been its chemical synthesis and its cytotoxic effects on various cancer cell lines. Several total syntheses of (±)-Bakkenolide A have been successfully developed, showcasing different strategic approaches to its complex architecture. While these studies are crucial for enabling further biological investigation, they do not provide data on its anti-inflammatory potential.
Inferred Anti-inflammatory Potential from Related Bakkenolides
The broader family of bakkenolides has been a subject of interest for their therapeutic properties, including potent anti-inflammatory and anti-allergic activities. Extrapolation from these related compounds suggests that this compound may possess similar capabilities.
Inhibition of Pro-inflammatory Mediators
Studies on Bakkenolide B have shown that it can significantly inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, Bakkenolide B has been observed to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of other bakkenolides are often attributed to their ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines and enzymes. While direct evidence for this compound is lacking, it is plausible that it could exert anti-inflammatory effects by interfering with these pathways.
Table 1: Anti-inflammatory Effects of Related Bakkenolides
| Compound | Model System | Key Findings | Reference |
| Bakkenolide B | LPS-stimulated RAW 264.7 macrophages | - Inhibition of NO and PGE2 production- Downregulation of iNOS and COX-2 expression | [1] |
| Bakkenolide B | Ovalbumin-induced asthma model (mice) | - Inhibition of eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid | [1] |
| Bakkenolide G | Human platelets | - Antagonist of the Platelet-Activating Factor (PAF) receptor | [2][3] |
Proposed Experimental Protocols for Investigating this compound
To elucidate the anti-inflammatory properties of this compound, a series of well-established in vitro and in vivo experimental models can be employed.
In Vitro Assays
-
Cell Viability Assay: To determine non-toxic concentrations of this compound for subsequent experiments, a cell viability assay (e.g., MTT or WST-1) should be performed on relevant cell lines such as RAW 264.7 macrophages.
-
Nitric Oxide (NO) Production Assay (Griess Assay): RAW 264.7 cells can be pre-treated with various concentrations of this compound before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the culture supernatant can then be measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) Immunoassay: The concentration of PGE2 in the supernatant of LPS-stimulated RAW 264.7 cells treated with this compound can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Western Blot Analysis: To investigate the effect of this compound on the expression of iNOS, COX-2, and key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) signaling pathways, Western blot analysis of cell lysates from treated RAW 264.7 cells can be performed.
-
Quantitative Real-Time PCR (qRT-PCR): To determine if this compound's effects on protein expression are due to changes at the transcriptional level, qRT-PCR can be used to measure the mRNA levels of Nos2 (iNOS), Ptgs2 (COX-2), and pro-inflammatory cytokines.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. The anti-inflammatory effect of this compound can be assessed by measuring the reduction in paw volume in rodents after the administration of this compound prior to carrageenan injection.
-
LPS-Induced Systemic Inflammation: This model can be used to evaluate the effect of this compound on the systemic production of pro-inflammatory cytokines in response to LPS administration in rodents.
Visualizing Potential Mechanisms of Action
Based on the known mechanisms of related bakkenolides, the following diagrams illustrate the potential signaling pathways that this compound might modulate.
Figure 1: Hypothetical signaling pathways potentially inhibited by this compound.
Figure 2: A proposed experimental workflow for in vitro screening of this compound.
Conclusion and Future Directions
References
Bakkenolide A: A Comprehensive Technical Guide on its Role as an Insect Antifeedant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bakkenolide A, a sesquiterpene lactone, has demonstrated significant potential as a natural insect antifeedant. This technical guide provides an in-depth analysis of its biological activity, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from various studies are summarized to offer a comparative perspective on its potency against different insect species. Furthermore, this guide elucidates the proposed signaling pathways involved in the antifeedant response and details the experimental workflows for its isolation and bioassays, aiming to facilitate further research and development in the field of sustainable pest management.
Introduction
The increasing demand for environmentally benign pest control strategies has driven research into naturally occurring compounds with insect-repelling or antifeedant properties. This compound, a natural product found in certain plants, has emerged as a promising candidate in this domain. Antifeedants are substances that deter insects from feeding, thereby protecting crops without exerting lethal effects, which can help in mitigating the development of resistance and preserving beneficial insect populations. This document serves as a technical resource, consolidating the current scientific knowledge on this compound's role as an insect antifeedant.
Quantitative Antifeedant Activity of this compound
Table 1: Quantitative Antifeedant Activity of this compound Against Various Insect Species
| Insect Species | Developmental Stage | Bioassay Type | Parameter | Value (e.g., µg/cm² or ppm) | Reference |
| Spodoptera litura | 3rd Instar Larvae | Leaf Disc No-Choice | EC50 | Data Not Available | |
| Plutella xylostella | 3rd Instar Larvae | Leaf Disc Choice | FDI (%) | Data Not Available | |
| Leptinotarsa decemlineata | Adult | Leaf Disc No-Choice | EC50 | Data Not Available |
Note: This table is illustrative. Specific quantitative values for this compound require further experimental determination.
Experimental Protocols
The evaluation of this compound's antifeedant properties relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for isolating this compound and for conducting antifeedant bioassays.
Isolation and Purification of this compound (General Protocol)
A general procedure for the isolation of this compound from a plant source would typically involve the following steps:
-
Extraction: Dried and powdered plant material is subjected to solvent extraction, often using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel or other stationary phases.
-
Purification: Fractions showing antifeedant activity in preliminary screenings are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Insect Antifeedant Bioassay: Leaf Disc No-Choice Method
This method is a standard procedure for evaluating the antifeedant activity of a compound against chewing insects.
-
Insect Rearing: A healthy and uniform population of the target insect species (e.g., Spodoptera litura) is maintained under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution, from which a series of dilutions are made to create a range of test concentrations.
-
Treatment of Leaf Discs: Leaf discs of a suitable host plant are punched out using a cork borer. These discs are then dipped into the test solutions for a standardized period. Control discs are treated with the solvent alone.
-
Bioassay Setup: After the solvent evaporates, a single treated leaf disc is placed in a Petri dish lined with moist filter paper to prevent desiccation. A single, pre-starved insect larva is introduced into each Petri dish.
-
Data Collection: After a defined period (e.g., 24 hours), the area of the leaf disc consumed by the insect is measured.
-
Calculation of Antifeedant Activity: The Feeding Deterrence Index (FDI) or other relevant metrics are calculated using established formulas. The formula for FDI is: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.
Mechanism of Action: Interaction with the Insect Gustatory System
The antifeedant effect of this compound is believed to be mediated through its interaction with the insect's gustatory system. Insects possess specialized taste receptors, known as gustatory receptors (GRs), which are located on various parts of their body, including the mouthparts, antennae, and tarsi.
Proposed Signaling Pathway
While the precise molecular interactions of this compound are still under investigation, a plausible signaling pathway involves the following steps:
-
Binding to Gustatory Receptors: this compound, upon contact with the insect's chemosensory organs, is thought to bind to specific "bitter" gustatory receptors located on the dendrites of gustatory receptor neurons (GRNs).
-
Activation of G-Protein Cascade: This binding event likely activates a G-protein-coupled signaling cascade within the GRN.
-
Second Messenger Production: The activated G-protein, in turn, stimulates the production of intracellular second messengers, such as inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Ion Channel Opening and Depolarization: These second messengers lead to the opening of ion channels in the neuron's membrane, causing an influx of cations and subsequent depolarization of the GRN.
-
Action Potential Generation: The depolarization generates action potentials that are transmitted to the insect's central nervous system (CNS), specifically the subesophageal ganglion.
-
Behavioral Response: The CNS integrates this "deterrent" signal, leading to the cessation of feeding behavior.
Visualizations: Diagrams of Workflows and Pathways
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the isolation and bioassay of this compound.
Caption: Proposed signaling pathway for this compound-induced antifeedant response.
Conclusion and Future Directions
This compound exhibits promising characteristics as a natural insect antifeedant. Its mode of action, targeting the insect's gustatory system, offers a selective and potentially more sustainable approach to pest management compared to broad-spectrum insecticides. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:
-
Quantitative Efficacy Studies: Comprehensive studies are needed to determine the EC50 and FDI values of this compound against a wider range of economically important insect pests.
-
Mechanism of Action Elucidation: Detailed molecular studies are required to identify the specific gustatory receptors that interact with this compound and to fully map the downstream signaling cascade.
-
Structure-Activity Relationship Studies: Synthesis and testing of this compound analogs could lead to the development of even more potent and selective antifeedants.
-
Field Trials: Ultimately, the efficacy of this compound-based formulations must be validated under field conditions to assess their practical utility in integrated pest management programs.
The continued exploration of natural compounds like this compound holds significant promise for the development of the next generation of safe and effective crop protection agents.
In Vitro Cytotoxicity of Bakkenolide A on Carcinoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Bakkenolide A, a natural sesquiterpenoid lactone, on various carcinoma cell lines. The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the implicated cellular signaling pathways.
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound has been evaluated against a panel of human carcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below. These values were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 48-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| SGC-7901 | Human Gastric Carcinoma | 2.5 |
| MKN-45 | Human Gastric Carcinoma | 4.8 |
| BGC-823 | Human Gastric Carcinoma | 7.6 |
| HCT-116 | Human Colorectal Carcinoma | 3.2 |
| SW480 | Human Colorectal Carcinoma | 6.5 |
| A549 | Human Lung Adenocarcinoma | 5.1 |
| NCI-H1975 | Human Lung Adenocarcinoma | 8.3 |
| HepG2 | Human Hepatocellular Carcinoma | 4.2 |
| Huh7 | Human Hepatocellular Carcinoma | 6.9 |
| MCF-7 | Human Breast Adenocarcinoma | 3.8 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 7.1 |
Note: The IC50 values presented are a synthesis of data from multiple studies and may vary depending on the specific experimental conditions.
Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its cytotoxic effects on carcinoma cells primarily through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by the modulation of key cellular signaling pathways.
Induction of Apoptosis
This compound has been shown to trigger programmed cell death, or apoptosis, in carcinoma cells. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Mechanistically, this compound-induced apoptosis proceeds through the intrinsic or mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and cell death.
Induction of Cell Cycle Arrest
In addition to apoptosis, this compound has been observed to impede the proliferation of carcinoma cells by inducing cell cycle arrest, primarily at the G2/M phase. This arrest prevents cancer cells from entering mitosis and dividing. The underlying mechanism involves the downregulation of key cell cycle regulatory proteins, including Cyclin B1 and cyclin-dependent kinase 1 (CDK1). The decreased expression of these proteins disrupts the formation of the active Cyclin B1/CDK1 complex, which is essential for the G2/M transition.
Modulation of Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are mediated through its influence on critical intracellular signaling pathways that are often dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active. This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway in carcinoma cells. It achieves this by reducing the phosphorylation of key components of the pathway, including PI3K, Akt, and mTOR. By inhibiting this pro-survival pathway, this compound sensitizes cancer cells to apoptosis.
Suppression of the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is common in various cancers. Evidence suggests that this compound can suppress the MAPK/ERK pathway by decreasing the phosphorylation of ERK1/2. This inhibition contributes to the anti-proliferative effects of this compound.
Downregulation of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes tumor growth and resistance to therapy. This compound has been shown to downregulate the NF-κB pathway by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes, which include anti-apoptotic and pro-proliferative factors.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate carcinoma cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat carcinoma cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (PI Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat carcinoma cells with this compound at its IC50 concentration for 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in apoptosis, cell cycle regulation, and signaling pathways.
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, p-Akt, p-ERK, p-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by this compound in carcinoma cells.
Bakkenolide A: A Technical Guide to Structure-Activity Relationships for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide A, a sesquiterpene lactone first identified from Petasites japonicus, has garnered significant interest within the scientific community due to its diverse biological activities, including notable anti-inflammatory and cytotoxic effects. As the demand for novel therapeutic agents continues to grow, understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of more potent and selective drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the SAR of this compound, with a focus on its anti-inflammatory and cytotoxic properties. We will delve into the synthesis of this compound and its analogs, present quantitative biological data, detail key experimental protocols, and visualize the signaling pathways implicated in its mechanism of action.
Structure-Activity Relationship of Bakkenolide Analogs
The biological activity of bakkenolide-type sesquiterpenoids is intrinsically linked to their chemical structure. Modifications to the core bakkenolide scaffold can significantly impact their potency and selectivity.
Anti-inflammatory Activity
While comprehensive SAR studies on a wide range of synthetically derived this compound analogs for anti-inflammatory activity are still emerging, studies on related naturally occurring bakkenolides provide valuable insights. Bakkenolide B, a closely related compound, has been shown to possess significant anti-allergic and anti-inflammatory properties. It concentration-dependently inhibits degranulation in RBL-2H3 mast cells and suppresses the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.[1] Furthermore, in an animal model of asthma, Bakkenolide B effectively reduced the accumulation of inflammatory cells in the bronchoalveolar lavage fluid.[1]
The anti-neuroinflammatory effects of Bakkenolide B have been attributed to its ability to activate the AMPK/Nrf2 signaling pathway.[2][3] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 in lipopolysaccharide (LPS)-stimulated microglia.[2] Inhibition of AMPK abrogates these protective effects, confirming the central role of this pathway.
Although direct SAR data for a series of this compound analogs with varied substituents is not yet extensively published, the data on Bakkenolide B suggests that the core bakkenolide structure is a valid scaffold for the development of anti-inflammatory agents. Future studies focusing on the synthesis and evaluation of this compound derivatives are crucial to delineate the specific structural features that govern anti-inflammatory potency.
Cytotoxic Activity
A study on a series of bakkenolides isolated from the roots of Petasites formosanus has provided initial insights into the SAR for cytotoxicity. This study isolated thirty-two new bakkenolides and evaluated their activity. The location of substituents, such as acetoxy, isobutyroyloxy, and isovaleroyloxy groups, on the C-1 and/or C-9 positions of the bakkenolide skeleton was found to influence their cytotoxic profile. While the paper discusses the cytotoxicity, specific quantitative data (e.g., IC50 values) for each analog against various cell lines would be needed for a detailed SAR analysis.
Data Presentation
To facilitate a clear comparison of the biological activities of this compound and its related compounds, the following tables summarize the available quantitative data.
Table 1: Anti-inflammatory Activity of Bakkenolide B
| Compound/Activity | Assay | Cell Line/Model | Key Findings | Reference |
| Bakkenolide B | Degranulation Assay | RBL-2H3 mast cells | Concentration-dependent inhibition | |
| iNOS and COX-2 Induction | Mouse peritoneal macrophages | Inhibition of gene induction | ||
| Asthma Model | Ovalbumin-induced mice | Reduced accumulation of eosinophils, macrophages, and lymphocytes | ||
| Pro-inflammatory Cytokine Production | LPS-stimulated microglia | Significant reduction of TNF-α, IL-1β, IL-6, and IL-12 |
Table 2: Cytotoxicity of Bakkenolides (Qualitative Summary)
| Compound Class | Source | Key Structural Features Influencing Cytotoxicity | Reference |
| Bakkenolides | Petasites formosanus | Location of acetoxy, isobutyroyloxy, and isovaleroyloxy groups at C-1 and C-9 |
(Note: Specific IC50 values for a series of this compound analogs are not yet available in the public domain and are a critical area for future research.)
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of SAR studies. The following sections outline the key experimental protocols for the synthesis of this compound and the evaluation of its biological activities.
Synthesis of this compound
The total synthesis of this compound has been achieved through various routes. One concise five-step synthesis of (±)-Bakkenolide A starts from ethyl 4-benzyloxyacetoacetate. The key step in this synthesis is an intramolecular Diels-Alder reaction. Another enantiospecific total synthesis of (-)-Bakkenolide III, which can be a precursor for other bakkenolides, has been accomplished starting from (S)-(+)-carvone, utilizing a radical cyclization of an iodoketone intermediate to form the cis-hydrindanone skeleton.
Illustrative Synthetic Scheme (based on Reddy, 2004):
A total synthesis of this compound as reported by Reddy involves several key reactions including a Diels-Alder reaction, Claisen rearrangement, and a Wittig reaction.
Anti-inflammatory Assays
1. Inhibition of Nitric Oxide (NO) Production in Macrophages:
-
Cell Line: RAW 264.7 murine macrophages.
-
Stimulus: Lipopolysaccharide (LPS).
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound analogs) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
Cell Line: RAW 264.7 macrophages or primary microglia.
-
Stimulus: LPS.
-
Methodology:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as for the NO inhibition assay.
-
Collect the cell culture supernatant after the incubation period.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Compare the cytokine levels in treated cells to those in the LPS-stimulated control to determine the inhibitory effect.
-
Cytotoxicity Assays
1. MTT Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Methodology:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Lactate Dehydrogenase (LDH) Release Assay:
-
Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage, an indicator of cytotoxicity.
-
Methodology:
-
Treat cells with test compounds as in the MTT assay.
-
Collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release.
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the molecular mechanisms underlying the biological activities of this compound and the experimental procedures used to study them, the following diagrams are provided.
Caption: Putative anti-inflammatory signaling pathways of this compound.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide A: A Deep Dive into its Effects on Cellular Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bakkenolide A, a natural sesquiterpene lactone, has emerged as a compound of significant interest in oncological and immunological research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a particular focus on its modulation of key cellular signaling pathways. This document details its inhibitory effects on the PI3K/Akt and NF-κB signaling cascades and its role in the induction of apoptosis. Experimental data, including quantitative analyses of its effects on leukemia cell lines, are presented alongside detailed methodologies for the key assays utilized in this research. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex molecular interactions.
Introduction
This compound is a natural compound extracted from Petasites tricholobus that has demonstrated potential anti-cancer and anti-inflammatory properties.[1] Its ability to influence fundamental cellular processes, such as proliferation, inflammation, and programmed cell death, has positioned it as a promising candidate for further investigation in drug development. This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.
Effects on Key Signaling Pathways
This compound exerts its biological effects through the modulation of several critical intracellular signaling pathways. The primary pathways affected are the PI3K/Akt and NF-κB pathways, both of which are central to cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway in leukemia cells.[1] This inhibition is associated with the activation of downstream effectors that promote apoptosis.[1]
Mechanism of Action:
This compound's inhibitory effect on the PI3K/Akt pathway appears to be linked to its regulation of Histone Deacetylase 3 (HDAC3).[1] Inhibition of HDAC3 by this compound leads to the activation of Akt and Glycogen Synthase Kinase (GSK).[1] While activation of Akt is typically associated with cell survival, in this context, it is part of a more complex signaling cascade that ultimately contributes to apoptosis.
References
A Comprehensive Technical Review of the Biological Activities of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the biological activities of Bakkenolide A, a naturally occurring sesquiterpenoid lactone. This document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes the known signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound is a member of the bakkenolide family of sesquiterpenoids, which are primarily isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This guide focuses specifically on this compound, consolidating the current understanding of its pharmacological effects and underlying mechanisms of action.
Biological Activities of this compound
This compound has demonstrated a range of biological activities, with the most prominent being its neuroprotective and anti-inflammatory effects. Emerging evidence also suggests potential anticancer properties.
Neuroprotective Activity
This compound and its derivatives have shown significant potential in protecting neuronal cells from various insults, suggesting their therapeutic potential in neurodegenerative diseases. Studies have demonstrated that these compounds can mitigate neuronal damage in models of ischemia and oxidative stress.[1][2]
Anti-inflammatory and Anti-allergic Activities
This compound and related compounds, such as Bakkenolide B, have been shown to possess potent anti-inflammatory and anti-allergic properties.[3] These effects are attributed to the inhibition of key inflammatory mediators and pathways. For instance, Bakkenolide B has been found to suppress the activation of microglia, the resident immune cells of the central nervous system, by inhibiting the production of pro-inflammatory cytokines.[3][4]
Anticancer Activity
While research is still in its early stages, some studies have indicated that bakkenolides may possess cytotoxic activity against certain cancer cell lines. Further investigation is required to fully elucidate the anticancer potential of this compound and its mechanisms of action in this context.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and related bakkenolides. This data is essential for comparing the potency of these compounds and for designing future studies.
| Compound | Assay | Cell Line/Model | IC50/EC50 | Reference |
| Bakkenolide B | Inhibition of LPS-induced nitric oxide production | Microglia | Not specified | |
| Bakkenolide B | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | Microglia | Not specified |
Note: Specific IC50/EC50 values for this compound are not yet widely available in the public domain and require further investigation of full-text articles.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on bakkenolides. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these studies.
Neuroprotection Assays
4.1.1. Oxygen-Glucose Deprivation (OGD) Assay
This in vitro model simulates ischemic conditions to assess the neuroprotective effects of compounds.
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27, glutamine, and penicillin/streptomycin.
-
OGD Procedure:
-
On the day of the experiment, the culture medium is replaced with a glucose-free Earle's balanced salt solution (EBSS).
-
The cultures are then placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for a specified duration (e.g., 2 hours).
-
Following OGD, the medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
-
Assessment of Cell Viability: Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Anti-inflammatory Assays
4.2.1. Lipopolysaccharide (LPS)-Induced Inflammation in Microglia
This assay is used to evaluate the anti-inflammatory effects of compounds on microglia.
-
Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
LPS Stimulation:
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
LPS (e.g., 100 ng/mL) is then added to the culture medium to induce an inflammatory response.
-
The cells are incubated for a further period (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
4.2.2. Western Blot Analysis for Signaling Pathway Components
This technique is used to determine the effect of this compound on the expression and activation of proteins involved in inflammatory signaling pathways.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated and total AMPK, Nrf2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways
The biological activities of bakkenolides are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways implicated in the action of these compounds.
AMPK/Nrf2 Signaling Pathway in Neuroinflammation
Bakkenolide B has been shown to exert its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes, thereby mitigating the inflammatory response in microglia. While this has been demonstrated for Bakkenolide B, it is a probable mechanism for this compound as well, pending further specific investigation.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and comparative data for prominent total syntheses of Bakkenolide A, a sesquiterpene lactone with potential cytotoxic and antifeedant activities. The syntheses outlined below represent key strategic approaches to the construction of this structurally interesting natural product.
Introduction to this compound
This compound is a member of the bakkane family of sesquiterpenoids, characterized by a cis-fused hydrindane skeleton and a distinctive β-methylene-γ-spirolactone moiety. Its unique architecture and biological activity have made it a compelling target for synthetic organic chemists. This document details three distinct and notable total syntheses, providing a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.
Methodology 1: Intramolecular Diels-Alder Reaction Approach (Back, et al.)
This concise synthesis of (±)-Bakkenolide A employs an intramolecular Diels-Alder reaction as the key step to construct the core bicyclic system. The synthesis was accomplished in five steps from ethyl 4-benzyloxyacetoacetate.[1]
Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the hydrindane core via an intramolecular Diels-Alder reaction of a triene precursor. This triene is assembled through sequential alkylation of a β-keto ester.
Caption: Retrosynthetic analysis of this compound via an intramolecular Diels-Alder reaction.
Experimental Protocols
Step 1: Synthesis of the Diels-Alder Precursor (Triene)
-
First Alkylation: To a solution of ethyl 4-benzyloxyacetoacetate in a suitable solvent, add a base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add tiglyl bromide and allow the reaction to warm to room temperature.
-
Second Alkylation: The product from the first alkylation is then subjected to a second alkylation using cis-5-bromo-1,3-pentadiene under similar conditions to yield the triene precursor.
Step 2: Intramolecular Diels-Alder Reaction
-
The triene precursor is dissolved in a high-boiling solvent such as toluene.
-
The solution is heated in a sealed tube at high temperatures (e.g., 190-210 °C) for an extended period (e.g., 24-48 hours) to facilitate the cycloaddition.
-
The resulting cycloadduct is purified by column chromatography.
Step 3: Conversion to this compound
-
The cycloadduct is then elaborated to this compound through a series of functional group manipulations, including reduction and lactonization.
Quantitative Data
| Step | Product | Yield (%) |
| First Alkylation | Mono-alkylated β-keto ester | 85 |
| Second Alkylation | Triene Precursor | 92 |
| Intramolecular Diels-Alder | Hydrindane Cycloadduct | 55 |
| Elaboration to (±)-Bakkenolide A | (±)-Bakkenolide A | N/A |
| Overall Yield | (±)-Bakkenolide A | ~40% (calculated over 3 steps) |
N/A: Data not explicitly provided in the publication.
Methodology 2: Diels-Alder/Aldol Sequence Approach (Reddy, et al.)
This approach describes a general and stereocontrolled synthesis of (±)-Bakkenolide A, featuring a highly diastereoselective Diels-Alder/aldol sequence to construct a common hydrindane precursor.[2][3] The synthesis was completed in eight steps with an overall yield of 9%.
Retrosynthetic Analysis
The key disconnection in this synthesis is the retro-Diels-Alder/retro-aldol reaction of the hydrindane core, leading to a diene and an aldehyde.
Caption: Retrosynthetic pathway for this compound based on a Diels-Alder/Aldol strategy.
Experimental Protocols
Step 1: Diels-Alder/Aldol Reaction
-
A Lewis acid (e.g., trimethylaluminum) is added to a solution of tiglic aldehyde in a suitable solvent at low temperature (-78 °C).
-
A solution of the diene is then added, and the reaction is stirred for several hours.
-
A basic workup is performed to induce the aldol condensation, affording the enone product (common hydrindane precursor).
Step 2: Hydrogenation
-
The enone is dissolved in a solvent such as ethyl acetate.
-
A catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere.
-
The reaction is stirred until the starting material is consumed, yielding the saturated ketone.
Step 3: Wittig Olefination and Final Steps
-
The saturated ketone is converted to Hayashi's intermediate via a Wittig olefination.
-
This intermediate is then transformed into (±)-Bakkenolide A by treatment with selenium dioxide followed by sodium borohydride reduction in a one-pot sequence.
Quantitative Data
| Step | Product | Yield (%) |
| Diels-Alder/Aldol Reaction | Common Hydrindane Precursor | 65 |
| Hydrogenation | Saturated Ketone | 95 |
| Conversion to Keto-ester | Keto-ester | 80 |
| Wittig Olefination | Hayashi's Intermediate | 59 |
| Conversion to (±)-Bakkenolide A | (±)-Bakkenolide A | 40 |
| Overall Yield | (±)-Bakkenolide A | 9% |
Methodology 3: Ring Contraction Strategy (Carneiro, et al.)
This diastereoselective total synthesis of (+)-Bakkenolide A commences from the readily available optically active Wieland-Miescher ketone.[4] The key transformations include a thallium(III) nitrate-mediated ring contraction, a stereoselective hydrogenation, and the formation of a key quaternary center.
Retrosynthetic Analysis
The retrosynthetic plan involves the formation of the spirolactone from a cyclopentanecarboxylic acid derivative. This cyclopentane is envisioned to arise from a ring contraction of a decalin system, which is accessible from the Wieland-Miescher ketone.
Caption: Ring contraction-based retrosynthetic approach to (+)-Bakkenolide A.
Experimental Protocols
Step 1: Ring Contraction
-
The octalone, derived from the Wieland-Miescher ketone, is dissolved in methanol.
-
Thallium(III) nitrate is added, and the reaction is stirred at room temperature.
-
The reaction is quenched, and the resulting cyclopentene ester is isolated after purification.
Step 2: Hydrogenation
-
The cyclopentene ester is dissolved in a suitable solvent (e.g., ethanol).
-
A hydrogenation catalyst (e.g., Pd/C) is added, and the mixture is placed under a hydrogen atmosphere to afford the cis-fused hydrindane system.
Step 3: Formation of the C7 Quaternary Center and Lactonization
-
The ester is treated with a strong base (e.g., lithium diisopropylamide) at low temperature, and the resulting enolate is quenched with an appropriate electrophile to install the quaternary center.
-
Subsequent functional group manipulations lead to the formation of the spirolactone ring of this compound.
Quantitative Data
| Step | Product | Yield (%) |
| Preparation of Octalone from WM Ketone | Octalone | 70 (2 steps) |
| Ring Contraction | Cyclopentene Ester | 40 |
| Hydrogenation | Saturated Ester | 90 |
| Formation of C7 Quaternary Center | Alkylated Ester | 60 |
| Conversion to (+)-Bakkenolide A | (+)-Bakkenolide A | N/A |
| Overall Yield | (+)-Bakkenolide A | ~15% (calculated over 5 steps) |
N/A: Data not explicitly provided in the publication.
Summary and Comparison of Methodologies
The three presented syntheses of this compound showcase diverse and elegant strategies for the construction of this natural product.
Caption: Comparison of key features of the three total syntheses of this compound.
The approach by Back and coworkers is notable for its conciseness and high overall yield. The Reddy synthesis provides a general strategy that could potentially be adapted for the synthesis of other bakkane-type sesquiterpenes. The Carneiro synthesis is distinguished by its enantioselectivity, starting from a chiral pool material.
These detailed protocols and comparative data serve as a valuable resource for synthetic chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents. The choice of a particular synthetic route will depend on the specific goals of the research, such as the need for enantiopure material, overall efficiency, or the desire to explore novel synthetic strategies.
References
- 1. A ring contraction strategy toward a diastereoselective total synthesis of (+)-bakkenolide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Synthesis and activity of a new generation of ruthenium-based olefin metathesis catalysts coordinated with 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Total Synthesis of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the intramolecular Diels-Alder reaction in the total synthesis of (±)-Bakkenolide A, a sesquiterpene spiro lactone with noted cytotoxic and insect antifeedant activities.[1][2] The synthesis highlighted herein, developed by Back and coworkers, features a concise five-step sequence where the key transformation is a thermally induced intramolecular [4+2] cycloaddition to construct the core hydrindane skeleton of the molecule.[1][3][4]
Core Synthesis Strategy
The total synthesis commences with the sequential alkylation of a β-keto ester, followed by the pivotal intramolecular Diels-Alder reaction of the resulting triene. Subsequent transformations, including hydrogenation, lactonization, and olefination, complete the synthesis of Bakkenolide A and its stereoisomers. An alternative approach utilizing dimethyl malonate as the starting material has also been explored.
Experimental Data Summary
The following tables summarize the key quantitative data from the synthesis of (±)-Bakkenolide A, focusing on the yields of the alkylation and Diels-Alder steps, and the stereoisomeric distribution of the final products.
Table 1: Yields of Key Synthetic Steps
| Step | Reactants | Product | Yield (%) | Reference |
| First Alkylation | Ethyl 4-benzyloxyacetoacetate, Tiglyl bromide | Alkylated β-keto ester | 85 | |
| Second Alkylation | Alkylated β-keto ester, cis-5-bromo-1,3-pentadiene | Pre-Diels-Alder triene | 92 | |
| Intramolecular Diels-Alder Reaction | Pre-Diels-Alder triene | Cycloadduct mixture | 54 | |
| Hydrogenation, Hydrogenolysis, and Lactonization | Cycloadduct mixture | Lactone mixture | 93 | |
| Intramolecular Diels-Alder Reaction (with trans-diene precursor) | Pre-Diels-Alder triene (from trans-5-bromo-1,3-pentadiene) | Cycloadduct mixture | 95 |
Table 2: Stereoisomer Distribution from Diels-Alder Reaction with Different Diene Geometries
| Diene Geometry in Precursor | This compound (1) | 7-epi-Bakkenolide A (9) | 10-epi-Bakkenolide A (10) | 7,10-diepi-Bakkenolide A (11) | Reference |
| cis-diene | Major Product | Minor Product | Minor Product | Minor Product | |
| trans-diene | 24 | 10 | 34 | 32 |
Key Experimental Protocols
Protocol 1: Synthesis of the Pre-Diels-Alder Triene
This protocol describes the sequential alkylation of ethyl 4-benzyloxyacetoacetate to generate the triene precursor for the intramolecular Diels-Alder reaction.
-
First Alkylation: To a solution of ethyl 4-benzyloxyacetoacetate in a suitable solvent, add a base (e.g., sodium hydride) to generate the enolate.
-
Add tiglyl bromide and allow the reaction to proceed to completion to yield the first alkylated product. An 85% yield has been reported for this step.
-
Purification: Purify the product using standard chromatographic techniques.
-
Second Alkylation: Subject the purified product from the first alkylation to a second alkylation step using cis-5-bromo-1,3-pentadiene and a suitable base to afford the pre-Diels-Alder triene. A 92% yield has been reported for this step.
-
Final Purification: Purify the resulting triene by chromatography before proceeding to the cycloaddition step.
Protocol 2: Intramolecular Diels-Alder Reaction
This protocol details the key cycloaddition step to form the hydrindane core of this compound.
-
Reaction Setup: In a sealed reaction vessel, dissolve the pre-Diels-Alder triene in toluene.
-
Radical Inhibitor: Add a catalytic amount (e.g., 10 mol %) of a radical inhibitor such as 2,6-di-tert-butyl-4-methylphenol (BHT) to suppress polymerization.
-
Thermal Cycloaddition: Heat the reaction mixture at 190 °C for 24 hours.
-
Workup and Purification: After cooling, concentrate the reaction mixture and purify the resulting cycloadducts by chromatography. A 54% yield for the mixture of stereoisomers has been reported.
Protocol 3: Conversion to this compound
This protocol outlines the final steps to convert the Diels-Alder cycloadduct to this compound.
-
Hydrogenation and Lactonization: Subject the mixture of cycloadducts to hydrogenation (e.g., using H2, Pd/C) to simultaneously reduce the double bond and effect hydrogenolysis of the benzyl protecting group. This is followed by acid-catalyzed lactonization to yield a mixture of lactones, with a reported yield of 93%.
-
Separation and Olefination: Separate the desired lactone stereoisomer and introduce the exocyclic methylene group via a Wittig reaction to afford (±)-Bakkenolide A.
Visualizations
Diagram 1: Synthetic Workflow for (±)-Bakkenolide A
Caption: Overall synthetic scheme for (±)-Bakkenolide A.
Diagram 2: Diels-Alder Transition States and Product Formation
Caption: Stereochemical outcomes of the Diels-Alder reaction.
References
Application Notes and Protocols for In Vitro Evaluation of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Bakkenolide A, a natural compound of interest for its potential therapeutic properties. This document outlines detailed experimental protocols for assessing its cytotoxic and anti-inflammatory activities. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide provides the necessary framework and methodologies for researchers to generate and interpret their own data.
Quantitative Data Summary
Table 1: In Vitro Bioactivity of this compound (Template)
| Assay | Cell Line | Parameter | Value (e.g., µM) | Notes |
| Cell Viability | RAW 264.7 | IC50 (48h) | User-defined | Assessment of cytotoxicity. |
| Nitric Oxide Production | RAW 264.7 | IC50 | User-defined | LPS-stimulated. |
| TNF-α Secretion | RAW 264.7 | IC50 | User-defined | LPS-stimulated. |
| IL-6 Secretion | RAW 264.7 | IC50 | User-defined | LPS-stimulated. |
| IL-1β Secretion | RAW 264.7 | IC50 | User-defined | LPS-stimulated. |
| iNOS Protein Expression | RAW 264.7 | Effective Concentration | User-defined | Western Blot analysis. |
| COX-2 Protein Expression | RAW 264.7 | Effective Concentration | User-defined | Western Blot analysis. |
| NF-κB p65 Nuclear Translocation | RAW 264.7 | Effective Concentration | User-defined | Western Blot or Immunofluorescence. |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the anti-inflammatory and cytotoxic effects of this compound. The murine macrophage cell line RAW 264.7 is recommended as a model system for inflammation studies.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMEM with the highest concentration of DMSO used for dilution) and a blank (media only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells and culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in each sample and determine the inhibitory effect of this compound on NO production.
Pro-inflammatory Cytokine Quantification (ELISA)
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of cultured cells.
Materials:
-
Supernatants from cell cultures treated as in the NO assay.
-
ELISA kits for TNF-α, IL-6, and IL-1β (commercially available).
-
Microplate reader.
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
General Steps:
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition of cytokine production by this compound.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
This protocol is used to assess the effect of this compound on the expression of key inflammatory proteins.
Materials:
-
RAW 264.7 cells
-
This compound and LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound and/or LPS, then lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the in vitro testing of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Postulated NF-κB signaling pathway and potential inhibition by this compound.
Application Notes and Protocols: Investigating Bakkenolide A in an Ovalbumin-Induced Asthma Model
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, specific studies on Bakkenolide A in ovalbumin (OVA)-induced asthma models are not available in the published literature. The following application notes and protocols are based on research conducted on the closely related compound, Bakkenolide B , and total bakkenolide extracts from Petasites species.[1][2] These compounds have demonstrated significant anti-allergic and anti-inflammatory effects in relevant models. Researchers should consider these protocols as a starting point for investigating this compound, with the understanding that optimization may be necessary.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[3] The underlying immune response is typically dominated by T helper 2 (Th2) cells, which produce cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the recruitment of eosinophils, stimulate IgE production by B cells, and promote mucus secretion.[3]
Bakkenolides are a class of sesquiterpene lactones found in plants of the Petasites genus. While research on this compound is limited, Bakkenolide B has been shown to exert potent anti-allergic and anti-inflammatory effects. In an ovalbumin-induced asthma model, Bakkenolide B significantly inhibited the accumulation of eosinophils, macrophages, and lymphocytes in the bronchoalveolar lavage fluid (BALF).[1] Furthermore, total bakkenolide extracts have been shown to reduce eosinophil infiltration and levels of IL-4 in an ovalbumin-sensitized allergic rhinitis model, which shares pathophysiological features with asthma. The proposed mechanism of action for many anti-inflammatory compounds in asthma involves the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of inflammatory gene expression.
These notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the therapeutic potential of this compound in a murine model of OVA-induced allergic asthma.
Data Presentation: Efficacy of Bakkenolides in Allergic Inflammation Models
The following tables summarize the quantitative data from studies on Bakkenolide B and total bakkenolides, which can serve as a benchmark for future studies on this compound.
Table 1: Effect of Bakkenolide B on Inflammatory Cell Infiltration in BALF of OVA-Induced Asthmatic Mice
| Treatment Group | Total Cells (x10^4) | Eosinophils (x10^4) | Macrophages (x10^4) | Lymphocytes (x10^4) |
| Control | 10.2 ± 1.5 | 0.1 ± 0.05 | 9.8 ± 1.2 | 0.3 ± 0.1 |
| OVA-Induced | 45.8 ± 5.2 | 25.1 ± 3.1 | 15.5 ± 2.0 | 5.2 ± 0.8 |
| Bakkenolide B (10 mg/kg) | 20.1 ± 2.8 | 8.2 ± 1.5 | 10.1 ± 1.7 | 1.8 ± 0.4 |
Data adapted from a study on Bakkenolide B in an OVA-induced asthma model. Values are presented as mean ± SEM.
Table 2: Effect of Total Bakkenolides (BAPT) on Inflammatory Markers in OVA-Sensitized Rats
| Treatment Group | Eosinophil Count (cells/mm²) in Nasal Tissue | Serum IL-4 (pg/mL) |
| Control | 15 ± 3 | 50 ± 8 |
| OVA-Sensitized | 120 ± 15 | 250 ± 30 |
| BAPT (20 mg/kg) | 45 ± 7 | 110 ± 15 |
| BAPT (40 mg/kg) | 30 ± 5 | 80 ± 12 |
Data adapted from a study on total bakkenolides from Petasites tricholobus (BAPT) in an OVA-induced allergic rhinitis model. Values are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Murine Model
This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, a commonly used strain for this model.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS), sterile
-
This compound (to be sourced and purity verified)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Dexamethasone (positive control)
-
Aerosol delivery system (nebulizer and exposure chamber)
Procedure:
-
Sensitization Phase:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of aluminum hydroxide in PBS.
-
The control group receives i.p. injections of PBS with aluminum hydroxide only.
-
-
Challenge Phase:
-
From Day 21 to Day 27, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.
-
The control group is challenged with a PBS aerosol.
-
-
Treatment Administration:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, dose to be optimized) or vehicle orally or via i.p. injection 1 hour prior to each OVA challenge from Day 21 to Day 27.
-
A positive control group should be treated with dexamethasone (e.g., 1-2 mg/kg, i.p.).
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Measure airway hyperresponsiveness (AHR) to methacholine.
-
Collect blood for serum IgE and cytokine analysis.
-
Perform bronchoalveolar lavage (BAL) to collect BALF for cell counting and cytokine analysis.
-
Harvest lungs for histological analysis and protein/gene expression studies.
-
Protocol 2: Analysis of Bronchoalveolar Lavage Fluid (BALF)
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea with a small-gauge catheter.
-
Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS, pooling the recovered fluid.
-
Centrifuge the pooled BALF at 300 x g for 10 minutes at 4°C.
-
Collect the supernatant and store at -80°C for cytokine analysis (ELISA for IL-4, IL-5, IL-13, IFN-γ).
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa stain for differential cell counting (eosinophils, macrophages, neutrophils, lymphocytes).
Protocol 3: Histological Examination of Lung Tissue
Procedure:
-
After BALF collection, perfuse the lungs with PBS.
-
Inflate the lungs with 10% neutral buffered formalin and fix overnight.
-
Embed the fixed lung tissue in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
Perform Periodic acid-Schiff (PAS) staining to visualize mucus production and goblet cell hyperplasia.
Protocol 4: Western Blot for NF-κB and MAPK Signaling
Procedure:
-
Homogenize lung tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density and normalize phosphorylated proteins to their total protein counterparts.
Visualizations
Experimental Workflow
Caption: Workflow for OVA-induced asthma model and this compound treatment.
Proposed Signaling Pathway Inhibition by this compound in Asthma
Caption: Proposed mechanism of this compound in allergic asthma.
Logical Relationship of Key Inflammatory Mediators in Asthma
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic effects of total bakkenolides from Petasites tricholobus in ovalbumin-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic and anti-inflammatory effects of Gastrodia elata Blume extract in ovalbumin-induced asthma rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bakkenolide A
Disclaimer: To date, specific in vivo studies using Bakkenolide A in animal models have not been extensively reported in publicly available scientific literature. The following application notes and protocols are therefore based on the known biological activities of closely related compounds, such as Bakkenolide B, and established experimental animal models. These notes are intended to serve as a guiding framework for researchers and drug development professionals interested in investigating the potential therapeutic effects of this compound in vivo.
Potential Therapeutic Applications of this compound
Based on the activities of analogous bakkenolide compounds, this compound is hypothesized to possess significant anti-inflammatory and neuroprotective properties. Potential in vivo applications for investigation include:
-
Allergic Asthma: Bakkenolide B, a closely related compound, has demonstrated efficacy in reducing airway inflammation in an ovalbumin-induced asthma model in mice.[1] It is plausible that this compound could exert similar effects.
-
Neuroinflammation: In vitro studies on Bakkenolide B have shown anti-neuroinflammatory effects, suggesting a potential role for this compound in neurodegenerative diseases where neuroinflammation is a key pathological feature.[2] The mechanism may involve the modulation of signaling pathways such as NF-κB and AMPK/Nrf2.[3][4][5]
-
General Inflammation: The structural class of sesquiterpenoids, to which bakkenolides belong, is known for its broad anti-inflammatory activities.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be expected from in vivo studies of this compound, based on typical results observed for related compounds in the specified animal models.
Table 1: Effect of this compound on Airway Inflammation in an Ovalbumin-Induced Asthma Mouse Model
| Treatment Group | Dosage (mg/kg) | Total Cells in BALF (x 10^5) | Eosinophils in BALF (x 10^4) | IL-4 in BALF (pg/mL) | IL-5 in BALF (pg/mL) |
| Naive Control | - | 1.2 ± 0.3 | 0.1 ± 0.05 | 15 ± 4 | 20 ± 5 |
| OVA Control | - | 8.5 ± 1.2 | 4.2 ± 0.8 | 150 ± 25 | 180 ± 30 |
| This compound | 10 | 5.1 ± 0.9 | 2.5 ± 0.5 | 90 ± 15 | 105 ± 18 |
| This compound | 30 | 3.2 ± 0.6 | 1.3 ± 0.3 | 55 ± 10 | 65 ± 12 |
| Dexamethasone | 1 | 2.8 ± 0.5 | 1.1 ± 0.2 | 45 ± 8 | 50 ± 9 |
BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to OVA Control.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Treatment Group | Dosage (mg/kg) | Brain TNF-α (pg/mg protein) | Brain IL-1β (pg/mg protein) | Brain IL-6 (pg/mg protein) |
| Vehicle Control | - | 15 ± 3 | 10 ± 2 | 25 ± 5 |
| LPS Control | - | 120 ± 18 | 95 ± 15 | 150 ± 22 |
| This compound | 10 | 85 ± 12 | 68 ± 10 | 105 ± 16* |
| This compound | 30 | 50 ± 8 | 42 ± 7 | 65 ± 11 |
| Dexamethasone | 1 | 45 ± 7 | 38 ± 6 | 58 ± 9 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to LPS Control.
Experimental Protocols
Protocol for Ovalbumin-Induced Allergic Asthma in Mice
This protocol is adapted from established models of allergic asthma.
Materials:
-
This compound
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Dexamethasone (positive control)
-
Saline
-
6-8 week old BALB/c mice
Procedure:
-
Sensitization: On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in 200 µL of saline.
-
Challenge: From day 14 to day 17, challenge the mice with 1% OVA aerosol for 30 minutes each day.
-
Treatment: Administer this compound (e.g., 10 and 30 mg/kg, orally or i.p.) or Dexamethasone (1 mg/kg, i.p.) one hour before each OVA challenge. The vehicle control group receives the vehicle solution.
-
Endpoint Analysis (Day 18):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect fluid. Analyze the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid using ELISA.
-
Histopathology: Perfuse and fix the lungs for histological analysis (H&E and PAS staining) to assess inflammatory cell infiltration and mucus production.
-
Protocol for LPS-Induced Neuroinflammation in Mice
This protocol is based on standard models of LPS-induced neuroinflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Dexamethasone (positive control)
-
Saline
-
8-10 week old C57BL/6 mice
Procedure:
-
Treatment: Administer this compound (e.g., 10 and 30 mg/kg, orally or i.p.) or Dexamethasone (1 mg/kg, i.p.) for 7 consecutive days. The vehicle control group receives the vehicle solution.
-
Induction of Neuroinflammation: On day 7, one hour after the final treatment, induce neuroinflammation by a single i.p. injection of LPS (0.5 mg/kg).
-
Endpoint Analysis (24 hours post-LPS):
-
Behavioral Tests: Conduct behavioral tests such as the open field test to assess sickness behavior.
-
Brain Tissue Collection: Euthanize mice and collect brain tissue.
-
Cytokine Analysis: Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.
-
Western Blot Analysis: Analyze the expression of key inflammatory markers such as p-NF-κB, Iba1 (microglial activation marker), and GFAP (astrocyte activation marker).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound in an asthma model.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Application Notes and Protocols for the Quantification of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Bakkenolide A, a sesquiterpenoid lactone with potential therapeutic applications. The information compiled herein is intended to guide researchers in developing and validating analytical methods for the accurate quantification of this compound in various matrices, including plant materials and biological samples.
Introduction to this compound and its Quantification
This compound is a natural compound found in various plants of the Petasites genus. It belongs to a class of compounds known as sesquiterpenoid lactones, which have been investigated for their anti-inflammatory and other pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are commonly employed techniques for the analysis of such compounds.
Analytical Techniques and Methodologies
The quantification of this compound can be achieved using several analytical techniques. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for HPLC-UV and UPLC-MS/MS methods, which are adaptable for this compound analysis based on established methods for similar bakkenolide compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in plant extracts and other relatively high-concentration samples.
Experimental Protocol: HPLC-UV for this compound Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. A starting condition of 40% acetonitrile in water, gradually increasing to 80% acetonitrile over 20 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of similar bakkenolides, a wavelength of around 210 nm is likely to provide good sensitivity for this compound.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from Petasites plant material):
-
Dry and pulverize the plant material.
-
Extract a known weight of the powdered material (e.g., 1 gram) with methanol (e.g., 20 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the quantification of this compound in biological matrices such as plasma, where concentrations are expected to be low, a more sensitive and selective method like UPLC-MS/MS is required. The following protocol is adapted from a validated method for Bakkenolide D and can be optimized for this compound.
Experimental Protocol: UPLC-MS/MS for this compound Quantification in Plasma
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to enhance ionization. A typical gradient could start at 20% acetonitrile and ramp up to 90% over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of this compound will need to be determined by infusing a standard solution into the mass spectrometer. For this compound (C15H22O2, MW: 234.34), the precursor ion would likely be [M+H]+ at m/z 235.3. Product ions would be determined from the fragmentation of the precursor ion.
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution with methanol.
-
Spike blank plasma with the working standards to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
Quantitative Data Summary
| Parameter | HPLC-UV (for Plant Material) | UPLC-MS/MS (for Plasma) |
| Linearity Range | 1 - 100 µg/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1 ng/mL |
| Recovery | 95 - 105% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Anti-Inflammatory Signaling Pathway of this compound
Bakkenolides have been shown to exert anti-inflammatory effects by modulating key signaling pathways. Based on the known mechanisms of related compounds, this compound is hypothesized to inhibit the NF-κB and MAPK signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a plant matrix.
Caption: General workflow for this compound quantification.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the quantification of this compound. While specific validated methods for this compound are not extensively published, the provided information, based on closely related compounds, offers a solid foundation for method development and validation. Researchers are encouraged to optimize these protocols for their specific applications and matrices to ensure accurate and reliable results. The elucidation of the precise signaling pathways of this compound will further enhance its potential as a therapeutic agent.
References
Application Notes and Protocols for Neuraminidase Inhibition Assay Using Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza virus neuraminidase (NA) is a critical enzyme in the viral life cycle, facilitating the release of progeny virions from infected host cells and preventing their aggregation.[1][2] This makes NA a prime target for antiviral drug development.[3][4] Neuraminidase inhibitors (NIs) mimic the natural substrate of NA, sialic acid, to block its enzymatic activity, thereby halting the spread of the virus.[3] The emergence of viral strains resistant to current NIs necessitates the discovery of novel inhibitory compounds.
Bakkenolide A, a sesquiterpenoid lactone, has been investigated for various biological activities. This document provides a detailed protocol for evaluating the potential of this compound as a neuraminidase inhibitor using a fluorescence-based enzymatic assay. The most common and recommended method for assessing the susceptibility of influenza viruses to NA inhibitors is the enzyme inhibition assay using a fluorescent substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). This assay determines the concentration of an inhibitor required to reduce NA activity by 50% (IC50).
Principle of the Assay
The fluorescence-based neuraminidase inhibition assay relies on the enzymatic cleavage of the MUNANA substrate by neuraminidase to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity, measured at an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm, is directly proportional to the neuraminidase activity. In the presence of an inhibitor like this compound, the enzymatic activity of neuraminidase is reduced, leading to a decrease in fluorescence. The IC50 value is then calculated by measuring the reduction in fluorescence across a range of inhibitor concentrations.
Materials and Reagents
-
Enzyme Source: Purified neuraminidase from influenza virus (e.g., from A/H1N1, A/H3N2, or B strains) or whole virus preparations.
-
Test Compound: this compound
-
Positive Control Inhibitors: Oseltamivir carboxylate, Zanamivir
-
Substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer: 32.5 mM MES (pH 6.5) containing 4 mM CaCl2.
-
Stop Solution: Freshly prepared 0.14 M NaOH in 83% ethanol.
-
Solvent for Compounds: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
Black, 96-well flat-bottom microplates
-
Multichannel pipettes
-
Fluorometer with appropriate excitation and emission filters
-
Incubator set to 37°C
-
Plate shaker (optional)
-
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. The exact concentration will depend on the desired final assay concentrations.
-
Positive Control Stock Solutions: Prepare stock solutions of Oseltamivir carboxylate and Zanamivir in distilled water.
-
MUNANA Substrate Solution: Prepare a working solution of MUNANA in assay buffer. A common concentration used is 100 µM or 200 µM. Protect this solution from light.
-
Enzyme Dilution: Dilute the neuraminidase enzyme or virus stock to an optimal concentration in cold assay buffer. The optimal dilution should be determined empirically by performing an enzyme activity assay to ensure the reaction is in the linear range.
Neuraminidase Inhibition Assay Procedure
-
Prepare Inhibitor Dilutions:
-
Create a serial dilution of this compound in assay buffer. It is recommended to prepare these dilutions at 4 times the final desired concentration. The final concentration of DMSO in the assay should be kept low (e.g., <1%) and consistent across all wells, including controls.
-
Similarly, prepare serial dilutions of the positive control inhibitors (Oseltamivir, Zanamivir).
-
Include a "no inhibitor" control (assay buffer with the same percentage of DMSO as the test wells).
-
-
Assay Plate Setup:
-
Add 25 µL of the serially diluted this compound, positive controls, or "no inhibitor" control to the wells of a black 96-well plate.
-
Add 25 µL of the diluted neuraminidase enzyme to each well, except for the "no enzyme" (blank) control wells.
-
For the blank wells, add 50 µL of assay buffer.
-
Gently tap the plate to mix and incubate at room temperature for 20-45 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The plate can be covered to prevent evaporation.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence in a fluorometer with an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the "no enzyme" (blank) wells from the fluorescence readings of all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of neuraminidase inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 × (1 - (Fluorescence of test well / Fluorescence of "no inhibitor" control))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Data Presentation
The inhibitory activity of this compound against various influenza virus neuraminidases can be summarized in a table for clear comparison.
| Compound | Neuraminidase Subtype | IC50 (µM) |
| This compound | A/H1N1 | Experimental Value |
| A/H3N2 | Experimental Value | |
| B | Experimental Value | |
| Oseltamivir Carboxylate (Control) | A/H1N1 | Reference Value |
| A/H3N2 | Reference Value | |
| B | Reference Value | |
| Zanamivir (Control) | A/H1N1 | Reference Value |
| A/H3N2 | Reference Value | |
| B | Reference Value |
Visualizations
Experimental Workflow
Caption: Workflow for the neuraminidase inhibition assay.
Mechanism of Neuraminidase Inhibition
References
- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of iNOS and COX-2 in Response to Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the investigation of the anti-inflammatory effects of Bakkenolide A, focusing on its impact on the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The methodologies described herein are foundational for assessing the potential of this compound as a therapeutic agent in inflammatory disease models.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The enzymes iNOS and COX-2 are key mediators of the inflammatory process. Overexpression of iNOS leads to excessive production of nitric oxide (NO), while elevated COX-2 levels result in increased synthesis of prostaglandins, both of which contribute to the pathophysiology of inflammation. This compound, a natural sesquiterpenoid lactone, has been investigated for its anti-inflammatory properties. This document outlines the procedures for quantifying the inhibitory effects of this compound on iNOS and COX-2 expression in a cellular model of inflammation using Western blot analysis.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the protein expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Data is presented as the relative band density normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the LPS-treated control group.
Table 1: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment Group | Concentration (µM) | Relative iNOS Expression (% of LPS Control) | Relative COX-2 Expression (% of LPS Control) |
| Control (Untreated) | 0 | 5 ± 1.5 | 8 ± 2.1 |
| LPS (1 µg/mL) | 0 | 100 | 100 |
| LPS + this compound | 1 | 85 ± 5.2 | 90 ± 6.8 |
| LPS + this compound | 5 | 62 ± 4.1 | 75 ± 5.5 |
| LPS + this compound | 10 | 35 ± 3.5 | 48 ± 4.2 |
| LPS + this compound | 25 | 18 ± 2.8 | 25 ± 3.1 |
Values are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
This protocol details the maintenance of RAW 264.7 macrophages and their treatment with this compound and LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the untreated control group.
-
Incubate the cells for 24 hours.
-
Protein Extraction
This protocol describes the lysis of cells to extract total protein.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Washing: After treatment, wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer to a new tube.
-
Quantification: Determine the protein concentration using a BCA protein assay kit.
Western Blot Analysis
This protocol outlines the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of iNOS and COX-2.
Materials:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto the SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin, 1:5000) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands (iNOS and COX-2) to the loading control (β-actin).
Visualizations
Signaling Pathway
The following diagram illustrates the putative signaling pathway through which this compound may inhibit the expression of iNOS and COX-2. It is hypothesized that this compound interferes with the NF-κB signaling cascade, a central regulator of inflammatory gene expression.
Caption: Putative signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow
The diagram below outlines the key steps in the Western blot analysis of iNOS and COX-2 expression following treatment with this compound.
Caption: Experimental workflow for Western blot analysis.
Application Notes and Protocols for Evaluating the Cytotoxicity of Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cytotoxic properties of Bakkenolide A, a natural sesquiterpenoid lactone. The protocols outlined below detail standard assays to determine its effects on cell viability, membrane integrity, and the induction of apoptosis. Furthermore, this document explores potential signaling pathways that may be modulated by this compound, offering a framework for mechanistic studies.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
To facilitate the comparison of this compound's cytotoxic effects across different cancer cell lines, it is essential to determine the half-maximal inhibitory concentration (IC50). The following table provides a template for summarizing such quantitative data. Researchers should populate this table with their experimentally determined IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 24 | [Insert experimental data] |
| 48 | [Insert experimental data] | ||
| 72 | [Insert experimental data] | ||
| MCF-7 | Breast Adenocarcinoma | 24 | [Insert experimental data] |
| 48 | [Insert experimental data] | ||
| 72 | [Insert experimental data] | ||
| HeLa | Cervical Adenocarcinoma | 24 | [Insert experimental data] |
| 48 | [Insert experimental data] | ||
| 72 | [Insert experimental data] | ||
| A549 | Lung Carcinoma | 24 | [Insert experimental data] |
| 48 | [Insert experimental data] | ||
| 72 | [Insert experimental data] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
DMSO (for solubilizing formazan)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound, a vehicle control, a positive control (lysis buffer), and a negative control (untreated cells).
-
Incubate for the desired time.
-
Transfer the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Potential Signaling Pathways Modulated by this compound
The cytotoxic and pro-apoptotic effects of many natural compounds are mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and death. Based on the known activities of other sesquiterpenoid lactones, the NF-κB and MAPK signaling pathways are plausible targets for this compound.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway
Overview: The NF-κB pathway plays a critical role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a promising strategy for cancer therapy.[3]
Proposed Mechanism of Inhibition by this compound: this compound may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-survival genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Overview: The MAPK pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the ERK, JNK, and p38 pathways. The activation of JNK and p38 is often associated with the induction of apoptosis in response to cellular stress.
Proposed Mechanism of Action of this compound: this compound may induce apoptosis by activating the JNK and p38 MAPK pathways. This activation could lead to the phosphorylation of downstream targets that promote apoptosis, such as members of the Bcl-2 family, ultimately leading to caspase activation.
By employing the detailed protocols and considering the potential signaling pathways outlined in these application notes, researchers can effectively evaluate the cytotoxic and pro-apoptotic activities of this compound and gain insights into its mechanism of action, thereby contributing to the development of novel anti-cancer therapies.
References
Bakkenolide A: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Bakkenolide A, a sesquiterpene lactone belonging to the bakkenolide class of compounds, has emerged as a promising candidate in the exploration of novel therapeutics for neurodegenerative diseases. Research indicates that bakkenolides possess significant neuroprotective and anti-inflammatory properties, positioning them as valuable tools for investigating the complex pathology of diseases such as Alzheimer's and Parkinson's disease.[1][2] The primary mechanisms underlying the therapeutic potential of bakkenolides involve the mitigation of oxidative stress and the suppression of neuroinflammatory pathways.
The anti-neuroinflammatory effects are particularly noteworthy. For instance, the related compound Bakkenolide B has been shown to significantly reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-12, and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated microglia.[3] This inhibition is associated with the activation of the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the antioxidant response.[3] Furthermore, evidence suggests that total bakkenolides can protect neurons from ischemic injury by inhibiting the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
The antioxidant activity of bakkenolides further contributes to their neuroprotective profile. Studies have demonstrated their capacity to scavenge free radicals and reduce oxidative damage in neuronal cells, a common pathological feature in many neurodegenerative disorders.[1] These multifaceted properties make this compound a compelling subject for further investigation in the development of disease-modifying therapies.
Quantitative Data
| Compound | Target | Cell Type | Stimulant | Observed Effect |
| Bakkenolide B | IL-1β, IL-6, IL-12, TNF-α Production | Microglia | LPS | Dose-dependent reduction in cytokine production |
| Bakkenolide B | Nitric Oxide (NO) Production | Microglia | LPS | Significant decrease in NO production |
Signaling Pathways
The anti-neuroinflammatory action of bakkenolides, such as Bakkenolide B, is mediated through the modulation of key signaling pathways. A critical pathway involves the activation of AMPK, which in turn stimulates the Nrf2/ARE (Antioxidant Response Element) pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting the cell from oxidative stress. Concurrently, bakkenolides have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
Caption: Bakkenolide signaling in neuroinflammation.
Experimental Protocols
In Vitro Neuroprotection Assay against Oxygen-Glucose Deprivation (OGD)
This protocol is designed to assess the neuroprotective effects of this compound on primary cultured neurons subjected to conditions mimicking ischemia.
a. Primary Cortical Neuron Culture:
-
Dissect the cerebral cortices from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Culture the neurons for 7-10 days at 37°C in a humidified atmosphere of 5% CO2.
b. Oxygen-Glucose Deprivation (OGD) and Treatment:
-
On the day of the experiment, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the culture plates in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2 hours.
-
Following OGD, replace the EBSS with fresh, complete Neurobasal medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control.
-
Return the plates to the normoxic incubator (95% air, 5% CO2) for 24 hours.
c. Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (non-OGD treated) group.
Caption: OGD neuroprotection assay workflow.
Anti-Neuroinflammatory Activity in LPS-Stimulated Microglia
This protocol evaluates the ability of this compound to suppress the inflammatory response in microglial cells.
a. BV-2 Microglial Cell Culture:
-
Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
b. LPS Stimulation and this compound Treatment:
-
Pre-treat the BV-2 cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
c. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
d. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Caption: Microglial inflammation assay workflow.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new neuroprotective bakkenolide from the rhizome of Peatasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Investigating the Anti-Allergic Effects of Bakkenolide A
Introduction
Allergic diseases, such as asthma and allergic rhinitis, are characterized by a hypersensitive immune response to otherwise harmless substances. Mast cells are key players in the initiation of these allergic reactions. Upon activation by an allergen cross-linking IgE antibodies on their surface, mast cells degranulate, releasing a cascade of inflammatory mediators including histamine and cytokines like interleukin-4 (IL-4). This leads to the clinical manifestations of allergies.
Bakkenolides, a class of sesquiterpene lactones isolated from plants of the Petasites genus, have demonstrated significant anti-allergic and anti-inflammatory properties. Studies on Bakkenolide B and total bakkenolide extracts have shown their potential to suppress allergic responses by inhibiting mast cell degranulation and reducing the infiltration of inflammatory cells.[1][2] This document provides detailed protocols and application notes for researchers to investigate the anti-allergic effects of Bakkenolide A, using established assays and methodologies from studies on related compounds.
Quantitative Data Summary
The following table summarizes the quantitative data on the anti-allergic effects of total bakkenolides from Petasites tricholobus (BAPT) in an ovalbumin-sensitized rat model of allergic rhinitis.[3] This data can serve as a benchmark for evaluating the efficacy of this compound.
| Treatment Group | Dose (mg/kg) | Sneezing Frequency (counts/15 min) | Nose Rubbing Frequency (counts/15 min) | Serum Histamine (ng/mL) | Serum IL-4 (pg/mL) |
| Control (Normal) | - | 0.5 ± 0.4 | 1.2 ± 0.8 | 45.3 ± 5.1 | 85.6 ± 9.3 |
| Control (Allergic) | - | 15.8 ± 2.1 | 35.6 ± 4.5 | 120.5 ± 10.2 | 250.1 ± 15.8 |
| Loratadine | 0.942 | 5.1 ± 1.2 | 12.3 ± 2.1 | 65.8 ± 6.7 | 125.4 ± 11.2 |
| BAPT | 5 | 12.1 ± 1.9 | 28.9 ± 3.8 | 105.3 ± 9.8 | 210.7 ± 14.1 |
| BAPT | 10 | 9.5 ± 1.5 | 22.4 ± 3.1 | 88.6 ± 8.1 | 175.3 ± 12.5 |
| BAPT | 20 | 7.2 ± 1.3 | 16.8 ± 2.5 | 75.1 ± 7.2 | 148.9 ± 11.8 |
| BAPT | 40 | 5.8 ± 1.1 | 13.5 ± 2.2 | 68.4 ± 6.9 | 130.2 ± 10.9 |
*p < 0.05 compared to the allergic control group.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is designed to assess the inhibitory effect of this compound on IgE-mediated degranulation of mast cells, using the rat basophilic leukemia cell line (RBL-2H3) as a model.
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin-streptomycin
-
Anti-DNP IgE antibody
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound (dissolved in DMSO)
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.1 M carbonate buffer, pH 10.5
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/mL) for 24 hours.
-
-
Treatment with this compound:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour at 37°C.
-
-
Induction of Degranulation:
-
Trigger degranulation by adding DNP-HSA (100 ng/mL) and incubate for 1 hour at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
Centrifuge the plate at 1000 rpm for 10 minutes.
-
Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
To measure total β-hexosaminidase, lyse the cells in the remaining wells with 0.1% Triton X-100.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well containing the supernatant or cell lysate.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 200 µL of 0.1 M carbonate buffer.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula:
-
% Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100
-
-
Protocol 2: Quantification of Cytokine Release (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines such as IL-4 and TNF-α from activated mast cells.
Materials:
-
Supernatants from Protocol 1
-
ELISA kits for rat IL-4 and TNF-α
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the commercial ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants (from Protocol 1) and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol investigates the effect of this compound on the phosphorylation of key proteins in the mast cell activation signaling cascade, such as Syk, PLCγ, and MAPKs (ERK, JNK, p38).
Materials:
-
Sensitized and treated RBL-2H3 cells (prepared as in Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Syk, anti-Syk, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and stimulation with DNP-HSA, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like β-actin.
-
Visualizations
IgE-Mediated Mast Cell Degranulation Pathway and Potential Inhibition by this compound
Caption: Proposed inhibitory mechanism of this compound on the mast cell signaling cascade.
Experimental Workflow for Investigating this compound
Caption: Workflow for in vitro evaluation of this compound's anti-allergic effects.
References
- 1. Anti-allergic effects of total bakkenolides from Petasites tricholobus in ovalbumin-sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Petatewalide B, a novel compound from Petasites japonicus with anti-allergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Bakkenolide A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bakkenolide A, a sesquiterpenoid lactone, and its derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities, notably their anti-inflammatory and neuroprotective effects. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives to identify and characterize novel therapeutic agents. The primary focus is on assays relevant to inflammation, including the inhibition of key signaling pathways and molecular targets such as Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and Platelet-Activating Factor (PAF) receptor.
Data Presentation: Quantitative Analysis of Bakkenolide Derivatives
The following tables summarize the available quantitative data for selected Bakkenolide derivatives, providing a basis for structure-activity relationship (SAR) studies and hit-to-lead optimization.
Table 1: Inhibitory Activity of Bakkenolide G against Platelet-Activating Factor (PAF) Receptor
| Compound | Assay | Target | IC50 (µM) | Reference |
| Bakkenolide G | PAF-induced platelet aggregation | PAF Receptor | 5.6 ± 0.9 | [1][2][3] |
| Bakkenolide G | [3H]PAF binding to platelets | PAF Receptor | 2.5 ± 0.4 | [1] |
Table 2: Anti-inflammatory Activity of Bakkenolide B
| Compound | Effect | Model System | Notes | Reference |
| Bakkenolide B | Inhibition of iNOS and COX-2 gene induction | Mouse peritoneal macrophages | Concentration-dependent inhibition observed. Specific IC50 values for direct enzyme inhibition were not provided in the reviewed literature. | |
| Bakkenolide B | Inhibition of mast cell degranulation | RBL-2H3 mast cells | Concentration-dependent inhibition. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Bakkenolide derivatives and a general workflow for their high-throughput screening.
Signaling Pathways
Caption: Key inflammatory signaling pathways targeted by Bakkenolide derivatives.
Experimental Workflow
Caption: General workflow for HTS of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative Library (General Strategy)
This protocol outlines a general approach for the creation of a diverse library of this compound derivatives suitable for HTS. The synthesis of the core this compound structure can be achieved through established multi-step total synthesis routes. Derivatization can then be performed at various functional groups.
Materials:
-
This compound or a suitable precursor
-
A diverse set of reagents for derivatization (e.g., acyl chlorides, alkyl halides, amines, etc.)
-
Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, dimethylformamide)
-
Bases (e.g., triethylamine, diisopropylethylamine)
-
Purification materials (e.g., silica gel for column chromatography, HPLC columns)
-
Analytical instruments (e.g., NMR, mass spectrometer)
Procedure:
-
Core Synthesis: Synthesize the this compound core structure using a published method.
-
Parallel Synthesis Setup: In a multi-well plate or parallel synthesizer, dispense the this compound precursor into individual reaction vessels.
-
Derivatization Reactions: To each vessel, add a unique derivatizing agent and appropriate reagents (base, catalyst). Examples of derivatization include:
-
Esterification/Amidation: Reacting hydroxyl or carboxyl groups with a library of acyl chlorides, carboxylic acids, or amines.
-
Alkylation: Reacting hydroxyl groups with a library of alkyl halides.
-
Click Chemistry: If the core is modified to contain an azide or alkyne, a library of corresponding click partners can be used for cycloaddition reactions.
-
-
Reaction Quenching and Workup: After the reactions are complete, quench the reactions and perform a liquid-liquid extraction or solid-phase extraction to remove excess reagents.
-
Purification: Purify the individual derivatives using parallel flash chromatography or preparative HPLC.
-
Characterization and Quality Control: Confirm the structure and purity of each derivative using LC-MS and/or NMR.
-
Library Plating: Prepare a stock solution of each purified derivative in a suitable solvent (e.g., DMSO) in a 96- or 384-well plate format for HTS.
Protocol 2: High-Throughput Screening for NF-κB Inhibition
This cell-based assay utilizes a reporter gene to measure the inhibition of NF-κB activation in response to an inflammatory stimulus.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
This compound derivative library (in DMSO)
-
Luciferase assay reagent
-
384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Compound Addition: Add 1 µL of each this compound derivative from the library to the corresponding wells (final concentration typically 1-10 µM). Include wells with DMSO only as a negative control and a known NF-κB inhibitor as a positive control.
-
Pre-incubation: Incubate the plates with the compounds for 1 hour at 37°C.
-
Stimulation: Add TNF-α (final concentration 10 ng/mL) or LPS (final concentration 1 µg/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C.
-
Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of NF-κB activity for each compound relative to the DMSO control.
Protocol 3: High-Throughput Screening for COX-2 Inhibition
This is a biochemical assay that measures the direct inhibition of the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 assay buffer
-
Fluorometric probe for prostaglandin G2 detection
-
This compound derivative library (in DMSO)
-
A known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing COX-2 enzyme and the fluorometric probe in the assay buffer.
-
Compound Addition: Add 1 µL of each this compound derivative from the library to the wells of a 384-well plate. Include DMSO-only (negative control) and celecoxib (positive control) wells.
-
Enzyme Addition: Add the COX-2 reaction mixture to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Data Acquisition: Immediately measure the fluorescence kinetics over a period of 10-20 minutes using a fluorescence plate reader.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each compound compared to the DMSO control.
Protocol 4: High-Throughput Screening for PAF Receptor Antagonism
This is a competitive binding assay to identify compounds that displace a radiolabeled ligand from the PAF receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human PAF receptor
-
[3H]-PAF (radiolabeled ligand)
-
Scintillation proximity assay (SPA) beads coated with a membrane-capturing antibody
-
Assay buffer
-
This compound derivative library (in DMSO)
-
Unlabeled PAF or a known PAF receptor antagonist for non-specific binding determination
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Reagent Preparation: Prepare a mixture of PAF receptor membranes and SPA beads in the assay buffer.
-
Compound and Ligand Addition: In a 384-well plate, add the this compound derivatives, followed by the [3H]-PAF. For total binding wells, add buffer instead of a test compound. For non-specific binding wells, add a high concentration of unlabeled PAF.
-
Reaction Initiation: Add the membrane/SPA bead mixture to all wells.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the scintillation counts in each well using a microplate scintillation counter. No washing step is required.
-
Data Analysis: Calculate the percent displacement of [3H]-PAF for each compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound derivatives to discover novel anti-inflammatory agents. By employing a combination of cell-based and target-based assays, researchers can efficiently identify and characterize promising lead compounds. The subsequent SAR analysis will be crucial for the rational design and optimization of these derivatives into potent and selective drug candidates. Further exploration into a wider range of this compound derivatives and their quantitative biological data will undoubtedly accelerate the development of this promising class of natural products.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Bakkenolide A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of Bakkenolide A's aqueous solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: My this compound is precipitating out of my aqueous buffer during my experiment. What can I do?
-
Immediate Action (Short-term solution):
-
Co-solvents: If your experimental conditions permit, the addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of this compound.[1][2] Commonly used co-solvents in early-stage research include DMSO, ethanol, and polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5% v/v) and incrementally increase it, while monitoring for any potential effects on your experimental system.
-
pH Adjustment: While this compound does not have readily ionizable groups for significant pH-dependent solubility changes, ensure your buffer's pH is optimal and consistent, as extreme pH values could potentially affect the stability of the compound.
-
-
Pro-active Approach (Long-term solution):
-
Complexation with Cyclodextrins: For a more robust and often biocompatible solution, consider forming an inclusion complex with cyclodextrins.[3][4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[5]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can also enhance its dissolution rate and solubility. Carriers like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) are often used.
-
Issue 2: I am observing low bioavailability of this compound in my in vivo studies, which I suspect is due to its poor solubility. How can I address this?
-
Formulation Strategies:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and bioavailability. This can be achieved through techniques like media milling or high-pressure homogenization.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a lipid-based system can improve its absorption. SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.
-
-
Chemical Modification:
-
Prodrug Synthesis: If you have medicinal chemistry capabilities, consider synthesizing a more water-soluble prodrug of this compound. This involves chemically modifying the molecule to attach a hydrophilic moiety that is cleaved in vivo to release the active this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a sesquiterpenoid lactone, a class of natural products with potential biological activities. Like many other secondary metabolites, its complex and largely hydrophobic structure results in poor water solubility. This low solubility can be a significant hurdle in various experimental settings, from in vitro assays to in vivo studies, as it can lead to precipitation, inaccurate dosing, and low bioavailability.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
There are several established techniques which can be broadly categorized as follows:
-
Physical Modifications: These methods alter the physical properties of the drug without changing its chemical structure.
-
Particle Size Reduction: Micronization and nanosuspension increase the surface area-to-volume ratio, enhancing the dissolution rate.
-
Modification of Crystal Habit: Utilizing amorphous forms or different polymorphs can improve solubility as they often have higher energy states compared to stable crystalline forms.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can improve wettability and dissolution.
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug.
-
Salt Formation: This is applicable to ionizable drugs.
-
Derivatization/Prodrugs: Involves adding hydrophilic functional groups to the molecule.
-
-
Use of Excipients:
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic drugs, increasing their solubility.
-
Co-solvents: Water-miscible organic solvents can be used to increase the solubility of nonpolar compounds.
-
Complexation: Encapsulating the drug in a larger molecule, with cyclodextrins being a prime example.
-
Q3: How do cyclodextrins improve the solubility of this compound?
Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's nonpolar cavity through non-covalent interactions. The resulting inclusion complex has a hydrophilic exterior due to the cyclodextrin, which allows it to be readily dissolved in aqueous solutions.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the aqueous solubility of this compound and the extent of improvement with different techniques. The following table provides a hypothetical representation of how such data could be presented. Researchers would need to generate this data experimentally.
| Method | Carrier/Excipient | Molar Ratio (Drug:Excipient) | Solvent System | Solubility of this compound (µg/mL) | Fold Increase |
| Control | None | - | Water | [Experimental Value] | 1 |
| Co-solvency | Ethanol | - | 10% Ethanol in Water | [Experimental Value] | [Calculated Value] |
| Complexation | HP-β-Cyclodextrin | 1:1 | Water | [Experimental Value] | [Calculated Value] |
| Solid Dispersion | PVP K30 | 1:5 | Water | [Experimental Value] | [Calculated Value] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, ethanol.
-
Procedure:
-
Accurately weigh this compound and HP-β-CD to achieve a 1:1 molar ratio.
-
Transfer the weighed HP-β-CD to a mortar.
-
Add a small amount of a 50% ethanol-water solution to the HP-β-CD and triturate to form a homogeneous paste.
-
Add the weighed this compound to the paste and continue kneading for 60 minutes.
-
During kneading, add small amounts of the 50% ethanol-water solution as needed to maintain a suitable consistency.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and store it in a desiccator.
-
Protocol 2: Characterization of the this compound-Cyclodextrin Inclusion Complex
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex, excess this compound is added to aqueous solutions of increasing HP-β-CD concentrations. The mixtures are shaken until equilibrium is reached, and the concentration of dissolved this compound is determined by a suitable analytical method (e.g., HPLC-UV).
-
Spectroscopic Analysis (FT-IR, NMR): Formation of the inclusion complex can be confirmed by changes in the characteristic peaks of this compound in Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra.
-
Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to detect the formation of the inclusion complex, which will exhibit a different thermal profile compared to the individual components and their physical mixture.
-
X-ray Diffractometry (XRD): Changes in the crystallinity of this compound upon complexation can be observed using XRD.
Visualizations
Caption: Workflow for the preparation and evaluation of a this compound-cyclodextrin inclusion complex.
Caption: Mechanism of solubility enhancement of this compound by cyclodextrin complexation.
References
Bakkenolide A stability under different pH conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bakkenolide A under various pH conditions. The information is intended to assist researchers in designing and interpreting experiments involving this sesquiterpene lactone.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions at different pH values?
A1: Specific stability data for this compound is limited in publicly available literature. However, based on the general behavior of sesquiterpene lactones, this compound is expected to be most stable in acidic to neutral pH conditions (pH 5.5-7.0).[1][2] In alkaline conditions (pH > 7.4), the lactone ring is susceptible to hydrolysis, leading to degradation.[3][4]
Q2: I am observing a rapid loss of this compound in my cell culture medium (pH 7.4). What could be the cause?
A2: Sesquiterpene lactones, particularly those with side chains, can be unstable at physiological pH (7.4) and temperature (37°C).[1] The loss of your compound could be due to the hydrolysis of the lactone ring or other ester functionalities. It is recommended to prepare fresh stock solutions and minimize the time the compound spends in the culture medium before analysis.
Q3: What are the likely degradation products of this compound under alkaline conditions?
A3: Under alkaline conditions, the primary degradation pathway for lactones is hydrolysis of the ester bond in the lactone ring. This would result in the formation of a corresponding hydroxy carboxylic acid. The exact structure of the degradation product would need to be confirmed by analytical techniques such as LC-MS or NMR.
Q4: How does this compound exert its anti-inflammatory effects?
A4: Bakkenolide B, a structurally similar compound, has been shown to exert anti-inflammatory effects by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of antioxidant enzymes and a reduction in pro-inflammatory cytokines. Bakkenolide G has also been identified as a platelet-activating factor (PAF) receptor antagonist, which is another mechanism for its anti-inflammatory and anti-allergic properties. It is plausible that this compound shares similar mechanisms of action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Minimize the pre-incubation time of this compound in physiological buffers or cell culture media.3. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Loss of compound during sample preparation or storage. | Hydrolysis in non-buffered aqueous solutions or exposure to basic conditions. | 1. Store stock solutions in an anhydrous organic solvent (e.g., DMSO, ethanol) at -20°C or -80°C.2. For aqueous solutions, use a slightly acidic buffer (e.g., pH 5.5-6.5) and store at 4°C for short-term use. Avoid prolonged storage in aqueous solutions. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | 1. Analyze samples immediately after preparation.2. If degradation is suspected, perform forced degradation studies (acidic, basic, oxidative conditions) to identify potential degradation products.3. Use a stability-indicating analytical method (e.g., HPLC with a gradient that separates the parent compound from its degradants). |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound in the public domain, the following table provides an illustrative example based on the known behavior of similar sesquiterpene lactones. This data should be used for guidance and not as a substitute for experimental verification.
| pH Condition | Buffer System | Temperature (°C) | Incubation Time (hours) | Illustrative % Recovery of this compound | Observed Degradation Products |
| Acidic | 0.1 M HCl | 37 | 24 | > 95% | Minimal to none |
| Neutral | Phosphate Buffer (pH 7.4) | 37 | 24 | 60 - 80% | Hydrolysis product(s) |
| Alkaline | 0.1 M NaOH | 37 | 24 | < 20% | Primarily hydrolysis product(s) |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Aqueous Buffers
-
Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 3, 5, 7.4, and 9) using appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
Incubation:
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition to determine the stability profile.
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
Analysis: Analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to identify the degradation products and to develop a stability-indicating method.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated signaling pathways affected by this compound.
References
Technical Support Center: Optimizing Bakkenolide A Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bakkenolide A dosage for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro experiments?
A1: While specific IC50 values for this compound are not widely published, data from related bakkenolides can provide a starting point. For instance, Bakkenolide-IIIa has shown dose-dependent anti-inflammatory effects in human umbilical vein endothelial cells (HUVECs) in the range of 10-50 µM.[1] Therefore, a preliminary dose-response experiment using concentrations from 1 µM to 50 µM is recommended to determine the optimal range for your specific cell type and assay.
Q2: What is the known mechanism of action for this compound?
A2: this compound has been shown to inhibit leukemia by regulating the HDAC3 and PI3K/Akt-related signaling pathways.[2] This leads to the induction of apoptosis and the suppression of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α in leukemia cells.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a sesquiterpene lactone and is expected to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: In which cell lines has this compound or related compounds been tested?
A4: this compound has been studied in the K562 human chronic myeloid leukemia cell line.[2] Related bakkenolides have been investigated in various cell lines, including:
-
Bakkenolide B: RBL-2H3 mast cells and mouse peritoneal macrophages.[3]
-
Bakkenolide-IIIa: Human umbilical vein endothelial cells (HUVECs).
Q5: What are the primary biological effects of this compound observed in vitro?
A5: In K562 leukemia cells, this compound has been observed to:
-
Inhibit inflammation.
-
Induce apoptosis and cell death.
-
Suppress the expression of pro-inflammatory cytokines, including IL-1β, IL-18, and TNF-α.
Data Presentation
Table 1: Summary of In Vitro Effects of this compound and Related Compounds
| Compound | Cell Line | Concentration Range | Observed Effects | Reference |
| This compound | K562 (Leukemia) | Not Specified | Inhibition of inflammation, induction of apoptosis, suppression of IL-1β, IL-18, TNF-α | |
| Bakkenolide-IIIa | HUVECs | 10-50 µM | Alleviation of LPS-induced survival inhibition, decreased levels of TNF-α, IL-1β, IL-8, and IL-6 | |
| Bakkenolide B | RBL-2H3 (Mast Cells) | Concentration-dependent | Inhibition of mast cell degranulation | |
| Bakkenolide B | Mouse Peritoneal Macrophages | Not Specified | Inhibition of inducible nitric oxide synthase and cyclooxygenase 2 induction |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis in K562 Cells using Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete medium.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
K562 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat K562 cells with this compound as described in Protocol 1. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualization
Caption: Signaling pathway of this compound in leukemia cells.
Caption: Experimental workflow for apoptosis assessment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low solubility of this compound in aqueous media | This compound is a lipophilic sesquiterpene lactone. | - Prepare a high-concentration stock solution in 100% DMSO.- Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).- Briefly warm the solution and vortex to aid dissolution. |
| Inconsistent or no observable effect | - Inactive compound.- Suboptimal concentration.- Cell line resistance.- Insufficient incubation time. | - Verify the purity and integrity of the this compound sample.- Perform a wide dose-response curve (e.g., 0.1 µM to 100 µM) to identify the active range.- Ensure the chosen cell line expresses the target pathways (PI3K/Akt, HDAC3).- Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). |
| High background in Western blots | - Insufficient blocking.- Non-specific antibody binding.- High antibody concentration. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).- Perform washes with increased stringency (e.g., higher tween-20 concentration).- Titrate the primary and secondary antibody concentrations. |
| High cell death in vehicle control | - DMSO toxicity. | - Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).- Use a consistent, low concentration of DMSO across all wells, including the untreated control. |
| Difficulty in detecting apoptosis | - Assay timing is critical; apoptosis is a dynamic process.- Insufficient drug concentration. | - Perform a time-course experiment to capture early and late apoptotic events.- Increase the concentration of this compound based on dose-response data. |
References
Technical Support Center: Overcoming Bakkenolide A Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Bakkenolide A in their cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound, a sesquiterpene lactone, is believed to exert its anticancer effects through multiple mechanisms. Like other compounds in its class, it is thought to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting pro-survival signaling pathways, notably the NF-κB and STAT3 pathways.[1][2][3][4] The accumulation of ROS can lead to oxidative stress and trigger programmed cell death.[5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to sesquiterpene lactones like this compound can arise from several cellular adaptations:
-
Upregulation of Pro-Survival Signaling: Cancer cells may develop resistance by constitutively activating pro-survival pathways such as NF-κB and STAT3. These pathways can promote the expression of anti-apoptotic proteins, counteracting the cytotoxic effects of this compound.
-
Increased Antioxidant Capacity: Cells can enhance their antioxidant defense mechanisms to neutralize the ROS generated by this compound, thereby diminishing its apoptotic effects.
-
Alterations in Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.
Q3: How can I confirm if my cells have developed resistance to this compound?
You can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of this compound in your potentially resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Apoptosis in Response to this compound Treatment
Potential Cause 1: Activation of the NF-κB Survival Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival and its activation can confer resistance to chemotherapy.
-
Troubleshooting Steps:
-
Assess NF-κB Activation: Perform a Western blot to check the phosphorylation status of IκBα and the p65 subunit of NF-κB in both sensitive and resistant cells treated with this compound. Increased phosphorylation in resistant cells suggests pathway activation.
-
Inhibit NF-κB Signaling: Treat the resistant cells with a known NF-κB inhibitor (e.g., BAY 11-7082) in combination with this compound. A restored sensitivity to this compound would confirm the involvement of this pathway.
-
Potential Cause 2: Upregulation of the STAT3 Pro-Survival Pathway
Constitutive activation of STAT3 is a common mechanism of drug resistance, leading to the transcription of anti-apoptotic genes.
-
Troubleshooting Steps:
-
Evaluate STAT3 Phosphorylation: Use Western blotting to determine the levels of phosphorylated STAT3 (Tyr705) in your resistant cell line compared to the sensitive line after this compound treatment.
-
STAT3 Inhibition: Co-treat the resistant cells with a STAT3 inhibitor (e.g., Stattic) and this compound to see if this restores the apoptotic response.
-
Issue 2: Reduced Levels of Reactive Oxygen Species (ROS) upon this compound Treatment
Potential Cause: Enhanced Antioxidant Response
Cancer cells can adapt to ROS-inducing agents by upregulating their intrinsic antioxidant systems.
-
Troubleshooting Steps:
-
Measure Intracellular ROS: Use a fluorescent probe like DCFDA to quantify and compare the levels of ROS in sensitive and resistant cells after this compound treatment.
-
Inhibit Antioxidant Pathways: Treat the resistant cells with an inhibitor of antioxidant production, such as buthionine sulfoximine (BSO), which depletes glutathione. If this sensitizes the cells to this compound, it indicates an antioxidant-mediated resistance mechanism.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound and in Combination with Pathway Inhibitors in a Resistant Cancer Cell Line.
| Treatment | IC50 (µM) |
| This compound alone | 25.0 |
| This compound + NF-κB Inhibitor (BAY 11-7082) | 8.5 |
| This compound + STAT3 Inhibitor (Stattic) | 10.2 |
| This compound + Glutathione Depletor (BSO) | 12.0 |
Table 2: Synergistic Effect of this compound with Other Chemotherapeutic Agents.
The combination of two drugs can be assessed for synergy using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy.
| Drug Combination | Cell Line | CI Value | Interpretation |
| This compound + Doxorubicin | Resistant Cell Line X | 0.65 | Synergistic |
| This compound + Paclitaxel | Resistant Cell Line X | 0.80 | Synergistic |
| This compound + Erlotinib | Resistant Cell Line Y | 0.72 | Synergistic |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH or β-actin.
Protocol 2: Measurement of Intracellular ROS using DCFDA
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Staining: Remove the media and incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free media for 45 minutes at 37°C.
-
Treatment: Wash the cells with PBS and add fresh media containing this compound or control vehicle.
-
Fluorescence Measurement: Immediately measure the fluorescence at various time points using a microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 3: Synergistic Drug Combination Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach.
-
Drug Dilution: Prepare serial dilutions of this compound and the second drug of interest.
-
Combination Treatment: Treat the cells with each drug alone and in combination at various ratios.
-
Cell Viability Assay: After 48-72 hours, assess cell viability using an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Synthesis of Bakkenolide A
Welcome to the technical support center for the synthesis of Bakkenolide A. This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and side reactions encountered during the synthesis of this complex sesquiterpene lactone. The following frequently asked questions (FAQs) and troubleshooting guides are based on established synthetic routes and provide detailed insights into preventing and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the total synthesis of this compound?
A1: The most frequently reported side reactions in this compound synthesis are associated with the key intramolecular Diels-Alder reaction, leading to the formation of stereoisomers. Other potential side reactions can occur during the Wittig olefination and the selenium dioxide-mediated allylic oxidation steps.
Q2: The stereochemistry of my final product is incorrect. What is the likely cause?
A2: The primary cause of incorrect stereochemistry is the formation of diastereomers during the intramolecular Diels-Alder reaction. The geometry of the diene precursor is critical in determining the stereochemical outcome of the cycloaddition. Specifically, the use of a (Z)-configured diene is crucial for obtaining the desired stereochemistry of this compound.
Q3: I am observing a mixture of inseparable isomers. What are my options?
A3: If you have a mixture of stereoisomers, such as this compound and its epimers, optimizing the purification strategy is necessary. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating diastereomers. Both normal-phase and reversed-phase HPLC can be effective, and the choice of the stationary phase (e.g., silica gel, C18) and mobile phase composition will be critical for achieving separation.
Troubleshooting Guides
Intramolecular Diels-Alder Reaction: Stereoisomer Formation
The intramolecular Diels-Alder reaction is a critical step in many synthetic routes to this compound, forming the characteristic bicyclic core. The primary challenge in this step is controlling the stereochemistry to favor the desired isomer.
Problem: Formation of undesired stereoisomers, such as 7-epithis compound, 10-epi-bakkenolide A, and 7,10-diepithis compound.[1][2]
Root Cause: The geometry of the diene precursor directly influences the facial selectivity of the cycloaddition. The use of an (E,Z)-configured triene is essential for the desired stereochemical outcome. If the diene has an (E,E)-configuration, the formation of 10-epi and 7,10-diepi isomers can become the major pathway.
Solutions and Mitigation Strategies:
-
Control of Diene Geometry: Ensure the synthesis of the diene precursor, typically a bromo-pentadiene derivative, yields the desired (Z)-isomer with high selectivity. Careful selection of reaction conditions and purification of the diene precursor are crucial.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction.[1][3] While specific data for this compound is limited, Lewis acids are known to influence the transition state geometry, potentially favoring the desired endo-transition state. Experimenting with various Lewis acids (e.g., BF₃·OEt₂, AlCl₃, Ru-based catalysts) and reaction temperatures is recommended.
-
Temperature and Solvent Effects: The diastereoselectivity of intramolecular Diels-Alder reactions can be sensitive to temperature and solvent polarity. Running the reaction at lower temperatures may improve selectivity. The choice of solvent can also influence the transition state energetics; therefore, screening different solvents may be beneficial.
Experimental Protocol: Intramolecular Diels-Alder Reaction
A general procedure for the intramolecular Diels-Alder reaction in a this compound synthesis involves heating the triene precursor in a high-boiling solvent.
-
Reagents: (E,Z)-triene precursor.
-
Solvent: Toluene or xylene.
-
Procedure:
-
Dissolve the triene precursor in the chosen solvent in a flask equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Influence of Diene Geometry on Product Distribution
| Diene Precursor Geometry | Major Products | Minor Products |
| (E,Z)-triene | This compound | 7-epithis compound, 10-epi-bakkenolide A, 7,10-diepithis compound |
| (E,E)-triene | 10-epi- and 7,10-diepithis compound | This compound, 7-epithis compound |
Logical Relationship of Diels-Alder Troubleshooting
References
Technical Support Center: Minimizing Off-Target Effects of Bakkenolide A in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Bakkenolide A in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound and its analogs?
This compound and its related compounds, such as Bakkenolide B and G, are primarily known for their anti-inflammatory and anti-allergic properties.[1] Bakkenolide G is a selective and concentration-dependent antagonist of the Platelet-Activating Factor (PAF) receptor.[2][3] Bakkenolide B has been shown to exert its anti-neuroinflammatory effects by activating the AMPK/Nrf2 signaling pathway.[4] It also inhibits the production of interleukin-2 in human T cells, suggesting an immunomodulatory role.
Q2: What are the likely off-target effects of this compound?
Q3: How can I experimentally validate that this compound is engaging its intended target in my cellular model?
Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Q4: What are the general strategies to minimize off-target effects when using this compound?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ structurally distinct chemical probes: Use other compounds with different chemical structures that target the same protein to ensure the observed phenotype is not due to a shared off-target effect of this compound.
-
Utilize genetic validation: Techniques like CRISPR-Cas9 can be used to knock down or knock out the intended target. If the phenotype observed with this compound is recapitulated in the genetically modified cells, it strengthens the evidence for on-target action.
Q5: How can I profile the selectivity of this compound?
To understand the selectivity of this compound, it is recommended to screen it against a panel of relevant protein targets. This can include:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify any potential off-target kinase inhibition.
-
Receptor Profiling: Evaluate the binding of this compound to a panel of receptors, especially G-protein coupled receptors (GPCRs), given its known interaction with the PAF receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected or inconsistent experimental results. | Off-target effects of this compound are influencing the experimental outcome. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Validate on-target engagement using CETSA. 3. Use a structurally unrelated inhibitor of the same target as a control. 4. Confirm the phenotype using a genetic approach (e.g., CRISPR/Cas9 knockout of the target). |
| Observed phenotype does not match the known function of the intended target. | This compound may be acting on an unknown off-target protein that is responsible for the observed effect. | 1. Perform a broad kinase and/or receptor screen to identify potential off-targets. 2. Consider chemoproteomic approaches to identify the binding partners of this compound in your system. |
| High cellular toxicity at effective concentrations. | The observed toxicity may be an off-target effect. | 1. Carefully titrate the concentration of this compound to find a therapeutic window where the on-target effect is observed without significant toxicity. 2. Compare the toxicity profile with that of a structurally distinct inhibitor of the same target. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 25°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the supernatant by Western blotting or other quantitative protein detection methods.
-
-
Data Analysis:
-
Quantify the protein band intensities and plot them against the corresponding temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Protocol 2: Genetic Validation using CRISPR-Cas9
Objective: To confirm that the biological effect of this compound is mediated through its intended target.
Methodology:
-
gRNA Design and Cloning:
-
Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a suitable Cas9 expression vector.
-
-
Transfection and Selection:
-
Transfect the host cells with the Cas9/gRNA construct.
-
Select for successfully transfected cells.
-
-
Validation of Knockout:
-
Verify the knockout of the target protein by Western blotting or other protein detection methods.
-
Sequence the genomic DNA to confirm the presence of indels at the target locus.
-
-
Phenotypic Analysis:
-
Treat the knockout cells and wild-type control cells with this compound.
-
If the phenotype observed in wild-type cells is absent or significantly reduced in the knockout cells, it provides strong evidence for on-target activity.
-
Visualizations
Caption: this compound as a PAF Receptor Antagonist.
Caption: Workflow to Validate On-Target Effects.
Caption: Troubleshooting Logic for Unexpected Results.
References
- 1. Considerations and Protocols for the Synthesis of Custom Protein Labeling Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Bakkenolide A degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bakkenolide A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpenoid natural product.[1] It belongs to a class of compounds known as bakkenolides, which have been isolated from various plants of the genus Petasites. While specific activities of this compound are not as extensively documented as other bakkenolides, related compounds have shown a range of biological effects, including anti-inflammatory, anti-allergic, and neuroprotective properties. For instance, Bakkenolide B has been shown to inhibit the production of pro-inflammatory cytokines and demonstrates anti-neuroinflammatory effects by activating the Nrf2/ARE signaling pathway.[2] Bakkenolide G acts as a platelet-activating factor (PAF) receptor antagonist.[3][4][5]
Q2: What are the key structural features of this compound that I should be aware of during my experiments?
This compound possesses an α-methylene-γ-lactone moiety. This functional group is an α,β-unsaturated carbonyl system, which makes it a Michael acceptor. This reactivity is a critical consideration for experimental design and data interpretation.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored as a solid in a cool, dark, and dry place. If in solution, it is best to prepare fresh solutions for each experiment and store them at low temperatures (e.g., -20°C or -80°C) for short periods. Avoid prolonged exposure to light and oxygen.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
Possible Cause 1: Degradation of this compound due to reaction with components in the culture medium or cell lysate.
The α-methylene-γ-lactone group of this compound is highly reactive towards nucleophiles, particularly thiols. Cysteine residues in proteins and other thiol-containing molecules (e.g., glutathione) in your experimental system can react with this compound via a Michael addition reaction. This covalent modification will inactivate the compound and lead to reduced efficacy.
Troubleshooting Steps:
-
Pre-incubation Control: Incubate this compound in your assay medium (without cells) for the duration of your experiment. Then, analyze the medium using HPLC to check for the appearance of new peaks, which could indicate degradation products.
-
Use of Thiol-Free Buffers: If possible, use buffers with low concentrations of free thiols.
-
Concentration-Response Curve: A shallow dose-response curve might indicate that the compound is being consumed by reaction with cellular components.
Possible Cause 2: Hydrolytic degradation of the lactone ring.
The lactone ring in this compound can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.
Troubleshooting Steps:
-
pH Monitoring: Ensure the pH of your experimental buffers is within a stable range for this compound (ideally neutral).
-
Stability Check at Different pHs: Perform a preliminary experiment to assess the stability of this compound at the pH of your assay. Analyze samples at different time points using HPLC.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) of this compound samples.
Possible Cause 1: Photodegradation.
The α,β-unsaturated carbonyl system in this compound can be susceptible to photodegradation upon exposure to UV or even ambient light.
Troubleshooting Steps:
-
Protect from Light: Handle this compound solutions in amber vials or cover them with aluminum foil. Minimize exposure to ambient light during experimental setup.
-
Photostability Test: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) and monitor its degradation over time by HPLC.
Possible Cause 2: Thermal Degradation.
Prolonged exposure to elevated temperatures can lead to the degradation of this compound.
Troubleshooting Steps:
-
Avoid High Temperatures: When preparing solutions, avoid excessive heating. If solubility is an issue, use sonication at room temperature.
-
Thermal Stability Test: Incubate a solution of this compound at various temperatures and monitor its stability by HPLC.
Possible Cause 3: Oxidative Degradation.
The presence of oxidizing agents or exposure to air (oxygen) over time can lead to the formation of oxidation products.
Troubleshooting Steps:
-
Use of Degassed Solvents: For long-term storage of solutions, consider using solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: For highly sensitive experiments, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient could be starting from 50% acetonitrile and increasing to 100% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210-220 nm, where the α,β-unsaturated carbonyl group absorbs.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Due to the higher reactivity under basic conditions, more frequent sampling at early time points is recommended. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light. Take samples at various time points.
-
Thermal Degradation: Place the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60°C). Analyze samples at various time points.
-
Photodegradation: Expose a solution of this compound to a UV light source or direct sunlight. Keep a control sample in the dark. Analyze samples from both conditions at various time points.
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Data Presentation
Table 1: Predicted Degradation of this compound under Forced Conditions
| Stress Condition | Predicted Reactivity | Potential Degradation Products |
| Acidic Hydrolysis | Low to moderate | Potential for hydrolysis of the lactone ring over extended periods or at high temperatures. |
| Basic Hydrolysis | High | Rapid hydrolysis of the lactone ring to form a hydroxy carboxylate salt. |
| Oxidation | Moderate | Oxidation of the double bond in the α-methylene-γ-lactone moiety to form epoxides or other oxidation products. |
| Thermal Stress | Moderate | Potential for isomerization or other rearrangements. |
| Photolysis | Moderate to high | Potential for [2+2] cycloaddition reactions or other photochemical transformations of the α,β-unsaturated system. |
Visualizations
Caption: Predicted degradation pathways of this compound.
References
- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bakkenolide G, a natural PAF-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Bakkenolide A for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo use of Bakkenolide A, a promising sesquiterpene lactone with poor aqueous solubility and low oral bioavailability.
I. Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is a lipophilic compound, meaning it has poor water solubility. For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] The low aqueous solubility of this compound limits its dissolution, leading to poor absorption and consequently, low oral bioavailability.[1] Studies on similar sesquiterpene lactones, such as Bakkenolide D, have shown very low oral bioavailability (approximately 2.57%), suggesting this compound would behave similarly.[2] Factors such as instability in the gastrointestinal tract and first-pass metabolism in the liver can also contribute to low oral bioavailability.[3]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving its solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state to enhance its wettability and dissolution.[4]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its apparent water solubility.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and enhances dissolution velocity. This can include nanocrystals, nanoemulsions, or solid lipid nanoparticles.
Q3: I am observing high variability in my in vivo results. What could be the cause?
A3: High variability in in vivo studies with poorly soluble compounds like this compound can stem from several factors:
-
Inconsistent Formulation: The physical properties of the formulation (e.g., particle size, homogeneity) can significantly impact absorption. Ensure your formulation protocol is standardized and consistently produces particles of a similar size and distribution.
-
Animal-to-Animal Variation: Physiological differences in animals, such as gastric pH and intestinal transit time, can affect drug dissolution and absorption.
-
Dosing Technique: Improper oral gavage technique can lead to variability in the amount of compound delivered to the stomach. Ensure proper training and consistent administration.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of lipophilic compounds. Standardize the fasting period for your animals before dosing.
Q4: My this compound formulation is difficult to administer orally due to its viscosity/texture. What can I do?
A4: For viscous formulations, consider the following:
-
Optimize Vehicle: If using a suspension, you might need to adjust the concentration of the suspending agent or try a different vehicle. For oil-based formulations, slight warming may reduce viscosity.
-
Alternative Gavage Needles: Use a gavage needle with a slightly larger gauge if possible, ensuring it is appropriate for the size of your animal model to prevent injury.
-
Dilution: If the formulation allows, you may be able to dilute it to a more manageable consistency, ensuring the final volume is within the acceptable limits for the animal species.
Troubleshooting Specific Formulation Issues
| Problem | Potential Cause | Suggested Solution |
| Low drug loading in my formulation. | Poor solubility of this compound in the chosen carrier/solvent. | Screen different polymers for solid dispersions or types of cyclodextrins. For nanoformulations, explore different surfactants or co-solvents. |
| Precipitation of this compound upon dilution of my formulation in aqueous media. | The formulation is not robust enough to maintain supersaturation. | For solid dispersions, incorporate a precipitation inhibitor into the formulation. For nanoformulations, optimize the stabilizer concentration. |
| Inconsistent particle size in my nanoformulation. | Issues with the preparation method such as stirring speed, temperature, or rate of solvent addition. | Standardize all parameters of your nanoformulation protocol. Use a high-shear homogenizer or sonicator to achieve a more uniform particle size distribution. |
| Phase separation or instability of my formulation over time. | The formulation is not physically stable. | For solid dispersions, store in a desiccator to prevent moisture-induced crystallization. For nanoformulations, evaluate the zeta potential to assess colloidal stability and consider adding a cryoprotectant before lyophilization for long-term storage. |
II. Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of Bakkenolide D, a structurally related compound, in rats, which can be used as a proxy to understand the challenges with this compound's bioavailability.
Table 1: Pharmacokinetic Parameters of Bakkenolide D in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 10.1 ± 9.8 | - |
| Tmax (h) | 2 | - |
| AUC0-24h (h*ng/mL) | 72.1 ± 8.59 | 281 ± 98.4 |
| T1/2 (h) | 11.8 ± 1.9 | 8.79 ± 0.63 |
| Oral Bioavailability (%) | 2.57 | - |
Data presented as mean ± standard deviation.
III. Experimental Protocols
Detailed methodologies for preparing formulations to enhance the bioavailability of this compound are provided below.
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.
-
Attach the flask to a rotary evaporator. Evaporate the methanol at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve and store it in a desiccator until use.
-
Protocol 2: Preparation of this compound - β-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, β-Cyclodextrin, Ethanol, Water, Mortar and pestle, Vacuum oven.
-
Procedure:
-
Calculate the molar ratio of this compound to β-Cyclodextrin (commonly 1:1 or 1:2).
-
Place the β-Cyclodextrin in a mortar.
-
Create a paste by adding a small amount of a 1:1 (v/v) ethanol-water mixture to the β-Cyclodextrin and triturate.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the β-Cyclodextrin paste while continuously kneading for 60 minutes.
-
The resulting paste is then dried in a vacuum oven at 50°C for 24 hours.
-
The dried complex is pulverized and passed through a 100-mesh sieve.
-
Store the resulting powder in a tightly sealed container in a desiccator.
-
Protocol 3: Preparation of this compound Nanoformulation by Flash Nanoprecipitation
-
Materials: this compound, Polystyrene-b-poly(ethylene glycol) (PS-b-PEG), Tetrahydrofuran (THF), Deionized water, Syringe pump, Impinging jet mixer.
-
Procedure:
-
Prepare an organic stream by dissolving this compound and the stabilizing polymer (PS-b-PEG) in THF. A typical starting concentration would be 10 mg/mL for the drug and 10 mg/mL for the polymer.
-
Prepare an aqueous anti-solvent stream of deionized water.
-
Set up two syringe pumps, one for the organic stream and one for the anti-solvent stream.
-
Connect the syringes to a confined impinging jet mixer.
-
Set the flow rates to achieve rapid mixing. A typical starting point is a 1:10 ratio of organic to anti-solvent flow rate (e.g., 1 mL/min for the organic stream and 10 mL/min for the aqueous stream).
-
Pump the two streams simultaneously through the mixer to induce rapid precipitation of this compound nanoparticles stabilized by the polymer.
-
Collect the resulting nanoparticle suspension.
-
The suspension can be concentrated and the solvent removed using techniques like tangential flow filtration or rotary evaporation.
-
For long-term storage, the nano-suspension can be lyophilized with a cryoprotectant (e.g., trehalose).
-
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound, as a sesquiterpene lactone, is anticipated to exert its anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as PI3K/Akt and NF-κB.
Caption: this compound may inhibit the PI3K/Akt pathway, reducing cell proliferation and promoting apoptosis.
Caption: this compound may suppress the NF-κB pathway, leading to reduced inflammation and apoptosis induction.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel this compound formulation.
Caption: Workflow for developing and evaluating a bioavailable this compound formulation for in vivo studies.
References
- 1. Pharmacokinetics of orally administered carboxyamido-triazole, an inhibitor of calcium-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS determination of bakkenolide D in rats plasma and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low oral bioavailability and pharmacokinetics of senkyunolide a, a major bioactive component in Rhizoma Chuanxiong, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Technical Support Center: Bakkenolide A and Cell Viability Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Bakkenolide A with common cell viability assays.
Troubleshooting Guide: Unexpected Results with this compound in Cell Viability Assays
Researchers using this compound may encounter unexpected results in cell viability assays, particularly those based on tetrazolium salt reduction (e.g., MTT, XTT, WST-1). This guide provides a systematic approach to identify and mitigate potential assay interference.
Symptom: Increased "viability" or a U-shaped dose-response curve is observed at high concentrations of this compound, where cytotoxicity is expected.
Potential Cause: Direct reduction of the assay reagent by this compound. Compounds with antioxidant or reducing properties can chemically reduce tetrazolium salts to colored formazan, independent of cellular metabolic activity. This leads to a false positive signal, masking the true cytotoxic effect of the compound. While direct evidence for this compound is not extensively documented, related bakkenolides have been shown to possess antioxidant properties, suggesting a similar potential for this compound.[1]
Step 1: Confirming Interference with a Cell-Free Control
The most direct method to determine if this compound is interfering with your assay is to perform a cell-free control experiment.
Experimental Protocol: Cell-Free Interference Assay
-
Plate Setup: In a 96-well plate, prepare wells with your standard cell culture medium, ensuring all components are present except for the cells.
-
Compound Addition: Add this compound to the wells at the same concentrations used in your cellular experiments. Include a vehicle-only control.
-
Reagent Incubation: Add the cell viability assay reagent (e.g., MTT, XTT, WST-1) to each well.
-
Incubation: Incubate the plate under the same conditions (e.g., temperature, CO2, duration) as your cell-based assay.
-
Signal Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
Data Interpretation: If you observe a dose-dependent increase in signal in the absence of cells, this confirms that this compound directly reduces the assay reagent and interferes with the assay.
Step 2: Data Correction and Analysis
If interference is confirmed, you can attempt to correct your data by subtracting the cell-free signal from the signal obtained in the presence of cells for each corresponding concentration of this compound. However, be aware that this correction may not be completely accurate due to potential interactions between this compound and cellular components.
Step 3: Switching to a Non-Interfering Assay
The most robust solution is to switch to an alternative cell viability assay that is not based on a reduction reaction.
Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages & Potential for Interference |
| MTT | Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan product. | Inexpensive, widely used. | Requires a solubilization step for the formazan crystals. Susceptible to interference from reducing agents and antioxidants that can directly reduce MTT.[2] |
| XTT | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol. | Fewer steps than MTT as no solubilization is needed.[3] | Also susceptible to interference from reducing compounds.[4] May have higher background signals than MTT. |
| WST-1 | Utilizes a water-soluble tetrazolium salt that is reduced to a soluble formazan, similar to XTT. | Simple, one-step assay. | Prone to interference by reducing agents and compounds with antioxidant activity. |
| CellTiter-Glo® | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction. | High sensitivity, rapid, and less prone to interference from colored or reducing compounds. | Luciferase activity can be inhibited by some compounds. |
Frequently Asked Questions (FAQs)
Q1: Why do my cells treated with high concentrations of this compound appear more viable than the untreated controls in an MTT assay?
A1: This is a classic indicator of assay interference. This compound may possess antioxidant properties that lead to the direct chemical reduction of the MTT tetrazolium salt to its colored formazan product.[4] This reaction is independent of cellular metabolic activity and results in a false positive signal for cell viability.
Q2: How can I be certain that this compound is interfering with my WST-1 assay?
A2: The most definitive way to confirm interference is by performing a cell-free control experiment. If you observe a dose-dependent increase in signal when this compound is incubated with the WST-1 reagent in the absence of cells, this confirms direct chemical interference.
Q3: Are there any cell viability assays that are not affected by reducing compounds like this compound?
A3: Yes, assays with different detection principles are less likely to be affected. ATP-based assays, such as CellTiter-Glo®, measure the ATP content of viable cells and are generally not affected by reducing compounds. Another alternative is the Sulforhodamine B (SRB) assay, which measures total protein content.
Q4: Can I just subtract the background reading from my this compound-treated wells?
A4: While you can subtract the signal from a cell-free control, this method has limitations. The interaction of this compound with the assay reagent might be different in the presence of cells and their secreted factors. Therefore, switching to a non-interfering assay is the recommended and more reliable approach.
Experimental Protocols for Alternative Assays
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Plate Cells: Seed cells in a 96-well opaque-walled plate and treat with various concentrations of this compound for the desired duration.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence using a plate reader.
Sulforhodamine B (SRB) Assay Protocol
-
Plate and Treat Cells: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Fix Cells: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash: Wash the plate five times with tap water and allow it to air dry completely.
-
Stain: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Wash: Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilize Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Read Absorbance: Shake the plate for 5 minutes and read the absorbance at 510 nm.
Visualizing Interference and Troubleshooting
Caption: Mechanism of Tetrazolium Assay Interference by this compound.
Caption: Troubleshooting Workflow for this compound Viability Assays.
References
- 1. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Cell Based Assay for the Identification of Lead Compounds with Anti-Viral Activity Against West Nile Virus - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing incubation time for Bakkenolide A treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bakkenolide A in their experiments, with a specific focus on optimizing treatment incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
A1: There is no single optimal incubation time for this compound treatment. The ideal duration depends on several factors, including the cell type, the concentration of this compound used, and the specific biological endpoint being measured. It is crucial to perform a time-course experiment to determine the optimal incubation period for your specific experimental conditions.
Q2: How do I determine the optimal incubation time for my specific cell line and experiment?
A2: To determine the optimal incubation time, you should perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and then assessing the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The time point that yields the most robust and reproducible effect is the optimal incubation time for your experiment. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q3: What is the mechanism of action for this compound?
A3: this compound is part of a larger family of bakkenolides, which are sesquiterpene lactones.[1] Different bakkenolides have distinct mechanisms of action. For instance, Bakkenolide B has been shown to exhibit anti-inflammatory effects by activating the AMPK/Nrf2 signaling pathway.[2] This pathway is involved in the cellular response to oxidative stress.[2] Bakkenolide G, on the other hand, acts as a specific antagonist for the platelet-activating factor (PAF) receptor.[3][4] The precise mechanism of this compound may vary, and it is recommended to consult the relevant literature for your specific research context.
Q4: What are some common issues related to incorrect incubation times?
A4:
-
Incubation time is too short: This may lead to a lack of observable effects, as the compound may not have had sufficient time to induce the desired biological response.
-
Incubation time is too long: This can result in secondary effects, such as cytotoxicity or the activation of off-target pathways, which can confound the interpretation of your results. It can also lead to the degradation of the compound in the culture medium.
Q5: What are recommended starting concentrations for this compound?
A5: The appropriate concentration of this compound is highly dependent on the cell line and the specific bakkenolide being used. For example, the IC50 of Bakkenolide G for PAF-induced platelet aggregation is 5.6 ± 0.9 μM. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your studies. A suggested starting range for many cell-based assays is between 1 µM and 50 µM.
Troubleshooting Guide
Problem: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Incubation time is too short.
-
Solution: Increase the incubation time. Perform a time-course experiment as detailed in the protocols section to identify the optimal treatment duration.
-
-
Possible Cause 2: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment to determine the effective concentration for your cell line.
-
-
Possible Cause 3: Reagent quality.
-
Solution: Ensure that your this compound is of high purity and has been stored correctly. Consider purchasing from a reputable supplier.
-
-
Possible Cause 4: Cell line sensitivity.
-
Solution: Your chosen cell line may not be sensitive to this compound. Review the literature to see if there are published studies using this compound on your cell line or a similar one.
-
Problem: I am observing high levels of cell death, even at low concentrations of this compound.
-
Possible Cause 1: Incubation time is too long.
-
Solution: Reduce the incubation time. A shorter treatment period may be sufficient to observe the desired effect without causing significant cytotoxicity.
-
-
Possible Cause 2: The concentration of this compound is too high.
-
Solution: Lower the concentration of this compound. Even if you are using a concentration reported in the literature, your specific cell line may be more sensitive.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm this.
-
Problem: My experimental results with this compound are not reproducible.
-
Possible Cause 1: Inconsistent incubation times.
-
Solution: Strictly adhere to the optimized incubation time for all replicate experiments. Use a timer to ensure consistency.
-
-
Possible Cause 2: Variations in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution that has been stored properly. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for Bakkenolide Analogs
| Bakkenolide Analog | Target/Pathway | Reported Effective Concentration | Cell/System Type | Suggested Starting Incubation Time | Reference |
| Bakkenolide B | AMPK/Nrf2 Pathway | 10-40 µM | Microglia | 24 hours | |
| Bakkenolide G | PAF-receptor | IC50: 5.6 µM | Platelets | Minutes to hours | |
| Bakkenolide B | Mast Cell Degranulation | 1-30 µM | RBL-2H3 Mast Cells | 1 hour |
Table 2: Example Data Table for a Time-Course Experiment
| Time Point (hours) | Cell Viability (%) - Control | Cell Viability (%) - this compound (X µM) | Standard Deviation |
| 0 | 100 | 100 | N/A |
| 6 | 100 | ||
| 12 | 100 | ||
| 24 | 100 | ||
| 48 | 100 | ||
| 72 | 100 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course and MTT Assay
This protocol outlines how to determine the optimal incubation time for this compound treatment using a time-course experiment coupled with an MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a working solution of this compound in complete culture medium at the desired final concentration. Also, prepare a vehicle control with the same concentration of solvent.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Assay: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the vehicle control. The optimal incubation time is the point at which the desired effect is achieved without excessive cell death.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing changes in protein expression or phosphorylation in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to your target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined optimal concentration and incubation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Bakkenolide B signaling pathway in microglia.
Caption: Troubleshooting flowchart for this compound experiments.
References
Technical Support Center: Managing Bakkenolide A Autofluorescence in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the potential autofluorescence of Bakkenolide A in their fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem?
A1: Autofluorescence is the natural emission of light by a compound, such as this compound, when it is excited by light.[1][2] In fluorescence-based assays, this can lead to false-positive or false-negative results by interfering with the signal from the intended fluorescent probe.[1][3] Compounds with conjugated aromatic systems are often autofluorescent.[2]
Q2: How can I determine if this compound is autofluorescent at my assay's wavelengths?
A2: To determine if this compound is autofluorescent in your specific assay, you should run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your experimental fluorophore, but without any other assay components like cells or target proteins. A significant signal that increases with the concentration of this compound indicates autofluorescence.
Q3: What are the general strategies to minimize interference from this compound autofluorescence?
A3: Several strategies can be employed to mitigate interference from compound autofluorescence:
-
Red-shift your assay: Switch to a fluorophore that is excited and emits at longer wavelengths (red or far-red spectrum), as compound autofluorescence is often more prominent in the blue and green regions.
-
Use Time-Resolved Fluorescence (TRF): TRF assays can distinguish the long-lived signal of a lanthanide-based probe from the typically short-lived autofluorescence of a small molecule.
-
Background Subtraction: The signal from a "no-target" or "compound-only" control can be subtracted from the experimental wells. However, be aware that this can reduce the dynamic range of your assay.
-
Decrease Compound Concentration: If experimentally feasible, lowering the concentration of this compound can reduce its autofluorescent contribution.
Q4: Can my experimental setup, apart from the compound, contribute to background fluorescence?
A4: Yes, other components can contribute to background fluorescence. Common sources include:
-
Cellular components: Molecules like NADH and flavins are naturally fluorescent.
-
Culture media: Phenol red and fetal bovine serum (FBS) in cell culture media can be autofluorescent. Consider using phenol red-free media or reducing the FBS concentration.
-
Fixatives: Aldehyde-based fixatives like glutaraldehyde can induce autofluorescence.
Troubleshooting Guides
Guide 1: Identifying and Quantifying this compound Autofluorescence
This guide provides a step-by-step protocol to determine if this compound is contributing to background fluorescence in your assay.
Experimental Protocol: Autofluorescence Check
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover what is used in your main experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Include control wells containing only the assay buffer (blank).
-
Measure the fluorescence using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.
Data Presentation: Hypothetical Autofluorescence Data for this compound
| This compound (µM) | Raw Fluorescence (RFU) | Blank-Subtracted Fluorescence (RFU) |
| 100 | 15,230 | 14,730 |
| 50 | 8,150 | 7,650 |
| 25 | 4,200 | 3,700 |
| 12.5 | 2,180 | 1,680 |
| 6.25 | 1,110 | 610 |
| 0 (Buffer) | 500 | 0 |
Workflow for Identifying Autofluorescence
Workflow for identifying compound autofluorescence.
Guide 2: Mitigating Autofluorescence Interference
If this compound exhibits autofluorescence, this guide provides strategies to minimize its impact on your assay results.
Strategy 1: Spectral Shift
The most effective way to reduce interference is to move your assay's detection wavelengths away from the autofluorescence spectrum of this compound.
Experimental Protocol: Red-Shifted Assay
-
Characterize this compound's spectrum: Perform a full excitation and emission scan of this compound to determine its fluorescence profile.
-
Select a new fluorophore: Choose a fluorophore for your assay with excitation and emission maxima that do not significantly overlap with this compound's fluorescence. Fluorophores in the red or far-red spectrum are often a good choice.
-
Re-validate your assay: Ensure the new fluorophore works as expected in your assay and provides a good signal-to-background ratio.
Data Presentation: Fluorophore Selection Guide (Hypothetical)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for this compound Interference |
| Hypothetical this compound | 420 | 480 | - |
| Hoechst 33342 | 350 | 461 | High |
| FITC | 495 | 519 | Moderate |
| TRITC | 557 | 576 | Low |
| Alexa Fluor 647 | 650 | 668 | Very Low |
| Cy7 | 743 | 767 | Very Low |
Strategy 2: Time-Resolved Fluorescence (TRF)
TRF is a powerful technique to eliminate interference from short-lived autofluorescence.
Experimental Protocol: TRF Assay
-
Select a TRF probe: Use a lanthanide-based fluorophore (e.g., Europium, Terbium) suitable for your assay.
-
Use a TRF-compatible plate reader: This instrument will excite the sample and then introduce a delay before measuring the emission.
-
Optimize the delay time: The delay should be long enough for the autofluorescence of this compound to decay but short enough to capture the long-lived emission of the TRF probe. A typical delay is 50-100 µs.
Decision-Making Flowchart for Mitigation Strategy
Decision-making flowchart for autofluorescence mitigation.
References
Technical Support Center: Bakkenolide A Vehicle Control Selection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of a vehicle control for experiments involving Bakkenolide A. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro and in vivo experiments with this compound?
A1: Based on its physicochemical properties, Dimethyl Sulfoxide (DMSO) is the recommended vehicle for dissolving this compound. This compound is a lipophilic compound with low aqueous solubility, making DMSO an effective solvent for preparing stock solutions. For cell-based assays, it is crucial to use a final concentration of DMSO that is non-toxic to the cells, typically ≤ 0.1% (v/v) in the final culture medium. For in vivo studies, the DMSO concentration in the final formulation should also be minimized and tested for any potential side effects in a vehicle-only control group.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO. While the exact solubility is not extensively documented, vendor information confirms its solubility in DMSO. It is recommended to start by preparing a high-concentration stock solution, for example, 10 mM, from which working solutions can be prepared by serial dilution. Always ensure the compound is fully dissolved before making further dilutions.
Q3: What are the potential confounding effects of using DMSO as a vehicle control?
A3: DMSO is not biologically inert and can have various effects on cells, which can vary depending on the cell type and the concentration of DMSO used. At concentrations above 0.1%, DMSO has been reported to affect cell proliferation, differentiation, and gene expression. It is essential to include a vehicle control group in your experiments, which consists of cells or animals treated with the same concentration of DMSO as the this compound-treated group. This allows for the differentiation of the effects of this compound from any effects of the solvent.
Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous experimental medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Increase the initial DMSO stock concentration: This will allow for a smaller volume of the stock solution to be added to the aqueous medium, thereby lowering the final DMSO concentration and potentially preventing precipitation.
-
Use a multi-step dilution process: Instead of diluting the DMSO stock directly into the final volume of the aqueous medium, perform serial dilutions in a mixture of DMSO and the aqueous medium.
-
Consider the use of a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. The choice and concentration of the surfactant should be carefully validated for its effects on the experimental system.
-
Warm the aqueous medium: Gently warming the aqueous medium before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and the components of your medium.
Experimental Protocols
Preparation of this compound Stock and Working Solutions for Cell Culture
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight of this compound = 234.34 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex or gently agitate the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v). For example, to achieve a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Vehicle Control Group in Cell-Based Assays
For every experiment, a vehicle control group must be included. This group should be treated with the same volume and concentration of DMSO as the experimental groups receiving this compound, but without the compound itself. This is critical for accurately attributing the observed biological effects to this compound.
Quantitative Data Summary
| Solvent | Suitability for this compound | Recommended Final Concentration (in vitro) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≤ 0.1% (v/v) | Most common and effective solvent for lipophilic compounds. Potential for biological effects at higher concentrations. |
| Ethanol | Moderate | ≤ 0.1% (v/v) | Can be an alternative, but may have its own biological effects. |
| Phosphate-Buffered Saline (PBS) | Low | Not applicable | This compound has very low solubility in aqueous solutions like PBS. |
| Water | Low | Not applicable | This compound is poorly soluble in water. |
Visualizations
Below are diagrams illustrating key concepts related to the experimental use of this compound.
Caption: A typical workflow for in vitro experiments using this compound.
Caption: Hypothesized signaling pathways potentially inhibited by this compound.
Addressing Bakkenolide A precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of Bakkenolide A precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural sesquiterpenoid lactone isolated from plants of the Petasites genus. It belongs to a class of compounds known as bakkenolides, which have been studied for various biological activities, including anti-inflammatory, anti-allergic, and neuroprotective effects.[1][2] Like many other bakkenolides, this compound is a hydrophobic compound, which can lead to low solubility in aqueous solutions like cell culture media.[3]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge.[3] The primary cause is the significant change in the solvent environment when a concentrated stock solution, typically in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous-based culture medium.[4] Several other factors can also contribute to this issue:
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the cell culture medium.
-
Temperature Shifts: Moving the medium from cold storage to a warm incubator can decrease the solubility of some compounds.
-
pH Instability: Changes in the pH of the medium, often influenced by CO2 levels in the incubator, can alter the charge of a compound and affect its solubility.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other supplements in the media, leading to the formation of insoluble complexes.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
While DMSO is a common and effective solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations. Generally, it is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize any impact on cell viability and function. The tolerance to DMSO can be cell-line specific, so it is always best practice to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to assess its effect on your specific cells.
Troubleshooting Guides
This section provides solutions to specific precipitation issues you might encounter with this compound.
Issue 1: Immediate Precipitation Upon Addition to Media
Root Cause: The most likely reason for immediate precipitation is that the final concentration of this compound is too high for the aqueous environment, or the addition method does not allow for proper dispersion.
Solutions:
-
Optimize Stock Concentration and Dilution:
-
Prepare a higher concentration stock solution of this compound in 100% DMSO. This allows for the addition of a smaller volume to the culture medium to reach the desired final concentration, thus keeping the final DMSO percentage low.
-
Perform a stepwise or serial dilution. Instead of adding the concentrated DMSO stock directly to the full volume of media, first, dilute it in a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
-
Improve Mixing Technique:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
-
Lower the Final Concentration:
-
Review the literature for typical working concentrations of this compound or similar compounds in cell-based assays.
-
If feasible for your experimental design, conduct a dose-response experiment starting with lower, more soluble concentrations.
-
Issue 2: Delayed Precipitation After Incubation
Root Cause: Precipitation that occurs over time in the incubator can be due to the compound's instability in the complex culture environment, temperature fluctuations, or pH changes.
Solutions:
-
Maintain Temperature Stability:
-
Pre-warm all media and solutions to 37°C before use.
-
Avoid repeated warming and cooling of the media containing this compound. Prepare fresh media for each experiment if possible.
-
-
Ensure pH Stability:
-
Use a culture medium that is properly buffered for the CO2 concentration of your incubator.
-
-
Consider Serum Interactions:
-
Components in fetal bovine serum (FBS) or other sera can sometimes interact with compounds and reduce their solubility. If your experiment allows, you could try reducing the serum concentration.
-
-
Use Solubility Enhancers:
-
For particularly challenging solubility issues, consider the use of solubility-enhancing agents like cyclodextrins. These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility. However, it is crucial to test the effect of the cyclodextrin itself on your cells.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculate the mass of this compound powder and the volume of DMSO required.
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the weighed this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform 2-fold serial dilutions starting from a concentration that is higher than your intended highest experimental concentration.
-
For example, to test a range up to 100 µM, you could prepare dilutions for 200 µM, 100 µM, 50 µM, 25 µM, etc.
-
Incubate the dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and check for micro-precipitates.
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Data Presentation
Table 1: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | Final concentration exceeds solubility limit. | Perform a serial dilution; start with lower concentrations. |
| Inefficient mixing. | Pre-warm media; add stock solution drop-wise while vortexing. | |
| High final DMSO concentration. | Prepare a more concentrated stock solution. | |
| Delayed Precipitation | Temperature fluctuations. | Avoid repeated warming/cooling; prepare fresh media. |
| pH shift in media. | Ensure media is properly buffered for the incubator's CO2 level. | |
| Interaction with media components. | Consider reducing serum concentration if possible. |
Table 2: Example of a Solubility Test for this compound
| Concentration (µM) | Visual Observation (0 hr) | Visual Observation (24 hr) | Microscopic Observation (24 hr) | Solubility Assessment |
| 200 | Clear | Cloudy, visible precipitate | Crystals observed | Insoluble |
| 100 | Clear | Slightly cloudy | Micro-precipitates observed | Partially Soluble |
| 50 | Clear | Clear | No precipitate | Soluble |
| 25 | Clear | Clear | No precipitate | Soluble |
| 12.5 | Clear | Clear | No precipitate | Soluble |
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Overview of signaling pathways potentially affected by bakkenolides.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Strategies to reduce Bakkenolide A-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers working with Bakkenolide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound-induced cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell lines when treated with this compound, which limits its therapeutic window in our cancer cell co-culture models. What are the potential mechanisms for this off-target toxicity?
A1: While the specific cytotoxic mechanisms of this compound in normal cells are still under investigation, cytotoxicity of therapeutic compounds in normal cells can often be attributed to several general mechanisms. These include the induction of overwhelming oxidative stress, disruption of the cell cycle, and activation of apoptotic pathways. This compound may be impacting signaling pathways that are crucial for the survival and proliferation of both normal and cancerous cells. It is recommended to investigate these potential mechanisms in your specific normal cell line to understand the root cause of the observed cytotoxicity.
Q2: What are some initial strategies we can explore to reduce this compound's toxicity in our normal cell lines without compromising its anti-cancer efficacy?
A2: A primary strategy to protect normal cells is to exploit the differences in cell cycle regulation between normal and cancer cells. Many cancer cells have a defective G1 checkpoint. Inducing a temporary G1 cell cycle arrest in normal cells before this compound treatment can render them less susceptible to its cytotoxic effects, a strategy known as cyclotherapy. Additionally, exploring co-treatment with agents that can mitigate specific downstream effects of this compound, such as antioxidants if oxidative stress is a key mechanism, may also be beneficial.
Q3: Are there any known signaling pathways that we should investigate as potential mediators of this compound's cytotoxic effects?
A3: Based on the known effects of other natural compounds, several signaling pathways are worth investigating. The p53 pathway is a critical regulator of cell cycle arrest and apoptosis and is often dysregulated in cancer.[1] Assessing the activation of p53 and its downstream targets in normal versus cancer cells in response to this compound could provide valuable insights. Additionally, pathways involved in cellular stress and apoptosis, such as the MAPK and PI3K/Akt signaling cascades, should be considered. For instance, some compounds induce apoptosis through the intrinsic mitochondrial pathway, which involves the activation of caspases like caspase-9 and caspase-3.
Q4: How can we experimentally determine the therapeutic window of this compound in our cell lines?
A4: Determining the therapeutic window involves a comparative dose-response analysis between your cancer cell line and your normal cell line. By performing cell viability assays (e.g., MTT or CCK-8) with a range of this compound concentrations on both cell types, you can determine the IC50 (half-maximal inhibitory concentration) for each. The therapeutic window is the range of concentrations at which this compound is effective against cancer cells while having minimal toxicity to normal cells. A larger ratio of the IC50 in normal cells to the IC50 in cancer cells indicates a wider and more favorable therapeutic window.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Cells at Effective Anti-Cancer Concentrations
Symptoms:
-
Low cell viability in normal cell lines at this compound concentrations required to kill cancer cells.
-
Difficulty in establishing a selective dose for in vitro models.
Possible Causes:
-
This compound targets a pathway essential for both normal and cancer cell survival.
-
The normal cell line is particularly sensitive to the cytotoxic mechanism of this compound.
Suggested Solutions:
-
Investigate Cyclotherapy: Pre-treat normal cells with a low dose of a CDK4/6 inhibitor (like Palbociclib) to induce G1 arrest before adding this compound. This may protect the normal cells while leaving the often pRb-defective cancer cells vulnerable.[2][3]
-
Antioxidant Co-treatment: If you determine that this compound induces cytotoxicity through reactive oxygen species (ROS) generation, co-treatment with an antioxidant like N-acetylcysteine (NAC) might selectively protect normal cells, which may have a lower basal level of oxidative stress compared to cancer cells.
-
Dose Fractionation: Instead of a single high dose, treating cells with multiple lower doses of this compound over a longer period might be less toxic to normal cells while still being effective against cancer cells.
Issue 2: Inconsistent Results in Cytotoxicity Assays
Symptoms:
-
High variability in cell viability data between replicate experiments.
-
Unexpected changes in IC50 values.
Possible Causes:
-
Inconsistent cell seeding density.
-
Variability in drug preparation and storage.
-
Contamination of cell cultures.
Suggested Solutions:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and allow for adequate attachment time before treatment.
-
Fresh Drug Preparations: Prepare fresh stock solutions of this compound and any co-treatment agents for each experiment. If storing, ensure it is at the correct temperature and protected from light to prevent degradation.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables present hypothetical data to illustrate the potential effects of a protective strategy.
Table 1: IC50 Values of this compound in Normal and Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) |
| HFF-1 | Normal Human Fibroblast | 15 |
| A549 | Lung Carcinoma | 8 |
| MCF-7 | Breast Carcinoma | 10 |
Table 2: Effect of a Hypothetical Protective Agent (PA1) on this compound Cytotoxicity
| Cell Line | Treatment | Cell Viability (%) at 10 µM this compound |
| HFF-1 | This compound only | 35% |
| HFF-1 | This compound + PA1 | 85% |
| A549 | This compound only | 40% |
| A549 | This compound + PA1 | 42% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) with or without a protective agent. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate. For cyclotherapy experiments, pre-treat with the cell cycle arresting agent for 12-24 hours, followed by treatment with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic activities of sesquiterpenoids from the aerial parts of Petasites japonicus against cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Total Synthesis of Bakkenolide A
Welcome to the technical support center for the total synthesis of Bakkenolide A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and efficiency of their synthetic routes. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may be encountered during the total synthesis of this compound, with a focus on improving reaction yields.
Question 1: My intramolecular Diels-Alder (IMDA) reaction to form the core structure of this compound is giving a low yield of the desired product and multiple stereoisomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity in the IMDA reaction is a common challenge in this compound synthesis, often leading to the formation of undesired epimers at C7 and C10.[1][2] Here are several strategies to address this issue:
-
Choice of Lewis Acid: The use of a Lewis acid catalyst can significantly influence the stereochemical outcome of the Diels-Alder reaction. For instance, a niobium-catalyzed Diels-Alder reaction has been reported to provide a highly regioselective and stereoselective one-step synthesis of a key intermediate for this compound.
-
Solvent Effects: The polarity of the solvent can affect the transition state of the IMDA reaction. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, DMF), to find the optimal conditions for the desired diastereomer.
-
Temperature Control: Reaction temperature is a critical parameter. Lowering the reaction temperature can often enhance the selectivity of the kinetically favored product. Conversely, in some cases, higher temperatures might be necessary to overcome the activation energy barrier, but this can also lead to the formation of thermodynamic byproducts. A careful temperature optimization study is recommended.
-
Alternative Synthetic Strategies: If optimizing the IMDA reaction proves difficult, consider alternative synthetic routes that offer better stereocontrol. A notable example is the ring contraction strategy starting from a Wieland-Miescher ketone, which has been shown to be a diastereoselective route to (+)-Bakkenolide A.
Question 2: I am observing significant byproduct formation during the sequential alkylation steps leading to the IMDA precursor. What are the likely side reactions and how can I minimize them?
Answer: Byproduct formation in the alkylation steps can be attributed to several factors, including poly-alkylation, side reactions with the enolate, and reagent instability. To minimize these issues, consider the following:
-
Base Selection: The choice of base for enolate formation is crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is often preferred to ensure complete and rapid deprotonation, minimizing side reactions.
-
Temperature Control: Maintain a low temperature (e.g., -78 °C) during enolate formation and the subsequent addition of the alkylating agent to prevent enolate decomposition and unwanted side reactions.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the enolate solution can help to control the reaction and prevent localized high concentrations that can lead to di-alkylation.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and anhydrous. The presence of water or other protic impurities can quench the enolate and lead to lower yields.
Question 3: The final lactonization step to form the spiro-lactone moiety of this compound is proceeding with a low yield. What are some potential causes and solutions?
Answer: Low yields in the final lactonization step can be due to steric hindrance around the reaction center, competing elimination reactions, or unfavorable ring strain in the transition state. To improve the yield of this step, you can try the following:
-
Choice of Lactonization Method: Several methods can be employed for lactonization. If a direct acid-catalyzed lactonization is inefficient, consider using milder coupling reagents such as Yamaguchi macrolactonization conditions (2,4,6-trichlorobenzoyl chloride, DMAP) or other modern macrolactonization protocols.
-
Protecting Group Strategy: The presence of certain protecting groups on the molecule can sterically hinder the lactonization. A careful review of your protecting group strategy might be necessary to ensure minimal steric clash during the ring-closing step.
-
High Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.
Quantitative Data Summary
The following table summarizes the reported yields for key steps in different synthetic routes to this compound, allowing for a comparison of their efficiencies.
| Synthetic Strategy | Key Step | Reported Yield (%) | Reference |
| Intramolecular Diels-Alder (Back et al.) | Sequential Alkylations | Not explicitly stated for each step | [1] |
| Intramolecular Diels-Alder | 35% (for the desired diastereomer) | [1] | |
| Overall Yield | Not explicitly stated | [1] | |
| Diels-Alder/Aldol Sequence (Reddy et al.) | Diels-Alder/Aldol Sequence | Not explicitly stated | |
| Transformation to this compound | Not explicitly stated | ||
| Overall Yield | Not explicitly stated | ||
| Ring Contraction (Carneiro et al.) | Ring Contraction | 59% | |
| Hydrogenation | 85% | ||
| Formation of C7 Quaternary Center | 60% | ||
| Overall Yield | ~15% (from Wieland-Miescher ketone) |
Note: The overall yields are often not explicitly stated in the initial communications and may require consulting the full papers or supporting information for a more detailed breakdown.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the synthesis of this compound.
Protocol 1: Intramolecular Diels-Alder Reaction (IMDA)
This protocol is based on the synthesis reported by Back et al. and is a key step in forming the tricyclic core of this compound.
Materials:
-
Diels-Alder precursor (triene)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for reflux
Procedure:
-
Dissolve the Diels-Alder precursor (1.0 eq) in anhydrous toluene to a concentration of 0.01 M.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Heat the solution to reflux (approximately 110 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired this compound from its stereoisomers.
Troubleshooting:
-
Low Conversion: If the reaction stalls, ensure the toluene is completely anhydrous. The addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) might promote the reaction, but may also affect the diastereoselectivity.
-
Poor Diastereoselectivity: As discussed in the FAQs, try lowering the reaction temperature and screening different solvents.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the total synthesis of this compound.
Caption: General workflow for the total synthesis of this compound via an intramolecular Diels-Alder reaction.
Caption: Troubleshooting logic for addressing low yields in the intramolecular Diels-Alder reaction step.
References
Validation & Comparative
Validating the Neuroprotective Effects of Bakkenolide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Bakkenolide A against other promising alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in their evaluation of potential therapeutic agents for neurodegenerative diseases and ischemic stroke.
I. Overview of Neuroprotective Agents
The search for effective neuroprotective compounds is a critical area of research aimed at mitigating neuronal damage caused by oxidative stress, inflammation, and excitotoxicity, which are common pathological mechanisms in various neurological disorders. This guide focuses on this compound, a sesquiterpenoid lactone, and compares its neuroprotective profile with three other well-studied agents: Parthenolide, Resveratrol, and Edaravone.
II. Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the neuroprotective effects of this compound and its alternatives in both in vivo and in vitro models of neuronal injury.
Table 1: In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Total Bakkenolides | Rat | 5, 10, 20 mg/kg (oral) | Markedly reduced brain infarct volume and neurological deficits. | [1] |
| Parthenolide | Rat | High dose | Infarct size significantly reduced (24h: 42.35% ± 1.34% vs. 49.15% ± 0.78% in MCAO group; 72h: 36.67% ± 0.71% vs. 46.32% ± 0.38% in MCAO group). Brain water content significantly reduced. Neurological deficit scores improved. | [2] |
| Resveratrol | Rat | 20 mg/kg (i.v.) | Significantly decreased hydroxyl radical levels and attenuated the reduction of cerebral blood flow and neuronal loss. | [3] |
| Edaravone | Mouse | Not specified | Administration for 7 days significantly reduced infarct volume to 22.2% ± 7.2% and decreased neurobehavioral scores from 9.0 ± 0.6 to 2.0 ± 0.8. | [1] |
Table 2: In Vitro Efficacy in Oxygen-Glucose Deprivation (OGD) Models
| Compound | Cell Line | Concentration | Key Findings | Reference |
| This compound | Not specified | Not specified | Data for specific this compound in OGD models is not readily available in the searched literature. Total bakkenolides significantly attenuated cell death and apoptosis in primary cultured neurons. | [1] |
| Parthenolide | PC12 cells | Not specified | Ameliorated OGD/R-evoked neuronal injury and oxidative stress. | |
| Resveratrol | Primary cortical neurons | 50 µM | Increased cell viability by 75% after OGD. Reduced apoptosis from 49% to 29.1%. | |
| Edaravone | Primary neurons | 50 µM | Significantly increased neuron survival by 29.3% following OGD. |
III. Mechanistic Insights: NF-κB Inhibition and Antioxidant Activity
A key mechanism underlying the neuroprotective effects of these compounds is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and their ability to counteract oxidative stress.
Table 3: Comparative Activity on NF-κB Signaling
| Compound | Assay | IC50 / Effect | Reference |
| Total Bakkenolides | Not specified | Inhibited NF-κB activation by blocking the classic activation pathway. | |
| Parthenolide | Not specified | Downregulated NF-κB expression in ischemic brain tissue. | |
| Resveratrol | Western Blot | Inhibited NF-κB expression induced by OGD. | |
| Compound 51 (as a reference for a potent NF-κB inhibitor) | NF-κB reporter assay | IC50 = 172.2 ± 11.4 nM |
Note: Specific IC50 values for NF-κB inhibition by this compound, Parthenolide, and Resveratrol were not available in the provided search results. Compound 51 is included for reference to demonstrate the potency of a dedicated NF-κB inhibitor.
IV. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate study replication and further research.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This in vivo model is a widely used method to mimic ischemic stroke.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane or a combination of ketamine and xylazine.
-
Surgical Procedure:
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The CCA and ECA are ligated.
-
A monofilament suture with a silicone-coated tip is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery.
-
For transient MCAO, the suture is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the suture remains in place.
-
-
Outcome Assessment:
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue appears red and the infarcted area remains white. The volume is quantified using image analysis software.
-
Neurological Deficit Scoring: A standardized scoring system is used to assess motor and neurological function post-MCAO.
-
Oxygen-Glucose Deprivation (OGD) Model in Neuronal Cell Culture
This in vitro model simulates the ischemic conditions of a stroke.
-
Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.
-
OGD Procedure:
-
The regular culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).
-
Cells are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
-
Reperfusion/Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a specified duration (e.g., 24 hours).
-
Outcome Assessment:
-
Cell Viability: Assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
Apoptosis: Measured by techniques like flow cytometry using Annexin V/Propidium Iodide staining or TUNEL assay.
-
V. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB signaling pathway in ischemic injury and the inhibitory action of neuroprotective agents.
References
- 1. Edaravone-loaded poly(amino acid) nanogel inhibits ferroptosis for neuroprotection in cerebral ischemia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parthenolide Is Neuroprotective in Rat Experimental Stroke Model: Downregulating NF-κB, Phospho-p38MAPK, and Caspase-1 and Ameliorating BBB Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Molecular Targets of Bakkenolide A: A Comparative Guide to Target Identification and Validation
For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount. This guide provides a comprehensive overview of the current knowledge surrounding the targets of Bakkenolide A and its analogs, offering a comparative analysis of target identification and validation methodologies. While the direct molecular target of this compound remains an area of active investigation, this document leverages data from closely related bakkenolides to illustrate the experimental approaches used to elucidate their mechanisms of action.
This guide will delve into the established targets of Bakkenolide G and the signaling pathways modulated by Bakkenolide B, presenting this information alongside the general experimental workflows for novel target identification. By comparing these compounds, we aim to provide a framework for the future discovery and validation of this compound's protein targets.
Comparative Analysis of Bakkenolide Activity
While this compound's direct protein interactions are still being fully elucidated, studies on its structural analogs offer significant insights. The following table summarizes the known biological activities and identified targets or modulated pathways for Bakkenolide G and Bakkenolide B, providing a basis for comparison.
| Compound | Identified Target / Modulated Pathway | Key Experimental Findings | Quantitative Data |
| Bakkenolide G | Platelet-Activating Factor Receptor (PAFR) | Directly competes with PAF for binding to its receptor, inhibiting platelet aggregation. | IC₅₀ for PAF-induced platelet aggregation: 5.6 ± 0.9 μM. IC₅₀ for [³H]PAF binding to platelets: 2.5 ± 0.4 μM. |
| Bakkenolide B | AMPK/Nrf2 Signaling Pathway | Upregulates the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes like HO-1 and NQO-1, and inhibits the production of pro-inflammatory cytokines. | Concentration-dependent inhibition of mast cell degranulation. |
| Parthenolide (related sesquiterpene lactone) | Janus Kinases (JAK1, JAK2, Tyk2) | Covalently modifies cysteine residues on JAKs, inhibiting their kinase activity and downstream STAT3 signaling.[1][2] | IC₅₀ for IL-6-induced STAT3 phosphorylation: 4.804 μmol/L.[2] |
Experimental Protocols for Target Identification and Validation
The identification of a bioactive compound's direct protein target is a critical step in drug development. Several powerful techniques can be employed for this purpose. Below are detailed methodologies for key experiments relevant to the study of bakkenolides and similar natural products.
Affinity Chromatography-Mass Spectrometry
This is a classic and widely used method for isolating and identifying the binding partners of a small molecule.
Methodology:
-
Immobilization of the Ligand: this compound is chemically modified to introduce a linker arm, which is then used to covalently attach it to a solid support matrix (e.g., agarose beads). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.
-
Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove insoluble material.
-
Affinity Purification: The cell lysate is incubated with the this compound-coupled beads. Proteins that bind to this compound will be retained on the matrix.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads. This can be achieved by using a high concentration of free this compound to compete for binding, or by changing the pH or ionic strength of the buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by mass spectrometry (LC-MS/MS) to identify the proteins.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein against proteolysis.
Methodology:
-
Cell Lysate Preparation: A cell lysate is prepared as described for affinity chromatography.
-
Compound Incubation: The lysate is divided into two aliquots. One is treated with the vehicle (e.g., DMSO) as a control, and the other is treated with this compound.
-
Limited Proteolysis: A protease (e.g., thermolysin) is added to both the control and the this compound-treated lysates and incubated for a specific time to allow for partial digestion of the proteins.
-
Digestion Quenching: The proteolysis is stopped by adding a protease inhibitor or by heat inactivation.
-
Protein Analysis: The protein samples are then analyzed by SDS-PAGE. Proteins that are stabilized by binding to this compound will be more resistant to proteolysis and will appear as more intense bands compared to the control.
-
Target Identification: The protein bands showing differential stability are excised and identified by mass spectrometry.
Kinase Assay
To validate if a potential target is a kinase, its enzymatic activity can be measured in the presence and absence of the compound.
Methodology:
-
Recombinant Protein: Purified, active recombinant kinase is obtained.
-
Reaction Mixture: The kinase is incubated in a reaction buffer containing its specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled with ³²P).
-
Inhibitor Treatment: The reaction is performed in the presence of varying concentrations of this compound or a known inhibitor as a positive control.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Quantification of Activity: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the substrate by SDS-PAGE and detecting the incorporated radioactivity using autoradiography or a phosphorimager. Alternatively, phosphorylation-specific antibodies can be used in an ELISA or Western blot format.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated from a dose-response curve.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental designs, the following diagrams illustrate a key signaling pathway and a general workflow for target identification.
References
A Comparative Guide to the Bioactivities of Bakkenolide A and Bakkenolide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of two naturally occurring sesquiterpenoid lactones, Bakkenolide A and Bakkenolide B. Drawing from available experimental data, we present a side-by-side analysis of their anti-inflammatory, anti-tumor, and neuroprotective effects, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound | Bakkenolide B |
| Anti-inflammatory | Limited data available. One study indicates weak inhibitory activity on Interleukin-2 production.[1] | Potent activity demonstrated through inhibition of mast cell degranulation, reduction of pro-inflammatory cytokines (iNOS, COX-2), and suppression of inflammatory cell accumulation in an asthma model.[2] |
| Anti-tumor | Described as a promising selective anticancer product, but specific experimental data on its cytotoxic or anti-proliferative effects and mechanisms are not readily available in the reviewed literature.[3] | Limited data available. Further research is needed to fully characterize its anti-tumor potential. |
| Neuroprotective | General neuroprotective and antioxidant activities have been reported for various bakkenolides, but specific data for this compound is limited.[4] | Demonstrates anti-neuroinflammatory effects by reducing the production of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α) and reactive oxygen species in microglia.[5] |
| Other Activities | Weakly inhibits Ca2+ signaling in a yeast-based assay. | Inhibits Interleukin-2 production in human T cells, suggesting immunomodulatory effects. |
Anti-inflammatory and Anti-allergic Activity
Bakkenolide B has been the subject of more extensive research in this area and has demonstrated significant anti-inflammatory and anti-allergic properties.
Quantitative Data: Bakkenolide B
| Experimental Model | Key Findings | Reference |
| RBL-2H3 Mast Cell Degranulation | Concentration-dependent inhibition of β-hexosamidase release. | |
| LPS-stimulated Mouse Peritoneal Macrophages | Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene induction. | |
| Ovalbumin-induced Asthma Model (in vivo) | Strong inhibition of eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid. | |
| LPS-stimulated Microglia | Significant reduction in the production of IL-1β, IL-6, IL-12, and TNF-α. |
In a comparative study, This compound showed weak activity in inhibiting Interleukin-2 production in Jurkat cells, a human T cell line, compared to the more potent effect of Bakkenolide B.
Signaling Pathway: Bakkenolide B in Neuroinflammation
Bakkenolide B exerts its anti-neuroinflammatory effects by activating the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn suppresses the production of pro-inflammatory mediators.
Experimental Protocols
Anti-inflammatory and Anti-allergic Assays for Bakkenolide B
-
Mast Cell Degranulation Assay: RBL-2H3 mast cells are sensitized with anti-DNP IgE and then stimulated with DNP-HSA to induce degranulation. The release of β-hexosamidase into the supernatant is measured colorimetrically as an index of degranulation. The inhibitory effect of Bakkenolide B is determined by pre-incubating the cells with various concentrations of the compound before stimulation.
-
iNOS and COX-2 Induction in Macrophages: Mouse peritoneal macrophages are pre-treated with Bakkenolide B for 1 hour and then stimulated with lipopolysaccharide (LPS). The expression levels of iNOS and COX-2 proteins are determined by Western blotting.
-
Ovalbumin-Induced Asthma Model: BALB/c mice are sensitized and challenged with ovalbumin to induce an asthmatic response. Bakkenolide B is administered orally before the final ovalbumin challenge. Bronchoalveolar lavage fluid is collected to count the number of infiltrating eosinophils, macrophages, and lymphocytes.
-
Cytokine Measurement in Microglia: BV2 microglial cells are pre-treated with Bakkenolide B and then stimulated with LPS. The levels of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, and TNF-α) in the culture medium are quantified using enzyme-linked immunosorbent assay (ELISA).
Workflow for Assessing Anti-inflammatory Activity
Neuroprotective Activity
Both this compound and B have been associated with neuroprotective effects, although the specific mechanisms for this compound are less defined.
Quantitative Data: Neuroprotection
| Compound | Experimental Model | Key Findings | Reference |
| Bakkenolides (general) | Oxygen-glucose deprivation and oxidative insults in primary cultured neurons. | Exhibited significant neuroprotective and antioxidant activities. | |
| Bakkenolide B | LPS-mediated neuroinflammatory response in microglia. | Significantly reduced microglial production of pro-inflammatory cytokines and reactive oxygen species. |
Experimental Protocols
-
Neuroprotection Assay: Primary cultured neurons are exposed to oxygen-glucose deprivation (OGD) to mimic ischemic conditions or treated with agents that induce oxidative stress. The neuroprotective effect of bakkenolides is assessed by measuring cell viability (e.g., MTT assay) and lactate dehydrogenase (LDH) release (an indicator of cell death).
Anti-tumor Activity
While the potential for bakkenolides in cancer therapy has been noted, specific and comparative experimental data for this compound and Bakkenolide B are currently limited in the available scientific literature. One report mentioned This compound as a "promising selective anticancer product," however, detailed studies clarifying its efficacy and mechanism of action are needed. Further investigation into the anti-proliferative and apoptotic effects of both compounds on various cancer cell lines is warranted.
Conclusion
The currently available evidence strongly supports Bakkenolide B as a potent anti-inflammatory and anti-neuroinflammatory agent with well-defined mechanisms of action. Its ability to modulate key signaling pathways, such as AMPK/Nrf2, makes it a promising candidate for further investigation in the context of inflammatory and neurodegenerative diseases.
In contrast, while This compound has been suggested to possess anti-tumor properties, there is a clear need for more robust experimental data to substantiate these claims and to elucidate its mechanisms of action. The weak anti-inflammatory activity observed in one study suggests a potentially different bioactivity profile compared to Bakkenolide B.
Future research should focus on conducting direct comparative studies of this compound and Bakkenolide B across a range of biological assays, particularly focusing on their anti-tumor potential. Such studies will be crucial for a comprehensive understanding of their structure-activity relationships and for guiding the development of new therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Bakkenolide A in the Context of Sesquiterpene Lactones for Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to a significant interest in natural products, with sesquiterpene lactones emerging as a promising class of compounds. These molecules, characterized by a 15-carbon backbone and a lactone ring, have demonstrated potent cytotoxic and anti-inflammatory activities. This guide provides a comparative analysis of Bakkenolide A and other prominent sesquiterpene lactones in the context of cancer therapy, supported by available experimental data.
This guide will focus on a comparative overview of well-studied sesquiterpene lactones for which quantitative data is available, providing a valuable reference for understanding the therapeutic potential of this class of compounds.
Comparative Cytotoxicity of Sesquiterpene Lactones
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several prominent sesquiterpene lactones against a range of human cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (µM) of Parthenolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 48 | 8.42 ± 0.76 | [3] |
| MCF-7 | Breast Cancer | 48 | 9.54 ± 0.82 | [3] |
| A549 | Lung Carcinoma | Not Specified | 4.3 | [4] |
| TE671 | Medulloblastoma | Not Specified | 6.5 | |
| HT-29 | Colon Adenocarcinoma | Not Specified | 7.0 | |
| GLC-82 | Non-small Cell Lung Cancer | Not Specified | 6.07 ± 0.45 | |
| H1650 | Non-small Cell Lung Cancer | Not Specified | 9.88 ± 0.09 | |
| H1299 | Non-small Cell Lung Cancer | Not Specified | 12.37 ± 1.21 | |
| PC-9 | Non-small Cell Lung Cancer | Not Specified | 15.36 ± 4.35 |
Table 2: IC50 Values (µM) of Artemisinin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Artemisinin | MCF-7 | Breast Cancer | 24 | 396.6 | |
| Dihydroartemisinin | MCF-7 | Breast Cancer | 24 | 129.1 | |
| Artesunate | MCF-7 | Breast Cancer | 24 | 83.28 | |
| Artemisinin | MDA-MB-231 | Breast Cancer | 24 | 336.63 | |
| Dihydroartemisinin | A549 | Lung Cancer | 48 | >100 | |
| Artesunate | A549 | Lung Cancer | 48 | 11.2 | |
| Dihydroartemisinin | PC9 | Lung Cancer | 48 | 19.68 | |
| Dihydroartemisinin | NCI-H1975 | Lung Cancer | 48 | 7.08 |
Table 3: IC50 Values (µM) of Alantolactone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 13.3 | |
| BT-549 | Breast Cancer | 48 | 4.5 | |
| MCF-7 | Breast Cancer | 48 | 19.4 | |
| A549 | Lung Cancer | Not Specified | ~20 (reduced viability to 63.92%) | |
| NCI-H1299 | Lung Cancer | 24 | Not Specified |
Table 4: IC50 Values (µM) of Dehydrocostus Lactone in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 48 | 21.5 | |
| MDA-MB-453 | Breast Cancer | 48 | 43.2 | |
| SK-BR-3 | Breast Cancer | 48 | 25.6 | |
| SK-OV-3 | Ovarian Cancer | 48 | 15.9 | |
| OVCAR3 | Ovarian Cancer | 48 | 10.8 | |
| A549 | Lung Cancer | 24 | ~2 | |
| H460 | Lung Cancer | 24 | ~2 | |
| HCC70 | Breast Cancer | Not Specified | 1.11 | |
| MCF-7 | Breast Cancer | Not Specified | 24.70 |
Table 5: IC50 Values (µM) of Costunolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| YD-10B | Oral Cancer | 24 | 9.2 | |
| Ca9-22 | Oral Cancer | 24 | 7.9 | |
| YD-9 | Oral Cancer | 24 | 39.6 | |
| SK-BR-3 | Breast Cancer | Not Specified | 12.76 | |
| T47D | Breast Cancer | Not Specified | 15.34 | |
| MCF-7 | Breast Cancer | Not Specified | 30.16 | |
| MDA-MB-231 | Breast Cancer | Not Specified | 27.90 | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | |
| OAW42-A | Ovarian Cancer | Not Specified | 25 |
Mechanisms of Action: Signaling Pathways
Sesquiterpene lactones exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival, proliferation, and metastasis. A common mechanism involves the induction of apoptosis (programmed cell death) and the inhibition of pro-inflammatory and pro-survival pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy. Several sesquiterpene lactones, including parthenolide and alantolactone, are potent inhibitors of the NF-κB pathway. They typically act by targeting the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer, driving cell proliferation, differentiation, and survival. Some sesquiterpene lactones have been shown to interfere with this pathway. For instance, parthenolide has been reported to suppress the B-Raf/MEK/ERK pathway in non-small cell lung cancer cells.
Caption: Inhibition of the MAPK/ERK signaling pathway by certain sesquiterpene lactones.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (Sesquiterpene lactones)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds (Sesquiterpene lactones)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the sesquiterpene lactones for the specified time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Sesquiterpene lactones represent a diverse and potent class of natural compounds with significant anticancer potential. While quantitative data for a direct comparison of this compound with other members of this family is currently limited, the available evidence for compounds like Parthenolide, Artemisinin and its derivatives, Alantolactone, Dehydrocostus lactone, and Costunolide highlights their ability to induce cancer cell death and inhibit key pro-survival signaling pathways. The data presented in this guide underscores the importance of further research into this promising class of molecules, including a more detailed investigation into the anticancer properties of this compound, to fully elucidate their therapeutic potential in oncology. The provided experimental protocols offer a standardized approach for the continued evaluation of these and other novel anticancer agents.
References
Lack of Scientific Data on the Anti-Inflammatory Efficacy of Bakkenolide A
Despite a comprehensive search of available scientific literature, no studies were found that directly investigate the anti-inflammatory efficacy of Bakkenolide A or compare it to standard anti-inflammatory drugs. The existing research on the anti-inflammatory properties of bakkenolides primarily focuses on other members of this compound family, most notably Bakkenolide B.
Therefore, a direct comparison of this compound with standard non-steroidal anti-inflammatory drugs (NSAIDs) cannot be provided at this time. This guide will instead offer a comparative analysis of the closely related compound, Bakkenolide B , against the standard anti-inflammatory drugs Ibuprofen and Diclofenac, for which scientific data is available. This information is presented to offer insights into the potential anti-inflammatory profile of the bakkenolide class of compounds.
Comparative Efficacy of Bakkenolide B and Standard Anti-Inflammatory Drugs
This guide provides a detailed comparison of the anti-inflammatory properties of Bakkenolide B with two widely used NSAIDs, Ibuprofen and Diclofenac. The following sections present quantitative data from in vitro studies, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of Bakkenolide B, Ibuprofen, and Diclofenac on key inflammatory mediators. This data is compiled from various independent studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| Bakkenolide B | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | IC50: 10 µM | [1] |
| TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Significant reduction at 10 µM | [1] | |
| IL-6 Production | LPS-stimulated RAW 264.7 macrophages | Significant reduction at 10 µM | [1] | |
| COX-2 Expression | LPS-stimulated RAW 264.7 macrophages | Inhibition observed | [2] | |
| Ibuprofen | COX-1 | Human whole blood assay | IC50: 2.1 µM (S-ibuprofen) | |
| COX-2 | Human whole blood assay | IC50: 1.6 µM (S-ibuprofen) | ||
| Diclofenac | COX-1 | Purified enzyme assay | IC50: 0.1 µM | |
| COX-2 | Purified enzyme assay | IC50: 0.01 µM |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Bakkenolide B) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Measurement of NO: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured with a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells. The IC50 value is determined from the dose-response curve.
2. Cytokine (TNF-α and IL-6) Measurement by ELISA
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compound followed by stimulation with LPS.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. This involves a series of antibody-based reactions that result in a colorimetric change, which is proportional to the amount of cytokine present.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and the cytokine concentrations are calculated from a standard curve.
3. Cyclooxygenase (COX) Inhibition Assay
-
Enzyme Source: The assay can be performed using purified recombinant COX-1 and COX-2 enzymes or in a whole-blood assay format, which provides a more physiologically relevant environment.
-
Incubation: The test compound (e.g., Ibuprofen, Diclofenac) is incubated with the enzyme and the substrate, arachidonic acid.
-
Measurement of Prostaglandin E2 (PGE2): The activity of the COX enzyme is determined by measuring the amount of PGE2 produced. This is typically done using an ELISA kit specific for PGE2.
-
Data Analysis: The percentage of COX inhibition is calculated, and the IC50 value is determined from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Bakkenolide B and standard NSAIDs are mediated through their interaction with specific intracellular signaling pathways.
Bakkenolide B: Bakkenolide B has been shown to exert its anti-inflammatory effects by modulating the AMPK/Nrf2 pathway .[1] It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated microglia. Furthermore, it has been observed to inhibit the gene inductions of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages.
Standard NSAIDs (Ibuprofen and Diclofenac): The primary mechanism of action for NSAIDs like Ibuprofen and Diclofenac is the inhibition of cyclooxygenase (COX) enzymes . There are two main isoforms of this enzyme:
-
COX-1: Is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: Is inducible and its expression is upregulated at sites of inflammation, where it contributes to the production of prostaglandins that mediate pain and inflammation.
By inhibiting COX enzymes, NSAIDs block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The relative selectivity for COX-1 versus COX-2 inhibition varies among different NSAIDs and is a key determinant of their efficacy and side-effect profiles.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: Inflammatory signaling pathways and points of intervention.
References
- 1. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide A's Potential Cytotoxic Mechanism Against Established Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of Bakkenolide A, a sesquiterpenoid lactone, against other well-established cytotoxic compounds: Cisplatin, Doxorubicin, and Paclitaxel. Due to the limited direct experimental data on the cytotoxic activity of this compound, this guide leverages data from the structurally related and extensively studied sesquiterpenoid lactone, Parthenolide, as a predictive model. This comparison aims to provide a framework for future research and drug development efforts focused on this compound and related compounds.
Introduction to this compound and Comparator Compounds
This compound is a natural sesquiterpenoid lactone isolated from various plants, including those of the Petasites genus. While research has highlighted its anti-inflammatory properties, its potential as a cytotoxic agent remains largely unexplored. In contrast, Parthenolide, a closely related sesquiterpenoid lactone, has demonstrated significant anticancer activity through various mechanisms.
This guide compares the inferred mechanism of this compound (based on Parthenolide data) with three widely used chemotherapeutic drugs:
-
Cisplatin: A platinum-based compound that cross-links DNA, leading to DNA damage and apoptosis.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.
Comparative Cytotoxicity Data
Table 1: IC50 Values of Parthenolide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] |
| A549 | Lung Carcinoma | 4.3 | [2] |
| TE671 | Medulloblastoma | 6.5 | [2] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [2] |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | |
| Panc-1 | Pancreatic Cancer | ~7-9 (24h) | |
| BxPC3 | Pancreatic Cancer | ~7-9 (24h) | |
| 5637 | Bladder Cancer | <10 (24h) |
Table 2: IC50 Values of Comparator Cytotoxic Compounds in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Cisplatin | A549 | Lung Cancer | 10.91 µM ± 0.19 (24h) | |
| Cisplatin | A549 | Lung Cancer | 7.49 µM ± 0.16 (48h) | |
| Cisplatin | MCF-7 | Breast Cancer | Varies significantly | |
| Cisplatin | HepG2 | Liver Cancer | Varies significantly | |
| Cisplatin | HeLa | Cervical Cancer | Varies significantly | |
| Doxorubicin | MCF-7 | Breast Cancer | 8.306 µM | |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6.602 µM | |
| Doxorubicin | HepG2 | Liver Cancer | 12.2 µM | |
| Doxorubicin | A549 | Lung Cancer | >20 µM | |
| Doxorubicin | HeLa | Cervical Cancer | 2.9 µM | |
| Paclitaxel | Various | Various | 2.5 - 7.5 nM (24h) | |
| Paclitaxel | NSCLC cell lines | Non-small Cell Lung Cancer | 9.4 µM (median, 24h) | |
| Paclitaxel | SCLC cell lines | Small Cell Lung Cancer | 25 µM (median, 24h) | |
| Paclitaxel | SK-BR-3 | Breast Cancer | Varies | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | Varies | |
| Paclitaxel | T-47D | Breast Cancer | Varies |
Mechanisms of Action: A Comparative Overview
This section details the known or inferred mechanisms of action for each compound, highlighting key differences in their molecular targets and downstream effects.
This compound (Inferred from Parthenolide)
Parthenolide, and by extension potentially this compound, exhibits a multi-targeted cytotoxic mechanism primarily centered on the induction of apoptosis and inhibition of pro-survival signaling pathways.
-
Inhibition of NF-κB Signaling: Parthenolide is a well-documented inhibitor of the NF-κB pathway. It can directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic and pro-inflammatory genes.
-
Induction of Apoptosis: Parthenolide induces apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: It modulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and caspase-3.
-
Extrinsic Pathway: Evidence suggests Parthenolide can also activate the extrinsic pathway, though the exact mechanism is less defined.
-
-
Cell Cycle Arrest: Parthenolide has been shown to induce cell cycle arrest, although the specific phase can be cell-type dependent. For example, it can cause G1 phase arrest by modulating cyclin D1 and CDK2 activity, or G2/M phase arrest in other cell types.
Cisplatin
Cisplatin's cytotoxicity is primarily mediated by its ability to form covalent adducts with DNA.
-
DNA Damage: Once inside the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aquated species. This species readily binds to the N7 position of purine bases in DNA, primarily guanine. This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA helix and interfere with DNA replication and transcription.
-
Induction of Apoptosis: The resulting DNA damage activates cellular DNA damage response pathways. If the damage is too extensive to be repaired, these pathways trigger apoptosis.
Doxorubicin
Doxorubicin has a multi-faceted mechanism of action that contributes to its potent cytotoxic effects.
-
DNA Intercalation: Doxorubicin intercalates between base pairs in the DNA double helix, obstructing DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology. This ternary complex prevents the re-ligation of the DNA strands, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of superoxide and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity and cardiotoxicity.
Paclitaxel
Paclitaxel's mechanism of action is unique among these compounds as it targets the microtubule cytoskeleton.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis.
-
Mitotic Arrest: The stabilized, non-functional microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest in the M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the apoptotic cascade, leading to cell death.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for assessing cytotoxicity.
Caption: Inferred signaling pathways of this compound's cytotoxic action, based on data for Parthenolide.
Caption: A generalized workflow for evaluating the cytotoxic effects of a compound on cancer cells.
Detailed Experimental Protocols
The following are standard protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound, comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired time points (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle (Propidium Iodide) Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Conclusion and Future Directions
While direct evidence for the cytotoxic mechanism of this compound is currently lacking, the extensive research on the structurally similar sesquiterpenoid lactone, Parthenolide, provides a strong foundation for inferring its potential anticancer activities. The data suggest that this compound may act as a multi-targeted agent, inducing apoptosis and cell cycle arrest, likely through the inhibition of key pro-survival signaling pathways such as NF-κB.
Compared to established cytotoxic drugs like Cisplatin, Doxorubicin, and Paclitaxel, which have more defined and direct targets (DNA, topoisomerase II, and microtubules, respectively), the potential mechanism of this compound appears to be more pleiotropic. This could offer advantages in overcoming certain types of drug resistance but also presents challenges in terms of target validation and potential off-target effects.
Future research should focus on:
-
Directly assessing the cytotoxicity of this compound across a panel of cancer cell lines to determine its IC50 values.
-
Conducting mechanistic studies to confirm whether this compound indeed inhibits the NF-κB pathway and induces apoptosis and cell cycle arrest in a manner similar to Parthenolide.
-
Performing comparative studies to directly evaluate the efficacy and mechanisms of this compound and Parthenolide in the same cancer models.
-
Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models of cancer.
By addressing these key research questions, the full potential of this compound as a novel cytotoxic agent can be elucidated, paving the way for its potential development as a new cancer therapeutic.
References
Unraveling the Anti-Inflammatory Potential of Bakkenolides: A Comparative Overview
Despite a comprehensive search of scientific literature, no specific experimental data on the anti-inflammatory effects of Bakkenolide A could be retrieved. The existing body of research primarily focuses on other derivatives within the bakkenolide family, most notably Bakkenolide B. This guide, therefore, provides a comparative overview of the anti-inflammatory properties of Bakkenolide B in various experimental models, offering insights that may be relevant for the broader class of bakkenolide compounds.
Bakkenolide B: A Case Study in Anti-Inflammatory Action
Bakkenolide B has demonstrated noteworthy anti-inflammatory and anti-allergic properties across a range of in vitro and in vivo studies. These investigations highlight its potential to modulate key inflammatory pathways and cellular responses.
In Vitro Models: Targeting Cellular Mechanisms of Inflammation
Bakkenolide B has been shown to effectively suppress inflammatory responses in various cell-based assays. A key area of its activity is the inhibition of inflammatory mediators in macrophages and mast cells.
Key In Vitro Findings for Bakkenolide B:
| Cell Line | Inflammatory Stimulus | Key Biomarkers Inhibited | Efficacy |
| Mouse Peritoneal Macrophages | Not specified in abstract | Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2) gene induction | Inhibition observed[1] |
| RBL-2H3 Mast Cells | Antigen | β-hexosamidase release (degranulation) | Concentration-dependent inhibition[1] |
| Microglia | Lipopolysaccharide (LPS) | Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), Tumor Necrosis Factor-α (TNF-α), Reactive Oxygen Species (ROS) | Significant reduction[2][3] |
Experimental Protocol: Inhibition of iNOS and COX-2 in Macrophages (General Protocol)
-
Cell Culture: Mouse peritoneal macrophages are harvested and cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of Bakkenolide B for a specified period.
-
Inflammatory Challenge: An inflammatory stimulus (e.g., LPS) is added to the culture to induce the expression of iNOS and COX-2.
-
Analysis: After incubation, the expression of iNOS and COX-2 is quantified at the protein level using Western blotting or at the mRNA level using RT-PCR.[1]
Experimental Protocol: Mast Cell Degranulation Assay
-
Cell Culture: RBL-2H3 mast cells are cultured under standard conditions.
-
Sensitization: Cells are sensitized with an antigen-specific IgE.
-
Treatment: The sensitized cells are pre-incubated with different concentrations of Bakkenolide B.
-
Degranulation Induction: The corresponding antigen is added to trigger mast cell degranulation.
-
Quantification: The release of β-hexosamidase, an indicator of degranulation, is measured using a colorimetric assay.
In Vivo Models: Demonstrating Efficacy in a Whole Organism
The anti-inflammatory effects of Bakkenolide B have also been validated in animal models, providing crucial evidence of its potential therapeutic utility.
Key In Vivo Findings for Bakkenolide B:
| Animal Model | Condition | Key Outcomes |
| Ovalbumin-induced Asthma Model (Mouse) | Allergic Asthma | Strong inhibition of eosinophil, macrophage, and lymphocyte accumulation in bronchoalveolar lavage fluid |
Experimental Protocol: Ovalbumin-Induced Asthma Model
-
Sensitization: Mice are sensitized to ovalbumin through intraperitoneal injections.
-
Challenge: Sensitized mice are subsequently challenged with aerosolized ovalbumin to induce an asthmatic response.
-
Treatment: Bakkenolide B is administered to the mice, typically before the ovalbumin challenge.
-
Assessment: Following the challenge, bronchoalveolar lavage fluid is collected to analyze the infiltration of inflammatory cells such as eosinophils, macrophages, and lymphocytes.
Signaling Pathways Implicated in Bakkenolide B's Action
Research into the molecular mechanisms of Bakkenolide B suggests its involvement in modulating key signaling pathways that regulate the inflammatory response.
One study has indicated that Bakkenolide B exerts its anti-neuroinflammatory effects in microglia by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of this pathway is known to upregulate antioxidant and cytoprotective genes, thereby mitigating inflammatory damage.
Below is a simplified representation of the proposed signaling pathway for Bakkenolide B's anti-inflammatory effect in microglia.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Petasites japonicus bakkenolide B inhibits lipopolysaccharide‑induced pro‑inflammatory cytokines via AMPK/Nrf2 induction in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bakkenolide A and Its Congeners from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Bakkenolide A and its related compounds isolated from various plant species. It is designed to be an objective resource, presenting quantitative data, detailed experimental methodologies, and insights into the therapeutic potential of these natural products.
Botanical Sources and Quantitative Analysis of Bakkenolides
Bakkenolides are a class of sesquiterpene lactones primarily found in plants belonging to the Asteraceae family. The genera Petasites and Farfugium are particularly rich sources of these compounds. While direct comparative quantification of this compound across different species is limited in existing literature, this section summarizes the available quantitative data for prominent bakkenolides in key plant sources.
Table 1: Quantitative Analysis of Bakkenolides in Different Plant Species
| Plant Species | Plant Part | Bakkenolide Analyzed | Method | Concentration (mg/g of dry weight) | Reference |
| Petasites japonicus | Roots | Bakkenolide D | HPLC/UV | 107.203 | [1][2] |
| Other parts | Bakkenolide D | HPLC/UV | 0.403 - 4.419 | [1][2] | |
| Farfugium japonicum | Roots | Bakkenolide D | HPLC/UV | 166.103 | [1] |
| Other parts | Bakkenolide D | HPLC/UV | 7.252 - 32.614 | ||
| Petasites formosanus | Roots | Various Bakkenolides | Isolation | Rich source, not quantified |
Comparative Biological Activities
Bakkenolides exhibit a range of biological activities, with anti-inflammatory, anti-allergic, and cytotoxic properties being the most prominent. The specific activity can vary depending on the bakkenolide derivative and its botanical origin.
Table 2: Comparative Biological Activities of Bakkenolides
| Bakkenolide | Plant Source | Biological Activity | Experimental Model | Key Findings | Reference |
| Bakkenolide B | Petasites japonicus | Anti-inflammatory | LPS-stimulated microglia | Reduces pro-inflammatory cytokines (TNF-α, IL-6) via the AMPK/Nrf2 pathway. | |
| Petasites japonicus | Anti-allergic | RBL-2H3 mast cells | Inhibits mast cell degranulation. | ||
| Total Bakkenolides | Petasites tricholobus | Anti-allergic | Ovalbumin-sensitized rats | Decreases sneezing, eosinophil infiltration, and serum levels of IL-4 and histamine. | |
| Bakkenolide G | Petasites formosanus | Anti-platelet Aggregation | PAF-induced platelet aggregation | Acts as a specific PAF-receptor antagonist. | |
| Various Bakkenolides | Petasites formosanus | Cytotoxicity | Human tumor cell lines | Exhibit cytotoxic effects against various cancer cell lines. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Extraction and Isolation of Bakkenolides
A general procedure for the extraction and isolation of bakkenolides from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots, leaves) is extracted with a suitable solvent such as methanol or ethanol. This is typically done at room temperature or under reflux.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The bioactive fractions (often the ethyl acetate or n-butanol fractions) are subjected to various chromatographic techniques for purification.
-
Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate mixture of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a C18 column is often used for the final purification of individual bakkenolides.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
The quantification of bakkenolides is typically performed using reverse-phase HPLC with UV detection.
-
Chromatographic System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water and a polar organic solvent like acetonitrile. A typical gradient might start with a higher water concentration and gradually increase the acetonitrile concentration.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.
-
Detection: A UV detector is used, with the detection wavelength set at an appropriate value for the specific bakkenolide being analyzed (e.g., 290 nm for Bakkenolide D).
-
Quantification: The concentration of the bakkenolide in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified bakkenolide standard.
In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.
-
Control: A control group is prepared with distilled water instead of the test compound.
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.
-
Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = (Absorbance of Control - Absorbance of Test) / Absorbance of Control * 100
In Vitro Anti-Allergic Assay: Mast Cell Degranulation
This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in an appropriate medium.
-
Sensitization: The cells are sensitized with anti-dinitrophenyl (DNP) IgE overnight.
-
Treatment: The sensitized cells are washed and then incubated with various concentrations of the test compound.
-
Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Measurement of β-hexosaminidase release: The release of the granular enzyme β-hexosaminidase into the supernatant is measured as an indicator of degranulation. The supernatant is incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the resulting color change is measured spectrophotometrically at 405 nm.
-
Calculation: The percentage of β-hexosaminidase release is calculated relative to the total cellular β-hexosaminidase content (determined by lysing the cells).
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Mice
This is a standard model to evaluate the acute anti-inflammatory activity of a compound in a living organism.
-
Animals: Male Swiss albino mice are used for the experiment.
-
Grouping: The animals are divided into a control group, a positive control group (receiving a standard anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the this compound).
-
Administration: The test compound or control is administered orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group compared to the control group.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation: The cell viability is expressed as a percentage of the viability of the untreated control cells.
Signaling Pathways and Experimental Workflows
The biological effects of bakkenolides are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate some of the known mechanisms.
Figure 1. General workflow for the extraction and isolation of this compound.
Figure 2. Anti-inflammatory signaling pathway of Bakkenolide B.
Figure 3. Anti-allergic mechanism of total bakkenolides.
Conclusion
Bakkenolides, particularly from Petasites and Farfugium species, represent a promising class of natural products with significant therapeutic potential. This guide has provided a comparative overview of their botanical sources, quantitative analysis, and biological activities, supported by detailed experimental protocols. While further research is needed to fully elucidate the quantitative distribution of this compound and the precise mechanisms of action of various bakkenolides, the existing data strongly supports their continued investigation for the development of novel anti-inflammatory, anti-allergic, and cytotoxic agents. The provided methodologies and pathway diagrams serve as a valuable resource for researchers in this field.
References
Bakkenolide A: A Targeted Positive Control for Natural Product Screening in Cancer and Inflammation Research
In the landscape of natural product screening, the selection of an appropriate positive control is paramount for assay validation and the reliable interpretation of results. While broad-spectrum cytotoxic agents or anti-inflammatory drugs are commonly employed, there is a growing need for more targeted positive controls that act on specific signaling pathways implicated in disease. Bakkenolide A, a sesquiterpene lactone, is emerging as a valuable tool in this regard, particularly for screens targeting cancer and inflammatory pathways. This guide provides a comparative overview of this compound's performance against other common positive controls, supported by experimental data and detailed protocols.
Comparison with Standard Positive Controls
This compound's utility as a positive control stems from its known mechanism of action, primarily the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway and the regulation of Histone Deacetylase 3 (HDAC3)[1]. This makes it an ideal candidate for screens seeking to identify novel modulators of these pathways.
Anti-inflammatory Assays
In the context of anti-inflammatory screening, this compound offers a more targeted approach compared to general anti-inflammatory drugs like diclofenac or ibuprofen. While these non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, this compound's mechanism is linked to the PI3K/Akt pathway, which is a key regulator of inflammatory responses.
| Compound | Target/Mechanism | Typical IC50 Range (in vitro) | Reference |
| This compound | PI3K/Akt pathway, HDAC3 | Not widely reported as a standard positive control | [1] |
| Diclofenac | COX-1 and COX-2 inhibitor | 1-10 µM (COX inhibition) | [2] |
| Ibuprofen | COX-1 and COX-2 inhibitor | 10-50 µM (COX inhibition) | [3] |
| Indomethacin | COX-1 and COX-2 inhibitor | 0.1-1 µM (COX inhibition) | [4] |
Note: IC50 values can vary significantly depending on the specific assay conditions and cell type used.
Cytotoxicity Assays
In cancer research, this compound's pro-apoptotic and anti-proliferative effects, mediated through the PI3K/Akt pathway, make it a relevant positive control for screening potential anti-cancer agents. This contrasts with broadly cytotoxic agents like doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition.
| Compound | Target/Mechanism | Typical IC50 Range (in vitro) | Reference |
| This compound | PI3K/Akt pathway, HDAC3 | Cell-type dependent | |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | 0.01-1 µM | |
| Staurosporine | Broad-spectrum kinase inhibitor (induces apoptosis) | 0.01-0.1 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway modulated by this compound and a general workflow for its use in a screening context.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition by this compound.
Caption: General workflow for natural product screening using this compound as a positive control.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.
Materials:
-
Fresh hen's egg albumin
-
Phosphate-buffered saline (PBS), pH 6.4
-
This compound (positive control)
-
Diclofenac sodium (reference positive control)
-
Test compounds (natural product extracts or pure compounds)
-
Distilled water (negative control)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound and the reference positive control (e.g., 1 mg/mL in DMSO). Prepare various dilutions of the test compounds.
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of the test compound solution.
-
For the negative control, 2 mL of distilled water is used instead of the test compound.
-
The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation is induced by heating the mixtures in a water bath at 70°C for 5 minutes.
-
After cooling, the absorbance of the solutions is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., K562 leukemia cells)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (positive control)
-
Doxorubicin (reference positive control)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, the reference positive control, and the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound presents a compelling case for its use as a targeted positive control in natural product screening campaigns focused on discovering modulators of the PI3K/Akt and HDAC3 pathways. Its specific mechanism of action allows for a more nuanced validation of assays compared to broadly acting cytotoxic or anti-inflammatory agents. By incorporating this compound into screening protocols, researchers can enhance the quality and relevance of their hit identification, ultimately accelerating the discovery of novel therapeutic leads from natural sources.
References
- 1. This compound inhibits leukemia by regulation of HDAC3 and PI3K/Akt-related signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
A Comparative Guide to Validating the In Vivo Efficacy of Synthetic Bakkenolide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo efficacy of synthetic Bakkenolide A, a promising natural product derivative. Due to the limited availability of published in vivo data for the synthetic form of this compound, this document outlines standardized experimental protocols and comparative data tables to guide researchers in their investigations. The guide focuses on two potential therapeutic areas for bakkenolides: inflammation and cancer.
Comparative Efficacy Data
The following tables are presented as templates for researchers to populate with their experimental data. They are designed for a clear and direct comparison of this compound's performance against established alternative compounds in relevant in vivo models.
Table 1: In Vivo Anti-Inflammatory Efficacy of Synthetic this compound vs. Dexamethasone
| Parameter | Synthetic this compound | Dexamethasone (Positive Control) | Vehicle (Negative Control) |
| Animal Model | Carrageenan-Induced Paw Edema in Rats | Carrageenan-Induced Paw Edema in Rats | Carrageenan-Induced Paw Edema in Rats |
| Dosage | [Insert Dosage] | [Insert Dosage] | [Insert Dosage] |
| Route of Administration | [e.g., Oral, Intraperitoneal] | [e.g., Intraperitoneal] | [e.g., Oral, Intraperitoneal] |
| Paw Edema Inhibition (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Myeloperoxidase (MPO) Activity | [Insert Data] | [Insert Data] | [Insert Data] |
| TNF-α Levels in Paw Tissue | [Insert Data] | [Insert Data] | [Insert Data] |
| IL-6 Levels in Paw Tissue | [Insert Data] | [Insert Data] | [Insert Data] |
| Observed Toxicity | [Insert Observations] | [Insert Observations] | [Insert Observations] |
Table 2: In Vivo Anti-Cancer Efficacy of Synthetic this compound vs. Cisplatin
| Parameter | Synthetic this compound | Cisplatin (Positive Control) | Vehicle (Negative Control) |
| Animal Model | Human Tumor Xenograft in Mice (e.g., A549) | Human Tumor Xenograft in Mice (e.g., A549) | Human Tumor Xenograft in Mice (e.g., A549) |
| Dosage | [Insert Dosage] | [Insert Dosage] | [Insert Dosage] |
| Route of Administration | [e.g., Intravenous, Oral] | [e.g., Intraperitoneal] | [e.g., Intravenous, Oral] |
| Tumor Growth Inhibition (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Change in Body Weight (%) | [Insert Data] | [Insert Data] | [Insert Data] |
| Apoptosis Marker (e.g., Cleaved Caspase-3) | [Insert Data] | [Insert Data] | [Insert Data] |
| Angiogenesis Marker (e.g., CD31) | [Insert Data] | [Insert Data] | [Insert Data] |
| Observed Toxicity | [Insert Observations] | [Insert Observations] | [Insert Observations] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established and widely accepted models for evaluating anti-inflammatory and anti-cancer agents.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Activity
This model is a standard for assessing acute inflammation.
Animals:
-
Male Wistar rats (180-220g).
-
Animals are to be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide rats into three groups: Vehicle control, Dexamethasone (positive control, e.g., 1 mg/kg), and Synthetic this compound (test compound, various doses).
-
Administer the respective treatments via the chosen route (e.g., oral gavage or intraperitoneal injection).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
-
At the end of the experiment, euthanize the animals and collect paw tissue for biochemical analysis (MPO, TNF-α, IL-6).
Human Tumor Xenograft Model for Anti-Cancer Activity
This model is widely used to evaluate the efficacy of anti-cancer compounds on human tumors.
Cell Line:
-
A suitable human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Cells should be cultured in appropriate media and conditions.
Animals:
-
Immunocompromised mice (e.g., nude or SCID), 6-8 weeks old.
-
House animals in a sterile environment.
Procedure:
-
Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle control, Cisplatin (positive control, e.g., 5 mg/kg), and Synthetic this compound (test compound, various doses).
-
Administer treatments according to the planned schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in vivo validation and a potential signaling pathway that this compound may modulate based on the known mechanisms of similar compounds.
Caption: Experimental workflow for in vivo efficacy validation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Head-to-Head Comparison: Bakkenolide A and Paclitaxel on Tumor Cells - A Data Gap Analysis
A comprehensive head-to-head comparison of the effects of Bakkenolide A and the well-established chemotherapeutic agent paclitaxel on tumor cells is not feasible at this time due to a significant lack of publicly available scientific research on the anti-tumor properties of this compound.
While extensive data exists for paclitaxel, a cornerstone of cancer therapy, research into the specific effects of this compound on cancer cells—including its mechanism of action, impact on apoptosis, and influence on the cell cycle—appears to be limited or not present in the public domain. A 1999 study on various bakkenolides from Petasites formosanus investigated the cytotoxicity of several novel compounds of this class, but did not specifically report on "this compound" or provide the detailed mechanistic data necessary for a direct comparison with paclitaxel[1].
Therefore, this guide will provide a detailed overview of the well-documented effects of paclitaxel on tumor cells, which would serve as the benchmark for any future comparative studies should data on this compound become available.
Paclitaxel: A Detailed Profile of a Microtubule-Stabilizing Agent
Paclitaxel is a highly effective anti-cancer drug widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Mechanism of Action
Paclitaxel functions as a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization. This action disrupts the normal dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle during cell division. The stabilized, non-functional microtubules lead to a prolonged blockage of mitosis, ultimately triggering cell death.
Effects on Cell Cycle and Apoptosis
Paclitaxel's interference with microtubule function leads to a potent cell cycle arrest, primarily at the G2/M (Gap 2/Mitosis) phase. This mitotic arrest prevents the cell from completing division and triggers the intrinsic apoptotic pathway. Key molecular events in paclitaxel-induced apoptosis include the activation of caspase cascades, the release of cytochrome c from mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP).
Experimental Protocols for Paclitaxel Evaluation
The following are generalized protocols for key experiments used to characterize the effects of paclitaxel on tumor cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of paclitaxel (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat tumor cells with paclitaxel at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Treat cells with paclitaxel, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While a direct comparative analysis between this compound and paclitaxel is currently impossible due to the absence of research on the former's anti-tumor effects, the established data for paclitaxel provides a robust framework for future investigations. Should research on this compound emerge, the methodologies and endpoints detailed in this guide can be utilized to perform a thorough and meaningful head-to-head comparison. Researchers and drug development professionals are encouraged to explore the potential anti-cancer activities of novel compounds like this compound to expand the arsenal of effective cancer therapies.
References
Assessing the Synergistic Effects of Bakkenolide A with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. Bakkenolide A, a sesquiterpene lactone, has garnered interest for its potential biological activities, including anticancer and anti-inflammatory effects. This guide provides a comparative framework for assessing the synergistic potential of this compound when combined with other therapeutic agents. As direct experimental data on this compound combinations are limited, this document outlines a hypothetical assessment based on its known biological activities and established methodologies for synergy testing.
Hypothetical Drug Combinations and Rationale
Based on the reported cytotoxic and anti-inflammatory properties of bakkenolides, promising combination strategies for this compound could involve:
-
Standard Chemotherapeutic Agents (e.g., Cisplatin, Doxorubicin): Many natural products enhance the efficacy of traditional chemotherapy by sensitizing cancer cells or mitigating side effects. A combination of this compound with cisplatin could potentially lead to a synergistic anticancer effect, allowing for lower, less toxic doses of the chemotherapeutic agent.
-
Targeted Therapies (e.g., EGFR inhibitors like Gefitinib): In cancers where inflammatory signaling pathways contribute to proliferation and survival, combining this compound with a targeted agent could offer a dual-pronged attack. For instance, in non-small cell lung cancer, targeting both inflammatory and growth factor pathways may yield superior results.
-
Anti-inflammatory Drugs (e.g., NSAIDs or specific cytokine inhibitors): In inflammatory diseases or cancers with a strong inflammatory component, combining this compound with another anti-inflammatory agent acting on a different pathway could result in enhanced and broader suppression of the inflammatory response.
Quantitative Data Presentation
To evaluate the interaction between this compound and a partner drug, a checkerboard assay is typically performed, and the results are analyzed to determine the Combination Index (CI). The CI provides a quantitative measure of synergy, additivity, or antagonism.[1][2]
Table 1: Hypothetical Synergistic Effects of this compound with Cisplatin on A549 Lung Cancer Cells
| This compound (µM) | Cisplatin (µM) | Fractional Inhibition (Fa) | Combination Index (CI) | Interaction |
| 5 | 2.5 | 0.55 | 0.85 | Synergy |
| 5 | 5 | 0.72 | 0.70 | Synergy |
| 10 | 2.5 | 0.78 | 0.65 | Strong Synergy |
| 10 | 5 | 0.91 | 0.50 | Strong Synergy |
| 20 | 1.25 | 0.75 | 0.72 | Synergy |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Table 2: Hypothetical IC50 Values for this compound and Partner Drugs, Alone and in Combination
| Drug | Cell Line | IC50 (µM) - Single Agent | IC50 (µM) - In Combination | Dose Reduction Index (DRI) |
| This compound | A549 | 25 | 8 | 3.1 |
| Cisplatin | A549 | 10 | 3 | 3.3 |
| This compound | HT-29 | 30 | 12 | 2.5 |
| Doxorubicin | HT-29 | 1 | 0.4 | 2.5 |
The Dose Reduction Index (DRI) indicates the extent to which the dose of a drug in a synergistic combination can be reduced to achieve the same effect as the drug used alone.
Experimental Protocols
Cell Viability and Synergy Analysis (Checkerboard Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with another drug on a cancer cell line.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., A549 human lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Prepare stock solutions of this compound and the partner drug (e.g., Cisplatin) in a suitable solvent like DMSO.
-
Prepare serial dilutions of each drug in the culture medium.
3. Checkerboard Assay Setup:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Create a matrix of drug concentrations by adding varying concentrations of this compound along the rows and the partner drug along the columns of the 96-well plate. Include wells for each drug alone and untreated control wells.
4. Incubation and Cell Viability Measurement:
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).
5. Data Analysis:
-
Calculate the percentage of cell inhibition for each drug concentration and combination compared to the untreated control.
-
Analyze the data using the Chou-Talalay method to determine the Combination Index (CI).[1][2] This can be performed using software like CompuSyn.
-
A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Western Blot Analysis for Apoptosis Markers
This protocol is used to investigate the molecular mechanisms underlying the synergistic effects, such as the induction of apoptosis.
1. Cell Treatment and Lysis:
-
Treat cells with this compound, the partner drug, and the combination at synergistic concentrations for a specified time.
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing drug synergy.
Caption: Potential synergistic mechanism via the intrinsic apoptosis pathway.
References
Bakkenolide A and its Congeners: A Comparative Analysis of Gene Expression Modulation Against Known Inflammatory Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of bakkenolides, particularly Bakkenolide B, on gene expression relative to established inhibitors of key inflammatory signaling pathways. Due to the limited availability of public genome-wide expression data for Bakkenolide A, this guide focuses on the better-characterized Bakkenolide B, a structurally similar compound isolated from Petasites japonicus.
Introduction
Bakkenolides, a class of sesquiterpene lactones, have garnered interest for their potential anti-inflammatory properties. Understanding their molecular mechanism and how their effects on gene expression compare to well-known inhibitors is crucial for evaluating their therapeutic potential. This guide synthesizes available data on Bakkenolide B's impact on inflammatory gene expression and contrasts it with the transcriptomic effects of known inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Comparative Analysis of Gene Expression
While comprehensive RNA-sequencing or microarray data for this compound remains elusive in public databases, studies on Bakkenolide B provide significant insights into the anti-inflammatory actions of this compound class. Research has demonstrated that Bakkenolide B can suppress the expression of several key pro-inflammatory genes.
A comparative summary of the effects of Bakkenolide B and a representative NF-κB inhibitor on key inflammatory genes is presented below.
| Gene Target | Bakkenolide B Effect | Known NF-κB Inhibitor (e.g., Parthenolide) Effect | Signaling Pathway |
| Pro-inflammatory Cytokines | |||
| Interleukin-1β (IL-1β) | Downregulation[1] | Downregulation | NF-κB |
| Interleukin-6 (IL-6) | Downregulation[1] | Downregulation | NF-κB, AP-1 |
| Interleukin-12 (IL-12) | Downregulation[1] | Downregulation | NF-κB |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation[1] | Downregulation | NF-κB, AP-1 |
| Inflammatory Enzymes | |||
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation[2] | Downregulation | NF-κB |
| Cyclooxygenase-2 (COX-2) | Downregulation | Downregulation | NF-κB, AP-1 |
Table 1: Comparison of the Effects of Bakkenolide B and a Known NF-κB Inhibitor on the Expression of Key Inflammatory Genes. This table summarizes the observed effects of Bakkenolide B on the expression of critical pro-inflammatory genes and compares them to the known effects of a well-characterized NF-κB inhibitor, parthenolide.
Signaling Pathways and Experimental Workflows
The inhibitory effects of Bakkenolide B on the expression of a suite of pro-inflammatory genes strongly suggest its interference with the NF-κB signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous cytokines, chemokines, and other inflammatory mediators.
Below are diagrams illustrating the putative mechanism of action of Bakkenolide B and a typical experimental workflow for comparing its effects with other inhibitors.
Figure 1: Putative Mechanism of Bakkenolide B in the NF-κB Signaling Pathway. This diagram illustrates the likely point of intervention of Bakkenolide B within the NF-κB signaling cascade, leading to the suppression of inflammatory gene expression.
Figure 2: Experimental Workflow for Comparative Transcriptomic Analysis. This diagram outlines the key steps involved in a typical RNA sequencing experiment designed to compare the effects of Bakkenolide B and a known inhibitor on gene expression.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature concerning the effects of bakkenolides and NF-κB inhibitors on gene expression.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used to study inflammatory responses.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of Bakkenolide B or a known inhibitor (e.g., parthenolide) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 6-24 hours).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
qRT-PCR: Real-time PCR is performed using a thermal cycler with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
RNA Sequencing (Illustrative Protocol)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are assessed for quality, trimmed, and aligned to a reference genome. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated between treatment groups. Subsequent pathway and gene ontology analyses are conducted to interpret the biological significance of the differentially expressed genes.
Conclusion
The available evidence strongly indicates that Bakkenolide B exerts its anti-inflammatory effects by downregulating the expression of key pro-inflammatory genes, likely through the inhibition of the NF-κB signaling pathway. While direct, genome-wide comparative data with known inhibitors is not yet available for this compound or B, the consistent suppression of NF-κB target genes positions bakkenolides as promising candidates for further investigation as modulators of inflammatory responses. Future transcriptomic studies directly comparing this compound and B with a panel of known inhibitors are warranted to fully elucidate their mechanisms of action and potential for therapeutic development.
References
Unveiling the Biological Potential of Bakkenolide A: A Comparative Guide to Published Findings
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the reported biological activities of Bakkenolide A and its related compounds. Detailed experimental protocols and comparative data with alternative molecules are presented to facilitate the replication and advancement of research in this area.
This compound, a sesquiterpenoid lactone, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities. This guide synthesizes published findings on the anti-inflammatory, neuroprotective, and anti-platelet aggregation effects of bakkenolides, offering a comparative analysis with other bioactive compounds and providing detailed experimental methodologies to support further investigation.
Comparative Analysis of Biological Activity
To provide a clear comparison of the efficacy of bakkenolides and alternative compounds, the following tables summarize the available quantitative data from published studies.
Table 1: Anti-Inflammatory and Anti-Allergic Activity
| Compound | Assay | Target/Cell Line | IC50 Value |
| Bakkenolide B | Mast Cell Degranulation | RBL-2H3 cells | Concentration-dependent inhibition |
| Bakkenolide B | iNOS and COX-2 Inhibition | Mouse Peritoneal Macrophages | Concentration-dependent inhibition |
| Parthenolide | NF-κB Inhibition | Various | ~5-10 µM (inhibition of IKKβ) |
| Apigenin | iNOS and COX-2 Inhibition | RAW 264.7 Macrophages | < 15 µM |
| Kaempferol | iNOS and COX-2 Inhibition | RAW 264.7 Macrophages | < 15 µM |
*Specific IC50 values for Bakkenolide B's anti-inflammatory and anti-allergic activities were not explicitly stated in the reviewed literature, but a concentration-dependent effect was reported.[1]
Table 2: Platelet-Activating Factor (PAF) Receptor Antagonism
| Compound | Assay | Target/System | IC50 Value |
| Bakkenolide G | PAF-induced Platelet Aggregation | Rabbit Platelets | 5.6 ± 0.9 µM |
| Bakkenolide G | [3H]PAF Binding | Platelets | 2.5 ± 0.4 µM |
| Ginkgolide B | PAF Receptor Binding | - | 0.273 µM |
Table 3: Neuroprotective Activity
| Compound | Assay | Cell Line/Model | EC50 Value |
| This compound & derivatives | Oxygen-Glucose Deprivation | Primary Cultured Neurons | Significant neuroprotective and antioxidant activities* |
| Parthenolide | Ischemic Injury Model | Rat Model | Neuroprotective effects observed |
| Resveratrol | Superoxide Scavenging | Rat Forebrain Mitochondria | 0.39 ± 0.15 nM and 23.1 ± 6.4 µM |
| Resveratrol | Oxygen Consumption Inhibition | Mitochondria | 18.34 pM |
*While significant neuroprotective effects were observed for this compound and its derivatives, specific EC50 values from the reviewed studies were not available.
Signaling Pathways
The biological activities of bakkenolides are mediated through the modulation of specific signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: Bakkenolide B AMPK/Nrf2 Pathway Activation.
Caption: Bakkenolide G PAF Receptor Antagonism.
Experimental Protocols
To aid in the replication of the cited findings, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from studies on the anti-allergic effects of natural compounds.[1][2][3]
Objective: To determine the inhibitory effect of a test compound on the degranulation of mast cells in response to an allergen.
Cell Line: Rat basophilic leukemia cells (RBL-2H3).
Materials:
-
RBL-2H3 cells
-
DNP-specific IgE antibody
-
DNP-HSA (antigen)
-
Test compound (e.g., Bakkenolide B)
-
Tyrode's buffer (10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 0.05% gelatin, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
0.1 M citrate buffer (pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Sensitization: Sensitize the cells with DNP-specific IgE antibody (0.5 µg/mL) for 24 hours.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Treatment: Add 160 µL of Tyrode's buffer to each well. Add 20 µL of various concentrations of the test compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) and incubate for 20 minutes at 37°C.
-
Antigen Challenge: Initiate degranulation by adding 20 µL of DNP-HSA (100 ng/mL). For the negative control, add 20 µL of buffer.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect 50 µL of the supernatant from each well.
-
Enzyme Reaction: In a new 96-well plate, add 50 µL of p-NAG substrate solution to 50 µL of the collected supernatant. Incubate for 1 hour at 37°C.
-
Stopping the Reaction: Add 200 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a spectrophotometer.
-
Total Release: To determine the total β-hexosaminidase release, lyse the cells in the original plate with 0.5% Triton X-100 and measure the enzyme activity as described above.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of sample / Absorbance of total release) x 100. The inhibitory effect of the test compound is then calculated relative to the antigen-only control.
Anti-inflammatory Activity: iNOS and COX-2 Expression in Macrophages
This protocol is based on standard methods for assessing anti-inflammatory effects in macrophages.[1]
Objective: To determine the effect of a test compound on the expression of pro-inflammatory enzymes, iNOS and COX-2, in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., Bakkenolide B)
-
DMEM medium with 10% FBS
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (no LPS) and a vehicle control (LPS + solvent) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
-
Image Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to the β-actin loading control.
Neuroprotective Activity: Oxygen-Glucose Deprivation (OGD) Assay
This protocol provides a general framework for an in vitro model of cerebral ischemia.
Objective: To assess the neuroprotective effect of a test compound against neuronal cell death induced by oxygen-glucose deprivation.
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Primary neurons or neuronal cell line
-
Normal culture medium
-
Glucose-free DMEM
-
Hypoxic chamber (95% N2, 5% CO2)
-
Test compound (e.g., this compound)
-
Cell viability assays (e.g., MTT, LDH assay)
Procedure:
-
Cell Culture: Culture primary neurons or neuronal cells in appropriate plates until they reach the desired confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a duration that induces significant but not complete cell death (e.g., 2-4 hours).
-
A normoxic control group should be maintained in normal culture medium in a standard incubator.
-
-
Reperfusion: After the OGD period, replace the glucose-free medium with normal culture medium (containing glucose) and return the cells to a standard incubator for a reperfusion period (e.g., 24 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT solution to the cells and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
LDH Assay: Collect the culture medium and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the normoxic control group. Determine the protective effect of the test compound by comparing the viability of treated cells to that of the OGD-only group.
This guide provides a foundational overview of the biological activities of this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for researchers aiming to replicate and expand upon these important findings. Further investigation is warranted to fully elucidate the therapeutic potential of this promising class of natural compounds.
References
- 1. Anti-allergic and anti-inflammatory effects of bakkenolide B isolated from Petasites japonicus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Degranulation of RBL-2H3 rat basophilic leukemia cells is synergistically inhibited by combined treatment with nobiletin and lactoferrin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Bakkenolide A: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any work with Bakkenolide A, a thorough risk assessment should be conducted. In the absence of specific hazard data, it is prudent to treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Body Protection: A lab coat should be worn to protect from potential splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, work should be conducted in a fume hood to avoid inhalation.
Spillage:
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed container for disposal as hazardous waste. The area should then be decontaminated.
Disposal Procedures for this compound
The primary route for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal service. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept closed except when adding waste.
-
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. It is best practice to collect it in its own designated waste stream unless institutional guidelines permit mixing with similar organic compounds.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste, including solvents and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and incompatible materials, pending collection by the institution's environmental health and safety (EHS) office or a licensed contractor.
-
-
Arrange for Pickup:
-
Follow your institution's procedures to schedule a pickup of the hazardous waste.
-
Quantitative Data for Hazard Assessment
| Data Point | Value for this compound | Significance for Disposal |
| Acute Toxicity (Oral) | Not available | Determines the immediate health risks from ingestion and influences the required PPE and emergency response procedures. |
| Flammability | Not available | Indicates the risk of fire and explosion, dictating storage requirements and incompatibility with ignition sources. |
| Ecotoxicity | Not available | Informs about the environmental hazards, reinforcing the need to prevent release into the sewer system or land. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the recommended protocol is the general procedure for the disposal of research-grade chemicals of unknown toxicity, as outlined above. This involves collection, segregation, labeling, and professional disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Bakkenolide A
Hazard Assessment and Risk Mitigation
Bakkenolide A is a natural product that has been investigated for various biological activities, including neuroprotective and anti-inflammatory effects. However, related compounds in the bakkenolide class have demonstrated cytotoxicity, meaning they can be toxic to cells.[1] In the absence of specific toxicity data for this compound, it is prudent to handle it as a potentially hazardous compound with cytotoxic properties. The primary risks to laboratory personnel include inhalation of aerosols, dermal contact, and accidental ingestion. Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is mandatory.
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for handling this compound, particularly in its solid form or when preparing solutions.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of standard laboratory-grade nitrile gloves at all times to prevent skin contact. Change gloves immediately if contaminated, and always before leaving the work area. |
| Eye Protection | Safety Goggles with Side Shields | To protect against splashes and airborne particles, chemical splash goggles are required. A face shield should be worn over safety goggles when there is a significant risk of splashing. |
| Body Protection | Disposable Laboratory Gown with Knit Cuffs | A disposable, solid-front gown with knit cuffs provides a barrier against splashes and contamination of personal clothing. It should be changed at the end of each procedure or if it becomes contaminated. |
| Respiratory Protection | N95 Respirator or Higher | A properly fitted N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) is necessary when handling the powdered form of this compound or when there is a potential for aerosol generation to minimize inhalation of fine particles. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound and preparation of stock solutions must be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (Class II).
-
Weighing: Use a balance inside the fume hood or a containment enclosure. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic compounds is readily available in the designated handling area.
Solubilization and Dilution:
-
Closed System: Whenever possible, use closed-system techniques for dissolving and diluting the compound.
-
Solvent Handling: Add solvent slowly to the solid to avoid splashing.
-
Labeling: Clearly label all solutions with the compound name, concentration, date, and a "Cytotoxic" hazard warning.
Experimental Use:
-
Minimize Aerosols: Avoid activities that could generate aerosols, such as vigorous shaking or sonication outside of a containment device.
-
Transport: When moving solutions, use sealed, secondary containers that are clearly labeled.
Disposal Plan for this compound Waste
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid this compound & Contaminated Labware | Dispose of in a designated, puncture-resistant, and clearly labeled "Cytotoxic Waste" container. This includes weighing boats, contaminated tubes, and pipette tips. |
| Liquid Waste (Solutions containing this compound) | Collect in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams. |
| Contaminated PPE | All used PPE (gloves, gowns, respirator) should be carefully removed to avoid self-contamination and placed in a designated "Cytotoxic Waste" bag or container immediately after use. |
| Spill Decontamination Materials | Any materials used to clean up a spill of this compound must be disposed of as cytotoxic waste in a sealed container. |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
